Product packaging for YM348(Cat. No.:CAS No. 372163-84-3)

YM348

Cat. No.: B1683498
CAS No.: 372163-84-3
M. Wt: 243.30 g/mol
InChI Key: QLOOWOVVZLBYHU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-HT2C receptor agonist & an antiobesity drug

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N3O B1683498 YM348 CAS No. 372163-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-(7-ethylfuro[2,3-g]indazol-1-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-3-11-6-12-13(18-11)5-4-10-7-16-17(14(10)12)8-9(2)15/h4-7,9H,3,8,15H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOOWOVVZLBYHU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(O1)C=CC3=C2N(N=C3)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(O1)C=CC3=C2N(N=C3)C[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190708
Record name (2S)-1-(7-Ethyl-1H-furo[2,3-g]indazol-1-yl)-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372163-84-3
Record name (αS)-7-Ethyl-α-methyl-1H-furo[2,3-g]indazole-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372163-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name YM 348
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372163843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-1-(7-Ethyl-1H-furo[2,3-g]indazol-1-yl)-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YM-348
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTV38S7D39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of YM348

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM348 is a potent and selective agonist for the serotonin 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Its mechanism of action is centered on the activation of the Gq/G11 signaling cascade, leading to downstream cellular responses. Furthermore, this compound's engagement of the 5-HT2C receptor modulates the release of key neurotransmitters, including dopamine and norepinephrine, implicating it in a range of physiological and behavioral processes. This guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its binding and functional characteristics, the intricacies of its signaling pathways, and the experimental methodologies employed in its characterization.

Core Mechanism of Action: 5-HT2C Receptor Agonism

This compound acts as a direct agonist at the serotonin 5-HT2C receptor. This receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily coupled to the Gq/G11 alpha subunit. Upon binding of this compound, the receptor undergoes a conformational change, initiating a cascade of intracellular events that define its pharmacological effects.

Quantitative Binding and Functional Data

The affinity and functional potency of this compound at human serotonin 5-HT2 receptor subtypes have been quantified through various in vitro assays. The data consistently demonstrates high affinity and selectivity for the 5-HT2C receptor.

Parameter5-HT2C Receptor5-HT2A Receptor5-HT2B ReceptorOther Receptors of Note
Binding Affinity (Ki) 0.89 nM[1][2]13 nM[1]2.5 nM[1]5-HT1A (Ki: 130 nM), 5-HT1D (Ki: 481 nM), 5-HT7 (Ki: 177 nM), α2A (Ki: 126 nM)[1]
Functional Potency (EC50) 1.0 nM[1]93 nM[1]3.2 nM[1]

Downstream Signaling Pathways

The activation of the 5-HT2C receptor by this compound triggers a well-defined intracellular signaling pathway, primarily mediated by the Gq/G11 protein. This culminates in the generation of second messengers that propagate the signal within the cell.

The Gq/G11-PLC-IP3/DAG Pathway

The canonical signaling pathway for the 5-HT2C receptor involves the following key steps:

  • G-Protein Activation: this compound binding to the 5-HT2C receptor induces the exchange of GDP for GTP on the Gαq/11 subunit, leading to its activation and dissociation from the βγ subunits.

  • Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme Phospholipase C-beta (PLCβ).

  • Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Cellular Response:

    • IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

    • DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2C Receptor This compound->Receptor Binds Gq Gq/G11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets Neurotransmitter_Modulation This compound This compound HT2CR 5-HT2C Receptor This compound->HT2CR Activates DopamineNeuron Dopaminergic Neuron HT2CR->DopamineNeuron Modulates NorepinephrineNeuron Noradrenergic Neuron HT2CR->NorepinephrineNeuron Modulates DopamineRelease Dopamine Release HT2CR->DopamineRelease Inhibits NorepinephrineRelease Norepinephrine Release HT2CR->NorepinephrineRelease Inhibits DopamineNeuron->DopamineRelease Controls NorepinephrineNeuron->NorepinephrineRelease Controls Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation BindingAssay Radioligand Binding Assays (Determine Ki at 5-HT receptor subtypes) FunctionalAssay Functional Assays (e.g., IP Accumulation) (Determine EC50 and Emax) BindingAssay->FunctionalAssay Confirm Functional Activity SelectivityPanel Receptor Selectivity Screening (Assess off-target binding) FunctionalAssay->SelectivityPanel Assess Selectivity PKStudies Pharmacokinetic Studies (Assess absorption, distribution, metabolism, and excretion) SelectivityPanel->PKStudies Proceed to In Vivo BehavioralAssays Behavioral Pharmacological Assays (e.g., Penile Erection, Locomotion) PKStudies->BehavioralAssays Inform Dose Selection TargetEngagement Target Engagement Studies (Confirm receptor interaction in vivo, e.g., using antagonists) BehavioralAssays->TargetEngagement Validate Mechanism

References

YM348: A Technical Guide to a Potent and Selective 5-HT2C Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM348, with the chemical name (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, is a potent and orally active agonist for the serotonin 2C (5-HT2C) receptor.[1] It demonstrates high affinity and functional selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B. This high selectivity is a critical attribute, as activation of 5-HT2A and 5-HT2B receptors is associated with hallucinogenic effects and cardiac valvulopathy, respectively. In preclinical studies, this compound has been shown to elicit physiological and behavioral responses consistent with 5-HT2C receptor activation, including effects on penile erection, locomotor activity, and thermoregulation. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinity, functional potency, and in vivo effects. Detailed experimental protocols for key assays are provided, and the underlying signaling pathways are illustrated.

Pharmacological Profile

Binding Affinity and Selectivity

This compound exhibits a high binding affinity for the human 5-HT2C receptor, with a reported inhibitor constant (Ki) of 0.89 nM.[1] Its selectivity for the 5-HT2C receptor is a key feature. It is approximately 15-fold more selective for the 5-HT2C receptor over the 5-HT2A receptor and 3-fold more selective over the 5-HT2B receptor.[2]

Table 1: Binding Affinity (Ki) of this compound at Serotonin 5-HT2 Receptors

Receptor SubtypeKi (nM)
Human 5-HT2C0.89[1]
Functional Activity

This compound is a full agonist at the 5-HT2C receptor, with a reported EC50 of 1 nM.[2] Functional assays, such as those measuring inositol phosphate accumulation, confirm its agonistic activity.

Table 2: Functional Potency (EC50) of this compound

AssayReceptorEC50 (nM)
Inositol Phosphate Accumulation5-HT2C1[2]

In Vivo Pharmacology

Effects on Penile Erection in Rats

Oral administration of this compound has been shown to induce penile erections in rats, an effect that is mediated by the 5-HT2C receptor. This pro-erectile effect was completely inhibited by the selective 5-HT2C receptor antagonist, SB242084.[1][3] The dose-response curve for penile erections exhibits an inverted U-shape, with efficacy decreasing at higher doses.[1][3]

Effects on Locomotor Activity in Rats

At higher doses, this compound induces hypolocomotion (decreased movement) in rats.[1] This effect is also mediated by the 5-HT2C receptor and is blocked by the selective antagonist SB242084.[1]

Thermogenic Effects in Rats

This compound has been observed to have thermogenic effects in animal models, which is consistent with the known role of 5-HT2C receptor activation in regulating body temperature.[2]

Signaling Pathways

Activation of the 5-HT2C receptor by an agonist like this compound primarily initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2C Receptor This compound->Receptor Gq Gαq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

Canonical 5-HT2C Gq Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (for Ki determination)

This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to a receptor.

Objective: To determine the inhibitor constant (Ki) of this compound for the 5-HT2C receptor.

Materials:

  • Cell membranes expressing the human 5-HT2C receptor.

  • Radioligand (e.g., [3H]mesulergine or [125I]DOI).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% ascorbic acid).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either this compound at various concentrations or buffer (for total binding) or a saturating concentration of a known 5-HT2C antagonist (for non-specific binding).

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, this compound) B Incubate in 96-well Plate A->B C Rapid Filtration (Separate Bound from Free) B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (IC50 -> Ki) E->F

Radioligand Binding Assay Workflow
Inositol Phosphate (IP) Accumulation Assay (for EC50 determination)

This protocol is a generalized procedure for assessing the functional agonism of a compound at Gq-coupled receptors.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for stimulating inositol phosphate accumulation via the 5-HT2C receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT2C receptor.

  • [3H]myo-inositol.

  • Cell culture medium.

  • Stimulation buffer (e.g., HEPES-buffered saline containing 10 mM LiCl).

  • This compound stock solution.

  • Lysis buffer (e.g., ice-cold 0.1 M formic acid).

  • Anion exchange resin (e.g., Dowex AG1-X8).

  • Scintillation cocktail.

  • Multi-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Seed cells in multi-well plates and grow to near confluency.

  • Label the cells with [3H]myo-inositol in inositol-free medium overnight.

  • Wash the cells and pre-incubate with stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

  • Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.

  • Terminate the stimulation by aspirating the buffer and adding lysis buffer.

  • Isolate the total inositol phosphates by anion exchange chromatography.

  • Elute the [3H]inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Plot the amount of [3H]inositol phosphates accumulated against the concentration of this compound.

  • Determine the EC50 value by non-linear regression analysis of the dose-response curve.

In Vivo Model of Penile Erection in Rats

Objective: To assess the pro-erectile effects of this compound in conscious male rats.

Animals: Male Wistar rats (250-315 g).[3]

Procedure:

  • House the rats individually and allow them to acclimate to the experimental environment.

  • Administer this compound orally or subcutaneously at various doses (e.g., 0.0677-2.03 mg/kg for oral administration).[1]

  • For antagonist studies, administer a selective 5-HT2C antagonist (e.g., SB242084) prior to this compound administration.[1][3]

  • Observe the rats for a defined period (e.g., 60 minutes) and record the number of penile erections.

  • A penile erection is defined as the emergence of the entire penis from the penile sheath.

  • Analyze the dose-response relationship for the pro-erectile effect.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT2C receptor. Its high potency, oral activity, and selectivity for the 5-HT2C receptor make it a significant compound for preclinical research in areas where 5-HT2C modulation is a therapeutic target, such as obesity, psychiatric disorders, and sexual dysfunction. The detailed pharmacological profile and experimental methodologies provided in this guide serve as a comprehensive resource for researchers in the field of drug discovery and development.

References

The Pharmacological Profile of YM348: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of YM348, a potent and selective 5-HT2C receptor agonist. The information is compiled from publicly available scientific literature and is intended to support research and development efforts in the fields of pharmacology and drug discovery.

Introduction

This compound is an indazolethylamine derivative that has been identified as a highly potent and selective agonist for the serotonin 2C (5-HT2C) receptor. Its pharmacological activity has been investigated primarily for its potential therapeutic applications in conditions where 5-HT2C receptor modulation is considered beneficial, such as obesity. This document summarizes the key in vitro and in vivo pharmacological characteristics of this compound, details the experimental methodologies used for its characterization, and visualizes the core signaling pathways involved.

Mechanism of Action

This compound acts as a potent and selective agonist at the 5-HT2C receptor.[1] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to Gq/G11 proteins. Activation of this receptor by an agonist like this compound initiates a downstream signaling cascade, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Signaling Pathway Diagram

YM348_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2C Receptor This compound->Receptor Binds and Activates G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Signaling pathway of this compound via the 5-HT2C receptor.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinity and functional potency of this compound at serotonin receptor subtypes.

Table 1: In Vitro Receptor Binding Affinity of this compound
Receptor SubtypeKi (nM)Species
5-HT2C0.89Human
5-HT2B2.5Human
5-HT2A13Human
5-HT1A130Human
5-HT1D481Bovine
5-HT7177Human
α2A126Human

Data compiled from publicly available sources.[2]

Table 2: In Vitro Functional Activity of this compound
Receptor SubtypeEC50 (nM)ActivitySpecies
5-HT2C1.0Full AgonistHuman
5-HT2A93Full AgonistHuman
5-HT2B3.2Full AgonistHuman

Data compiled from publicly available sources.[2]

In Vivo Pharmacology

Oral administration of this compound in rats has been shown to induce physiological and behavioral changes consistent with 5-HT2C receptor agonism. These effects include the induction of penile erections and hypolocomotion.[2] Notably, these effects were completely blocked by the selective 5-HT2C receptor antagonist, SB242084, confirming the on-target mechanism of action in vivo.

This compound has also demonstrated potential anti-obesity effects in animal models. Studies in Zucker rats, a genetic model of obesity, have shown that this compound can reduce food intake and body weight.

Selectivity Profile

This compound exhibits a high degree of selectivity for the 5-HT2C receptor over other serotonin receptor subtypes. It has a 15-fold selectivity over the 5-HT2A receptor and a 3-fold selectivity over the closely related 5-HT2B receptor in terms of binding affinity.[1] A broader screening against a panel of 46 other binding sites revealed that this compound has an IC50 of greater than 1 µM for most of these off-targets, with the exception of the human 5-HT1A, bovine 5-HT1D, human 5-HT7, and human α2A receptors, where it displays weaker affinity.[2]

Phosphodiesterase Inhibition Profile

A comprehensive search of publicly available literature did not yield any data on the evaluation of this compound for inhibitory activity against phosphodiesterase (PDE) enzymes. Therefore, the potential for this compound to interact with this class of enzymes is currently unknown.

Experimental Protocols

The following sections describe representative experimental protocols for the characterization of a 5-HT2C receptor agonist like this compound. It is important to note that the specific details of the protocols used in the original studies of this compound may not be fully available in the public domain.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of this compound for 5-HT2C, 5-HT2A, and 5-HT2B receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor.

  • Radioligand (e.g., [3H]5-HT or [3H]mesulergine).

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl2, 10 µM pargyline, and 0.1 mg/ml L-(+)-ascorbic acid).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions start->prepare_reagents incubation Incubate Membranes, Radioligand, and this compound prepare_reagents->incubation filtration Separate Bound and Free Ligand by Filtration incubation->filtration wash Wash Filters filtration->wash measure_radioactivity Measure Radioactivity wash->measure_radioactivity data_analysis Data Analysis: - Calculate IC50 - Calculate Ki measure_radioactivity->data_analysis end End data_analysis->end

Caption: Workflow for a typical radioligand binding assay.

In Vitro Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to activate the 5-HT2C receptor and elicit a downstream cellular response, in this case, an increase in intracellular calcium.

Objective: To determine the functional potency (EC50) of this compound at the 5-HT2C receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT2C receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an integrated fluid-handling system.

Procedure:

  • Plate the cells in a 96-well or 384-well plate and allow them to attach overnight.

  • Load the cells with the calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add varying concentrations of this compound to the wells.

  • Continuously measure the fluorescence intensity over time to detect changes in intracellular calcium concentration.

  • The concentration of this compound that produces 50% of the maximal response (EC50) is determined by fitting the concentration-response data to a sigmoidal curve.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow start Start plate_cells Plate 5-HT2C Expressing Cells start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye wash_cells Wash to Remove Excess Dye load_dye->wash_cells measure_baseline Measure Baseline Fluorescence wash_cells->measure_baseline add_this compound Add this compound at Varying Concentrations measure_baseline->add_this compound measure_response Measure Fluorescence Change add_this compound->measure_response data_analysis Data Analysis: - Determine EC50 measure_response->data_analysis end End data_analysis->end

Caption: Workflow for a calcium mobilization functional assay.

In Vivo Anti-Obesity Study in Zucker Rats

This protocol outlines a general procedure for evaluating the anti-obesity effects of a compound in a genetic model of obesity.

Objective: To assess the effect of this compound on body weight and food intake in obese Zucker rats.

Animals:

  • Male or female obese Zucker (fa/fa) rats.

  • Age-matched lean littermates (Fa/fa or Fa/Fa) can be used as controls.

Procedure:

  • Acclimatize the animals to the housing conditions and diet.

  • Record baseline body weight and food intake for several days.

  • Divide the obese rats into treatment and vehicle control groups.

  • Administer this compound (e.g., via oral gavage) or vehicle daily for a specified period (e.g., 14-28 days).

  • Measure body weight and food intake daily.

  • At the end of the study, animals may be euthanized, and various tissues (e.g., adipose tissue, liver) can be collected for further analysis.

  • Analyze the data to determine the effect of this compound on body weight gain and food consumption compared to the vehicle-treated group.

Conclusion

This compound is a potent and selective 5-HT2C receptor agonist with demonstrated in vitro and in vivo activity. Its high affinity and functional potency at the 5-HT2C receptor, coupled with its selectivity over other serotonin receptor subtypes, make it a valuable research tool for investigating the physiological roles of the 5-HT2C receptor. The in vivo data, particularly its effects on food intake and body weight in preclinical models of obesity, highlight its potential as a lead compound for the development of anti-obesity therapeutics. Further investigation into its off-target profile, including potential interactions with phosphodiesterases, would provide a more complete understanding of its pharmacological properties.

References

YM348: A Potent and Selective 5-HT2C Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and experimental methodologies related to YM348, a potent and selective serotonin 2C (5-HT2C) receptor agonist.

Chemical Structure and Properties

This compound, with the IUPAC name (2S)-1-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)propan-2-amine, is an indazolethylamine derivative.[1] Its chemical structure is characterized by a furo[2,3-g]indazole core.

Chemical Identifiers

IdentifierValue
IUPAC Name (2S)-1-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)propan-2-amine[1]
CAS Number 372163-84-3[1]
Molecular Formula C14H17N3O[1]
Molecular Weight 243.31 g/mol [1]
SMILES CC--INVALID-LINK--Cn1ncc2c1c1cc(oc1cc2)CC

Physicochemical Properties

PropertyValueSource
Appearance Light yellow to brown oilMedChemExpress
Boiling Point 395.2±32.0 °CPredicted
Density 1.28±0.1 g/cm3 Predicted
pKa 8.95±0.10Predicted
Solubility Soluble in DMSOChemicalBook

Pharmacology

This compound is a potent and selective agonist for the 5-HT2C receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[2] This selectivity profile makes it a valuable tool for investigating the physiological roles of the 5-HT2C receptor and a potential therapeutic agent for conditions such as obesity.

Pharmacodynamics

Receptor Binding Affinity and Functional Activity

This compound exhibits high affinity and functional potency at the human 5-HT2C receptor. It shows selectivity over the 5-HT2A receptor but has more moderate selectivity over the closely related 5-HT2B receptor.[1]

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
Human 5-HT2C 0.89[2][3]1.0[1][3]
Human 5-HT2A 13[3]93[3]
Human 5-HT2B 2.5[3]3.2[3]

This compound also shows lower affinity for other serotonin receptors and alpha-adrenergic receptors, with Ki values greater than 100 nM.[3]

In Vivo Effects

Studies in animal models, primarily rats, have demonstrated several key in vivo effects of this compound, which are mediated by its agonist activity at 5-HT2C receptors.

  • Anorectic Effects: Oral administration of this compound significantly reduces food intake in a dose-dependent manner.[4] This effect is a key driver for its potential as an anti-obesity agent.

  • Thermogenic Effects: this compound has been shown to increase body temperature and energy expenditure.[4] This thermogenic effect contributes to its anti-obesity profile by increasing calorie burning.

  • Other Behavioral Effects: At higher doses, this compound can induce hypolocomotion (decreased spontaneous movement) and penile erections in rats.[2] These effects are also mediated through 5-HT2C receptor activation.

Mechanism of Action and Signaling Pathway

Activation of the 5-HT2C receptor by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gαq/11 G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

The anorectic and thermogenic effects of this compound are believed to be mediated through the activation of pro-opiomelanocortin (POMC) neurons in the hypothalamus. Activation of 5-HT2C receptors on these neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) to suppress appetite and increase energy expenditure.

YM348_Signaling_Pathway This compound This compound HTR2C 5-HT2C Receptor This compound->HTR2C binds and activates Gaq11 Gαq/11 HTR2C->Gaq11 activates POMC_neuron POMC Neuron Activation HTR2C->POMC_neuron activates in hypothalamus PLC Phospholipase C (PLC) Gaq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates aMSH α-MSH Release POMC_neuron->aMSH MC4R MC4R Activation aMSH->MC4R Appetite Appetite Suppression MC4R->Appetite Energy Increased Energy Expenditure MC4R->Energy

Caption: Signaling pathway of this compound via the 5-HT2C receptor.

Experimental Protocols

This section outlines the general methodologies for key experiments involving this compound.

In Vitro Assays

Receptor Binding Assay (Competitive Inhibition)

  • Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.

  • Materials:

    • Cell membranes from a stable cell line expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).

    • A suitable radioligand with known high affinity for the 5-HT2C receptor (e.g., [³H]-mesulergine or [¹²⁵I]-DOI).

    • This compound stock solution of known concentration.

    • Incubation buffer (e.g., Tris-HCl with appropriate ions).

    • Non-specific binding control (a high concentration of a known 5-HT2C ligand, e.g., serotonin).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific control).

    • Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay (Calcium Mobilization)

  • Objective: To determine the functional potency (EC50) of this compound at the 5-HT2C receptor.

  • Materials:

    • A stable cell line expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • This compound stock solution.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • A fluorescence plate reader capable of kinetic reads.

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Prepare serial dilutions of this compound.

    • Use the fluorescence plate reader to measure the baseline fluorescence of the cells.

    • Add the different concentrations of this compound to the wells and immediately begin measuring the change in fluorescence over time.

    • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

    • Determine the maximum fluorescence response for each concentration.

    • Plot the response as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding_Assay Receptor Binding Assay (Determine Ki) Animal_Model Select Animal Model (e.g., Zucker Rats) Functional_Assay Functional Assay (Determine EC50) Dosing Administer this compound (Oral or SC) Animal_Model->Dosing Food_Intake Measure Food Intake Dosing->Food_Intake Thermogenesis Measure Body Temperature & Energy Expenditure Dosing->Thermogenesis Data_Analysis_Vivo Analyze In Vivo Data Food_Intake->Data_Analysis_Vivo Thermogenesis->Data_Analysis_Vivo YM348_Compound This compound YM348_Compound->Binding_Assay YM348_Compound->Functional_Assay

Caption: General experimental workflow for this compound evaluation.
In Vivo Studies

Anti-Obesity Study in Zucker Rats

  • Objective: To evaluate the effect of this compound on food intake and body weight in a model of obesity.

  • Animals: Genetically obese Zucker rats.

  • Procedure:

    • Acclimate the animals to individual housing and measurement conditions.

    • Divide the animals into vehicle control and this compound treatment groups.

    • Administer this compound or vehicle orally at specified doses (e.g., 0.1, 0.3, 1, and 3 mg/kg).[4]

    • Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration.

    • For chronic studies, administer this compound daily for an extended period (e.g., 2 weeks) and monitor body weight and food intake daily.

    • Analyze the data to determine the dose-dependent effects of this compound on food consumption and body weight change.

Thermogenesis Study in Rats

  • Objective: To assess the effect of this compound on body temperature and energy expenditure.

  • Animals: Wistar rats.

  • Procedure:

    • Implant temperature transponders for continuous monitoring of core body temperature.

    • Place the animals in metabolic cages equipped for indirect calorimetry to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂).

    • After a baseline measurement period, administer this compound or vehicle.

    • Continuously record body temperature, VO₂, and VCO₂ for several hours post-administration.

    • Calculate energy expenditure from the VO₂ and VCO₂ data.

    • Analyze the changes in body temperature and energy expenditure in the this compound-treated groups compared to the vehicle control.

Conclusion

This compound is a valuable pharmacological tool for studying the 5-HT2C receptor. Its high potency and selectivity, coupled with its demonstrated in vivo efficacy in reducing food intake and increasing energy expenditure, underscore its potential as a lead compound for the development of anti-obesity therapeutics. The experimental protocols and data presented in this guide provide a foundation for further research into the mechanism of action and therapeutic applications of this compound and other selective 5-HT2C receptor agonists.

References

The Discovery and Synthesis of YM348: A Potent 5-HT2C Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

YM348 is a potent and selective serotonin 2C (5-HT2C) receptor agonist that has garnered significant interest for its potential therapeutic applications, particularly in the treatment of obesity. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound. It includes a detailed summary of its biological activity, experimental protocols for its synthesis and evaluation, and a visualization of its signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of serotonergic signaling and metabolic disorders.

Discovery and Pharmacological Profile

This compound, chemically identified as (S)-1-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)propan-2-amine, is an indazolethylamine derivative.[1] It was identified as a highly potent and selective agonist for the 5-HT2C receptor. In vitro studies have demonstrated its high affinity for the human 5-HT2C receptor. The pharmacological profile of this compound is characterized by its significant selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2B receptors. This selectivity is a critical attribute, as activation of 5-HT2B receptors has been associated with adverse cardiovascular effects.

The agonistic activity of this compound at the 5-HT2C receptor elicits a range of physiological effects, most notably thermogenic and anorectic responses observed in animal models. These effects underscore its potential as an anti-obesity agent.

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency of this compound

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Human 5-HT2C0.891.0
Human 5-HT2A1393
Human 5-HT2B2.53.2

Data compiled from publicly available research.

Table 2: In Vivo Effects of this compound in Animal Models

EffectAnimal ModelMinimum Effective Dose
Penile ErectionsRat2.03 µg/kg (s.c.)
HypolocomotionRat0.203 mg/kg (p.o.)
Anorectic EffectRatData not fully available in public domain

Data compiled from publicly available research.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, starting from commercially available precursors. The following is a representative synthetic scheme based on published literature.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step protocol for the chemical synthesis of this compound is proprietary and not fully available in the public domain. The following is a generalized workflow based on the synthesis of similar indazole derivatives.

Workflow for the Synthesis of this compound

G A Starting Material: Substituted Furo-indazole Precursor B Alkylation with a protected aminopropane derivative A->B C Deprotection of the amine group B->C D Chiral Resolution (e.g., via diastereomeric salt formation) C->D E Final Product: (S)-YM348 D->E

Caption: Generalized synthetic workflow for this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the 5-HT2C receptor, which is a G protein-coupled receptor (GPCR). The 5-HT2C receptor is primarily coupled to the Gq alpha subunit.

Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG cooperatively activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the ultimate cellular and physiological responses.

Visualization of the this compound Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2C Receptor This compound->Receptor Binds and Activates Gq Gq Protein (α, β, γ subunits) Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response (e.g., Neuronal Excitability, Appetite Regulation) PKC->CellularResponse Phosphorylates Downstream Targets

Caption: Signaling pathway of this compound via the 5-HT2C receptor.

Key Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments related to the evaluation of this compound.

In Vitro 5-HT2C Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human recombinant 5-HT2C receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells).

  • Radioligand: A specific radioligand for the 5-HT2C receptor, such as [3H]mesulergine, is used.

  • Incubation: The cell membranes are incubated with the radioligand and varying concentrations of this compound in a suitable buffer.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vitro Functional Assay (Inositol Phosphate Accumulation)

Objective: To determine the functional potency (EC50) of this compound as a 5-HT2C receptor agonist.

Methodology:

  • Cell Culture: Cells stably expressing the human 5-HT2C receptor are cultured and seeded in multi-well plates.

  • Labeling: The cells are labeled by incubating them with [3H]myo-inositol overnight to incorporate it into the cellular phosphoinositide pool.

  • Stimulation: The cells are then stimulated with varying concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase).

  • Extraction: The reaction is stopped, and the inositol phosphates (IPs) are extracted.

  • Quantification: The accumulated [3H]IPs are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Analysis: The EC50 value, representing the concentration of this compound that produces 50% of the maximal response, is determined from the concentration-response curve.

In Vivo Assessment of Anorectic Effects in Rats

Objective: To evaluate the effect of this compound on food intake in rats.

Methodology:

  • Animals: Male rats (e.g., Sprague-Dawley or Wistar) are individually housed and acclimatized to the experimental conditions.

  • Food and Water: Animals have ad libitum access to standard chow and water, except during the food deprivation period.

  • Food Deprivation: Prior to the experiment, rats are typically food-deprived for a set period (e.g., 18-24 hours) to ensure robust feeding behavior.

  • Drug Administration: this compound or vehicle is administered orally (p.o.) or subcutaneously (s.c.) at various doses.

  • Measurement of Food Intake: Pre-weighed food is presented to the rats, and the amount of food consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-drug administration.

  • Data Analysis: The food intake in the this compound-treated groups is compared to the vehicle-treated control group to determine the anorectic effect.

Conclusion

This compound is a valuable pharmacological tool for studying the 5-HT2C receptor and a promising lead compound for the development of therapeutics for obesity and potentially other CNS disorders. Its high potency and selectivity for the 5-HT2C receptor make it a superior research tool compared to less selective agonists. The detailed understanding of its synthesis, biological activity, and signaling pathway provided in this guide serves as a foundation for further research and development in this area. Future studies should continue to explore the full therapeutic potential and safety profile of this compound and its analogs.

References

YM348: A Technical Guide for In-Vitro and In-Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM348 is a potent and selective agonist for the serotonin 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. As a member of the indazolethylamine derivative class of compounds, this compound has been a valuable pharmacological tool for investigating the physiological roles of the 5-HT2C receptor. Its high affinity and functional selectivity have made it a subject of interest in preclinical studies exploring therapeutic areas such as obesity and sexual dysfunction. This technical guide provides a comprehensive overview of this compound for researchers, summarizing key quantitative data, detailing experimental protocols for its use in in-vitro and in-vivo studies, and illustrating its mechanism of action through signaling pathway and experimental workflow diagrams.

Core Quantitative Data

The following tables summarize the key quantitative parameters of this compound from in-vitro and in-vivo studies, providing a clear comparison of its pharmacological profile.

Table 1: In-Vitro Receptor Binding Affinity and Functional Potency of this compound

ParameterReceptorValueSpeciesReference
Binding Affinity (Ki) Human 5-HT2C0.89 nMHuman[1]
Functional Potency (EC50) Human 5-HT2C1 nMHuman

Table 2: In-Vivo Pharmacological Effects of this compound in Rats

StudyAnimal ModelRoute of AdministrationDose RangeObserved EffectReference
Penile Erection Wistar RatsOral0.0677 - 2.03 mg/kgInverted U-shaped dose-response for erections[1]
Locomotor Activity Wistar RatsOral0.0677 - 2.03 mg/kgDose-dependent decrease in locomotion (hypolocomotion)[1]
Food Intake (Acute) Zucker RatsOral0.1 - 3 mg/kgDose-dependent reduction in food intake[2]
Body Temperature (Acute) Zucker RatsOral0.3 - 3 mg/kgSignificant increase in body temperature[2]
Calorie Expenditure (Acute) Zucker RatsOral1 - 3 mg/kgSignificant increase in calorie expenditure[2]
Food Intake (Chronic) Zucker RatsSubcutaneous Infusion3 and 30 mg/kg/dayDecreased food intake over 2 weeks[2]
Body Weight Gain (Chronic) Zucker RatsSubcutaneous Infusion3 and 30 mg/kg/daySignificant decrease in body weight gain over 2 weeks[2]

Signaling Pathway

Activation of the 5-HT2C receptor by this compound initiates a well-defined intracellular signaling cascade. The receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon agonist binding, Gq activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the ultimate cellular response.

Gq_Signaling_Pathway This compound This compound Receptor 5-HT2C Receptor This compound->Receptor Gq Gq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates IP3R IP3 Receptor IP3->IP3R binds Downstream Downstream Targets PKC->Downstream phosphorylates Response Cellular Response Downstream->Response Ca2_cyto Ca2+ IP3R->Ca2_cyto releases Ca2_ER Ca2+ Ca2_cyto->PKC activates

Caption: 5-HT2C Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

In-Vitro Studies

1. Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2C receptor.

  • Methodology:

    • Cell Culture: Use a stable cell line expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).

    • Membrane Preparation: Homogenize cells in a buffered solution and centrifuge to isolate the cell membrane fraction.

    • Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled ligand specific for the 5-HT2C receptor (e.g., [3H]mesulergine) and varying concentrations of this compound.

    • Incubation: Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 37°C).

    • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start cell_culture Culture 5-HT2C Receptor Expressing Cells start->cell_culture membrane_prep Prepare Cell Membranes cell_culture->membrane_prep binding_reaction Incubate Membranes with Radioligand and this compound membrane_prep->binding_reaction separation Separate Bound and Free Radioligand (Filtration) binding_reaction->separation quantification Quantify Radioactivity separation->quantification data_analysis Calculate IC50 and Ki quantification->data_analysis end End data_analysis->end

Caption: Workflow for a Radioligand Receptor Binding Assay.

2. Functional Assay (Calcium Mobilization)

  • Objective: To determine the functional potency (EC50) of this compound at the human 5-HT2C receptor.

  • Methodology:

    • Cell Culture: Plate cells expressing the human 5-HT2C receptor in a multi-well plate.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulation: Add varying concentrations of this compound to the wells.

    • Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

    • Data Analysis: Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

In-Vivo Studies

1. Anti-Obesity Effects in Zucker Rats

  • Objective: To evaluate the effect of this compound on food intake and body weight in a genetic model of obesity.[2]

  • Methodology:

    • Animals: Use male Zucker (fa/fa) rats, which are genetically obese, and their lean littermates as controls.

    • Acclimation: Acclimate the animals to individual housing and handling.

    • Drug Administration:

      • Acute Study: Administer single oral doses of this compound or vehicle.

      • Chronic Study: Implant osmotic mini-pumps for continuous subcutaneous infusion of this compound or vehicle for a specified period (e.g., 2 weeks).

    • Measurements:

      • Food and Water Intake: Measure daily food and water consumption.

      • Body Weight: Record body weight daily.

      • Body Temperature and Calorie Expenditure: Use metabolic cages to measure these parameters.

    • Data Analysis: Compare the changes in food intake, body weight, and metabolic parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Anti_Obesity_Study_Workflow start Start animal_selection Select Zucker (fa/fa) Rats and Lean Controls start->animal_selection acclimation Acclimate Animals animal_selection->acclimation drug_admin Administer this compound or Vehicle (Oral or Subcutaneous) acclimation->drug_admin measurements Measure: - Food and Water Intake - Body Weight - Body Temperature - Calorie Expenditure drug_admin->measurements data_analysis Analyze Data and Compare Groups measurements->data_analysis end End data_analysis->end

Caption: Workflow for an In-Vivo Anti-Obesity Study.

2. Pro-Erectile Effects in Rats

  • Objective: To assess the effect of this compound on penile erection.[1]

  • Methodology:

    • Animals: Use male Wistar rats.

    • Drug Administration: Administer this compound or vehicle orally.

    • Observation: Place the rats in individual observation cages and record the number of penile erections over a specific time period (e.g., 60 minutes).

    • Antagonist Studies: To confirm the involvement of the 5-HT2C receptor, pre-treat a separate group of animals with a selective 5-HT2C receptor antagonist (e.g., SB242084) before administering this compound.

    • Data Analysis: Compare the number of erections in the different treatment groups using appropriate statistical methods.

Conclusion

This compound is a well-characterized and valuable research tool for investigating the 5-HT2C receptor. Its high potency and selectivity, demonstrated in both in-vitro and in-vivo studies, make it suitable for a range of pharmacological experiments. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute their own studies involving this compound, contributing to a deeper understanding of the role of the 5-HT2C receptor in health and disease.

References

YM348: A Technical Guide to Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity of YM348, a potent agonist for the serotonin 5-HT2C receptor. The following sections detail the quantitative binding data, the experimental protocols used for its characterization, and the associated signaling pathways.

Receptor Binding Affinity and Functional Potency

This compound demonstrates high affinity and potency for the human 5-HT2C receptor, with notable selectivity over other serotonin receptor subtypes. The binding affinity (Ki) and functional potency (EC50) values are summarized below.

Receptor SubtypeBinding Affinity (Ki) (nM)Functional Potency (EC50) (nM)
Human 5-HT2C0.891.0
Human 5-HT2B2.53.2
Human 5-HT2A1393
Human 5-HT1A130>1000
Bovine 5-HT1D481>1000
Human 5-HT7177>1000
Human α2A126>1000

Data sourced from a commercially available this compound product data sheet.[1]

Selectivity Profile:

ComparisonSelectivity (Ki-fold)Selectivity (EC50-fold)
5-HT2B vs 5-HT2C~2.8~3.2
5-HT2A vs 5-HT2C~14.693

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the binding affinity and functional selectivity of this compound.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity (Ki) of this compound for various receptor subtypes.

Objective: To quantify the affinity of this compound for human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human 5-HT2C or 5-HT2A receptors, and Human Embryonic Kidney 293-Epstein-Barr virus nuclear antigen (HEK293-EBNA) cells expressing human 5-HT2B receptors.[1]

  • Radioligand: [3H]5-HT (Tritium-labeled serotonin).[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 4 mM CaCl2, 10 µM pargyline, and 0.1 mg/ml L-(+)-ascorbic acid.[1]

  • Non-specific Binding Control: A high concentration of a non-labeled competing ligand.

  • Filtration Apparatus: 96-well plate harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparations and resuspend them in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, varying concentrations of this compound, and a fixed concentration of the radioligand ([3H]5-HT).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation, which relates the IC50 (concentration of this compound that inhibits 50% of the specific binding of the radioligand) to the Ki.

Functional Assays (Inositol Phosphate Accumulation)

Functional assays are used to determine the potency (EC50) and efficacy of a compound as an agonist or antagonist. For Gq-coupled receptors like the 5-HT2 family, measuring the accumulation of inositol phosphates (IPs) is a common method.

Objective: To determine the functional potency (EC50) of this compound at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

  • Cell Lines: Cell lines (e.g., CHO or HEK293) stably expressing the respective human 5-HT receptor subtypes.

  • Labeling Agent: [3H]myo-inositol.

  • Stimulation Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) containing LiCl. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of IPs.

  • Lysis Buffer: A buffer to lyse the cells and stop the reaction.

  • Ion-exchange Chromatography Columns: To separate the different inositol phosphates.

  • Scintillation Counter.

Procedure:

  • Cell Culture and Labeling: Plate the cells and incubate them with [3H]myo-inositol for 24-48 hours to allow for its incorporation into the cell membranes as phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl.

  • Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time (e.g., 30-60 minutes) to stimulate the production of inositol phosphates.

  • Lysis: Stop the stimulation by adding a lysis buffer (e.g., perchloric acid).

  • Separation of Inositol Phosphates: Neutralize the cell lysates and apply them to anion-exchange chromatography columns. Elute the different inositol phosphates with buffers of increasing ionic strength.

  • Quantification: Measure the radioactivity of the eluted fractions corresponding to the total inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the amount of inositol phosphate accumulation against the concentration of this compound. The EC50 value is determined from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the 5-HT2C receptor and the general workflows for the experimental protocols described above.

Gprotein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor 5-HT2C Receptor This compound->Receptor Binds to G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Ca_release->Downstream

Caption: 5-HT2C Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubation (Binding Equilibrium) Membranes->Incubation Radioligand [3H]5-HT Radioligand->Incubation Compound This compound (Varying Conc.) Compound->Incubation Filtration Rapid Filtration (Separation) Incubation->Filtration Washing Washing (Remove Non-specific) Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Radioligand Binding Assay Workflow.

Functional_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Receptor-Expressing Cells Labeling Label with [3H]myo-inositol Cells->Labeling Stimulation Stimulate with this compound (in presence of LiCl) Labeling->Stimulation Lysis Cell Lysis Stimulation->Lysis Separation Ion-Exchange Chromatography (Separate IPs) Lysis->Separation Quantification Scintillation Counting Separation->Quantification Dose_Response Dose-Response Curve Quantification->Dose_Response EC50_Calc EC50 Determination Dose_Response->EC50_Calc

Caption: Functional Assay (IP Accumulation) Workflow.

References

YM348: A Potent 5-HT2C Receptor Agonist for Appetite and Food Intake Regulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of YM348, a selective serotonin 2C (5-HT2C) receptor agonist, on appetite and food intake. The information is tailored for researchers, scientists, and professionals involved in drug development, presenting key quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathway.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on food intake, body temperature, and calorie expenditure in Zucker rats, a genetic model of obesity.

Table 1: Effect of Single Oral Administration of this compound on Food Intake in Zucker Rats [1]

This compound Dose (mg/kg)Food Intake Reduction
0.1Significant, Dose-Dependent
0.3Significant, Dose-Dependent
1Significant, Dose-Dependent
3Significant, Dose-Dependent

Note: The reduction in food intake was found to be statistically significant and occurred in a dose-dependent manner.

Table 2: Effect of Single Oral Administration of this compound on Body Temperature and Calorie Expenditure in Zucker Rats [1]

This compound Dose (mg/kg)Increase in Body TemperatureIncrease in Calorie Expenditure
0.3SignificantNot specified
1SignificantSignificant
3SignificantSignificant

Table 3: Effect of Chronic Subcutaneous Infusion of this compound (2 weeks) on Food Intake and Body Weight in Zucker Rats [1]

This compound Infusion Rate (mg/kg/day)Effect on Food IntakeEffect on Body Weight Gain
3Decreased (more pronounced in the first week)Significant Decrease
30Decreased (more pronounced in the first week)Significant Decrease

Experimental Protocols

The following section details the methodologies employed in the key in vivo experiments to evaluate the effects of this compound.

Animal Model
  • Species: Male Zucker rats.[2][3][4] This strain is a well-established genetic model for obesity and hyperphagia, making it a relevant model for studying anti-obesity agents.

Single-Dose Oral Administration Study[1]
  • Objective: To determine the acute dose-dependent effect of this compound on food intake, body temperature, and calorie expenditure.

  • Drug Preparation and Administration: this compound was prepared for oral administration at doses of 0.1, 0.3, 1, and 3 mg/kg.

  • Antagonist Study: To confirm the role of the 5-HT2C receptor, a selective 5-HT2C receptor antagonist, SB242084, was used to inhibit the effects of this compound.

  • Measurements:

    • Food Intake: Measured at specific time points following administration.

    • Body Temperature: Monitored to assess thermogenic effects.

    • Calorie Expenditure: Determined to evaluate the impact on energy metabolism.

Chronic Subcutaneous Infusion Study[1]
  • Objective: To assess the long-term effects of continuous this compound administration on food intake and body weight.

  • Drug Administration: this compound was administered via subcutaneous infusion at doses of 3 and 30 mg/kg/day for a period of two weeks.

  • Measurements:

    • Food Intake: Monitored daily throughout the two-week period.

    • Body Weight: Measured regularly to determine the effect on weight gain.

Signaling Pathway and Experimental Workflow

The anorectic effect of this compound is mediated through the activation of the 5-HT2C receptor, which is predominantly expressed on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[5][6][7][8][9]

Signaling Pathway Diagram

YM348_Signaling_Pathway cluster_neuron POMC Neuron cluster_downstream Downstream Neuron This compound This compound HTR2C 5-HT2C Receptor This compound->HTR2C Binds & Activates PLC Phospholipase C (PLC) HTR2C->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC POMC POMC (Pro-opiomelanocortin) Ca_PKC->POMC ↑ Transcription & Cleavage aMSH α-MSH (alpha-Melanocyte Stimulating Hormone) POMC->aMSH Cleaved to MC4R MC4R (Melanocortin 4 Receptor) aMSH->MC4R Binds & Activates aMSH->MC4R Released and acts on Satiety ↑ Satiety ↓ Appetite MC4R->Satiety Leads to

Caption: this compound signaling pathway for appetite suppression.

Experimental Workflow Diagram

Experimental_Workflow cluster_acute Acute Study cluster_chronic Chronic Study Animal_Model_A Zucker Rats Dosing_A Single Oral Dose (0.1, 0.3, 1, 3 mg/kg this compound) Animal_Model_A->Dosing_A Antagonist_A Co-administration with SB242084 (5-HT2C Antagonist) Dosing_A->Antagonist_A Measurements_A Measure: - Food Intake - Body Temperature - Calorie Expenditure Dosing_A->Measurements_A Antagonist_A->Measurements_A Animal_Model_C Zucker Rats Dosing_C 2-Week Subcutaneous Infusion (3, 30 mg/kg/day this compound) Animal_Model_C->Dosing_C Measurements_C Measure: - Daily Food Intake - Body Weight Gain Dosing_C->Measurements_C

Caption: Experimental workflow for in vivo studies of this compound.

Activation of the 5-HT2C receptor by this compound stimulates phospholipase C (PLC), leading to an increase in inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an elevation of intracellular calcium and activation of protein kinase C (PKC), which in turn promotes the transcription of the POMC gene and the cleavage of the POMC pro-peptide.[10] One of the cleavage products is alpha-melanocyte-stimulating hormone (α-MSH).[11][12] α-MSH is then released and acts on melanocortin 4 receptors (MC4R) on downstream neurons, leading to increased satiety and a reduction in appetite.[5][13][14][15] The use of the selective 5-HT2C receptor antagonist SB242084 blocks these effects, confirming the specific pathway of this compound's action.[1]

References

The Role of YM348 in Thermogenesis Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM348, a potent and selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist, has demonstrated significant potential in the regulation of thermogenesis and body weight in preclinical studies. This technical guide provides an in-depth analysis of the core mechanisms, experimental data, and methodologies related to the thermogenic effects of this compound. By activating central 5-HT2C receptors, this compound influences signaling pathways that lead to increased calorie expenditure and body temperature, positioning it as a molecule of interest in the development of anti-obesity therapeutics. This document consolidates the available quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers. The regulation of energy balance, through appetite control and energy expenditure, is a key focus of anti-obesity drug development. Thermogenesis, the process of heat production in organisms, is a significant component of energy expenditure. Brown and beige adipose tissues are critical sites for adaptive thermogenesis, primarily mediated by uncoupling protein 1 (UCP1).

This compound, chemically identified as (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, is a selective agonist for the 5-HT2C receptor. This receptor is predominantly expressed in the central nervous system and is a well-established target for appetite suppression. Emerging evidence, however, highlights the crucial role of the 5-HT2C receptor in also modulating energy expenditure through thermogenesis. This guide will explore the specific role of this compound in this process.

Mechanism of Action: 5-HT2C Receptor-Mediated Thermogenesis

This compound exerts its thermogenic effects by activating 5-HT2C receptors, which are G-protein coupled receptors. The proposed signaling pathway is as follows:

  • Binding and Activation: this compound binds to and activates 5-HT2C receptors located on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.

  • G-Protein Signaling: This activation stimulates the Gq/11 protein, leading to the activation of phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Neuronal Activation: The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to the depolarization and activation of POMC neurons.

  • Sympathetic Nervous System Outflow: Activated POMC neurons project to other brain regions, ultimately leading to an increase in sympathetic nervous system (SNS) outflow to peripheral tissues, including brown adipose tissue (BAT).

  • Thermogenesis in BAT: Norepinephrine released from sympathetic nerve terminals in BAT binds to β3-adrenergic receptors on brown adipocytes, initiating a cascade that results in the upregulation and activation of UCP1, leading to uncoupled respiration and heat production.

YM348_Signaling_Pathway cluster_neuron POMC Neuron cluster_downstream Downstream Effects This compound This compound Receptor 5-HT2C Receptor This compound->Receptor Binds Gq11 Gq/11 Receptor->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases POMC_Activation POMC Neuron Activation Ca2->POMC_Activation Leads to PKC->POMC_Activation Leads to SNS Sympathetic Nervous System Outflow POMC_Activation->SNS Increases BAT Brown Adipose Tissue (BAT) SNS->BAT Innervates Thermogenesis Thermogenesis BAT->Thermogenesis Induces

Caption: Signaling pathway of this compound-induced thermogenesis.

Quantitative Data from Preclinical Studies

The primary preclinical data for this compound's effect on thermogenesis comes from studies in Zucker rats, a genetic model of obesity. The following tables summarize the key quantitative findings from the available literature.

Table 1: Acute Effects of Oral this compound Administration on Food Intake, Body Temperature, and Calorie Expenditure in Zucker Rats.

Dose (mg/kg, p.o.)Food Intake Reduction (%)Body Temperature Increase (°C)Calorie Expenditure Increase (kcal/hr/kg)
0.1SignificantNot significantNot significant
0.3SignificantSignificantNot significant
1.0SignificantSignificantSignificant
3.0SignificantSignificantSignificant

Data is derived from the abstract of Hayashi A, et al. Brain Res. 2004 Jun 18;1011(2):221-7.

Table 2: Chronic Effects of Subcutaneous this compound Infusion on Body Weight Gain in Zucker Rats (2 weeks).

Dose (mg/kg/day, s.c.)Body Weight Gain Reduction
3.0Significant
30.0Significant

Data is derived from the abstract of Hayashi A, et al. Brain Res. 2004 Jun 18;1011(2):221-7. The hypophagic effect was noted to be more pronounced in the first week, while the thermogenic effect was sustained.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the thermogenic effects of this compound.

Measurement of Thermogenesis and Energy Expenditure

Indirect calorimetry is the gold standard for assessing energy expenditure in rodents.

Objective: To measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and heat production (calorie expenditure).

Materials:

  • Metabolic cages (e.g., from Columbus Instruments or TSE Systems)

  • Gas analyzers (O2 and CO2)

  • Airflow controller

  • Data acquisition system

Procedure:

  • Acclimation: Individually house rats in the metabolic cages for at least 24-48 hours before data collection to allow for acclimatization to the new environment.

  • Baseline Measurement: Record baseline metabolic data for a 24-hour period before drug administration.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) or via subcutaneous (s.c.) infusion.

  • Data Collection: Continuously monitor VO2 and VCO2 for a defined period post-administration (e.g., 24-48 hours).

  • Calculations:

    • RER = VCO2 / VO2

    • Calorie Expenditure (Heat) is calculated using the Weir equation: Heat (kcal/hr) = (3.941 x VO2) + (1.106 x VCO2).

  • Data Analysis: Compare the metabolic parameters between the this compound-treated and vehicle-treated groups.

Indirect_Calorimetry_Workflow start Start acclimation Acclimatize Rats in Metabolic Cages (24-48h) start->acclimation baseline Measure Baseline Metabolic Data (24h) acclimation->baseline randomization Randomize into Groups (Vehicle vs. This compound) baseline->randomization administration Administer Vehicle or this compound randomization->administration data_collection Continuous Data Collection (VO2, VCO2) administration->data_collection analysis Calculate RER and Calorie Expenditure data_collection->analysis comparison Compare Treatment vs. Vehicle Groups analysis->comparison end End comparison->end

Caption: Experimental workflow for indirect calorimetry.
Measurement of Body Temperature

Core body temperature is a direct indicator of thermogenic activity.

Objective: To measure the core body temperature of rodents following this compound administration.

Materials:

  • Implantable telemetry probes for continuous measurement (e.g., from Data Sciences International) or a rectal thermometer for single time-point measurements.

  • Surgical tools for implantation (if using telemetry).

  • Data acquisition system for telemetry.

Procedure (Telemetry):

  • Surgical Implantation: Anesthetize the rat and surgically implant the telemetry probe into the peritoneal cavity. Allow for a recovery period of at least one week.

  • Baseline Recording: Record baseline body temperature for 24 hours prior to the experiment.

  • Drug Administration: Administer this compound or vehicle.

  • Data Recording: Continuously record core body temperature for the desired duration.

  • Data Analysis: Analyze the change in body temperature from baseline and compare between treatment groups.

Body_Temperature_Workflow start Start surgery Surgically Implant Telemetry Probe start->surgery recovery Allow for Post-Surgical Recovery (≥ 1 week) surgery->recovery baseline Record Baseline Body Temperature (24h) recovery->baseline administration Administer Vehicle or this compound baseline->administration recording Continuously Record Body Temperature administration->recording analysis Analyze Temperature Changes and Compare Groups recording->analysis end End analysis->end

Caption: Workflow for body temperature measurement using telemetry.

Discussion and Future Directions

The preclinical data on this compound strongly suggest that it regulates thermogenesis through the central 5-HT2C receptor pathway. The sustained effect on calorie expenditure, in contrast to the diminishing effect on food intake, highlights the potential of targeting thermogenesis for long-term weight management.

Further research is required to fully elucidate the downstream pathways and the specific role of this compound in the browning of white adipose tissue and the activation of brown adipose tissue. Investigating the expression of UCP1 and other thermogenic markers in adipose tissue following this compound treatment would provide more direct evidence of its mechanism.

The development of 5-HT2C agonists for obesity has been challenging due to off-target effects and concerns about cardiovascular safety. The selectivity profile of this compound would need to be thoroughly characterized in further studies.

Conclusion

This compound is a promising preclinical compound that demonstrates a clear role in the regulation of thermogenesis. Its action as a 5-HT2C receptor agonist leads to increased energy expenditure and body temperature. The data and protocols outlined in this guide provide a foundational understanding for researchers and drug developers interested in the therapeutic potential of targeting the 5-HT2C receptor for the treatment of obesity through the modulation of thermogenesis. Further investigation into the long-term efficacy and safety of this compound is warranted.

YM348: A Potent 5-HT2C Receptor Agonist for Obesity Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of YM348, a potent and selective serotonin 2C (5-HT2C) receptor agonist, and its potential as a therapeutic agent for obesity. The information is compiled from preclinical studies and is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is an indazolethylamine derivative that acts as a powerful agonist at the 5-HT2C receptor. Preclinical research, primarily in Zucker rat models of obesity, has demonstrated its significant anorectic (appetite-suppressing) and thermogenic (energy expenditure-increasing) effects. These effects are mediated through the activation of the 5-HT2C receptor, a key target in the central regulation of energy balance. While showing promise in animal models, information regarding human clinical trials for this compound in the context of obesity is not publicly available.

Core Pharmacology and Quantitative Data

This compound's primary mechanism of action is its high affinity and agonist activity at the 5-HT2C receptor. The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

ParameterValueSpecies/SystemReference
EC50 (5-HT2C) 1 nMCell-based assay
Selectivity vs. 5-HT2A 15xReceptor binding assay
Selectivity vs. 5-HT2B 3xReceptor binding assay

Table 2: In Vivo Effects of this compound in Zucker Rats

EndpointDoseRouteEffectReference
Food Intake (Single Dose) 0.1, 0.3, 1, 3 mg/kgOral (p.o.)Significant, dose-dependent reduction
Body Temperature (Single Dose) 0.3, 1, 3 mg/kgOral (p.o.)Significant increase
Calorie Expenditure (Single Dose) 1, 3 mg/kgOral (p.o.)Significant increase
Food Intake (Chronic Infusion) 3, 30 mg/kg/daySubcutaneousDecreased, with effect diminishing in the second week
Body Weight Gain (Chronic Infusion) 3, 30 mg/kg/daySubcutaneousSignificant decrease over 2 weeks

Signaling Pathways and Mechanism of Action

Activation of the 5-HT2C receptor by this compound in the central nervous system, particularly in the pro-opiomelanocortin (POMC) neurons of the hypothalamus, is the primary driver of its anti-obesity effects. The signaling cascade is initiated by the coupling of the receptor to Gq/11 proteins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects This compound This compound Receptor 5-HT2C Receptor This compound->Receptor Gq11 Gq/11 Receptor->Gq11 Activation PLC PLC Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC POMC_Neuron POMC Neuron Activation PKC->POMC_Neuron Ca->POMC_Neuron alphaMSH ↑ α-MSH Release POMC_Neuron->alphaMSH MC4R MC4R Activation alphaMSH->MC4R Anorexia ↓ Food Intake (Anorexia) MC4R->Anorexia Thermogenesis ↑ Energy Expenditure (Thermogenesis) MC4R->Thermogenesis G cluster_treatment Treatment Groups start Start: Individually Housed Zucker Rats acclimation Acclimation to Metabolic Cages (1 week) start->acclimation fasting Food Deprivation (18-24h) acclimation->fasting vehicle Vehicle Control (p.o.) fasting->vehicle This compound This compound (0.1 - 3 mg/kg, p.o.) fasting->this compound food Present Pre-weighed Food vehicle->food This compound->food measurement Measure Food Intake (1, 2, 4, 8, 24h) food->measurement analysis Data Analysis: Compare this compound vs. Vehicle measurement->analysis

YM348: An In-Depth Technical Guide on its Preclinical Profile and a Review of the Safety and Toxicology of 5-HT2C Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of publicly available preclinical data for YM348 and a review of the safety and toxicology profile of the 5-HT2C receptor agonist class, with a focus on lorcaserin as a representative compound. No comprehensive, publicly available toxicology data for this compound has been identified. The information on lorcaserin is provided for context and to highlight potential class-wide safety considerations and should not be directly extrapolated to this compound without specific supporting data.

Executive Summary

This compound is a potent and selective serotonin 2C (5-HT2C) receptor agonist that was under investigation by Yamanouchi (now Astellas). Preclinical pharmacological studies have demonstrated its high affinity and functional activity at the human 5-HT2C receptor, with selectivity over the 5-HT2A and 5-HT2B receptor subtypes. In vivo studies in rats have shown that this compound can induce physiological responses consistent with 5-HT2C receptor activation.

A comprehensive safety and toxicology profile for this compound is not publicly available. Therefore, this guide reviews the known toxicological profile of lorcaserin, a structurally different but mechanistically similar 5-HT2C receptor agonist that was previously approved for weight management and later withdrawn from the market due to an increased risk of cancer. This information provides a framework for understanding the potential safety liabilities of the 5-HT2C agonist class. Key toxicological considerations for this class include carcinogenicity, central nervous system effects, and cardiovascular safety, particularly concerning 5-HT2B receptor-mediated valvulopathy.

This technical guide is intended for researchers, scientists, and drug development professionals to provide a consolidated overview of the known preclinical characteristics of this compound and the broader safety context of its therapeutic class.

Preclinical Pharmacology of this compound

Receptor Binding and Functional Activity

This compound demonstrates high affinity for the human 5-HT2C receptor. In vitro studies have quantified its binding affinity (Ki) and functional potency (EC50) at the three 5-HT2 receptor subtypes.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
Human 5-HT2C0.89[1]1.0[1]
Human 5-HT2A13[1]93[1]
Human 5-HT2B2.5[1]3.2[1]

Table 1: Receptor Binding Affinity and Functional Activity of this compound at Human 5-HT2 Receptors.

In Vivo Pharmacological Effects in Rats

Oral administration of this compound in rats has been shown to induce physiological and behavioral effects consistent with 5-HT2C receptor agonism. These effects were inhibited by the selective 5-HT2C receptor antagonist, SB242084.[1][2]

EffectSpeciesDose RangeObservations
Penile ErectionsRat0.0677 - 2.03 mg/kg (oral)Inverted U-shaped dose-response curve.[2]
HypolocomotionRatMinimum effective dose of 0.203 mg/kg (oral)Dose-dependent inhibition of spontaneous activity.[1]
ThermogenesisRatNot specifiedDose-dependent increase in body temperature and energy expenditure.

Table 2: In Vivo Pharmacological Effects of this compound in Rats.

Safety and Toxicology Profile of 5-HT2C Receptor Agonists (with a focus on Lorcaserin)

Due to the lack of public toxicology data for this compound, this section provides an overview of the safety and toxicology profile of lorcaserin, a well-characterized 5-HT2C receptor agonist.

Genotoxicity

Lorcaserin was evaluated in a standard battery of in vitro and in vivo genotoxicity studies and was found to have no genotoxic potential.[3]

AssaySystemResults
Ames TestS. typhimurium, E. coliNegative
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsNegative
In vivo Micronucleus TestMouse bone marrowNegative

Table 3: Summary of Genotoxicity Studies for Lorcaserin.

Carcinogenicity

Long-term carcinogenicity studies of lorcaserin were conducted in mice and rats.[3] While initial reviews raised concerns, particularly regarding mammary and central nervous system tumors in rats, the drug was initially approved with a post-marketing requirement for a cardiovascular safety study.[4][5] This post-marketing study ultimately led to the withdrawal of lorcaserin from the market due to an observed imbalance in cancer cases.[6]

SpeciesDurationKey Findings
Mouse2 yearsNo clear evidence of carcinogenicity at the doses tested, though the adequacy of the high dose was questioned.[3]
Rat2 yearsIncreased incidence of mammary gland fibroadenomas and adenocarcinomas, and brain astrocytomas.[4][7]

Table 4: Summary of Carcinogenicity Studies for Lorcaserin.

Repeat-Dose Toxicity

Repeat-dose toxicity studies for lorcaserin were conducted in mice, rats, and monkeys. The findings were generally well-tolerated at doses below the maximum tolerated dose.[3]

SpeciesDurationKey Findings
Rat3 and 6 monthsNot specified in detail in public documents.
Monkey3 and 12 monthsNot specified in detail in public documents.

Table 5: Summary of Repeat-Dose Toxicity Studies for Lorcaserin.

Cardiovascular Safety

A key concern for serotonergic drugs is the potential for cardiac valvulopathy, which is mediated by the 5-HT2B receptor. Lorcaserin was designed to be selective for the 5-HT2C receptor over the 5-HT2B receptor. Preclinical studies in rats, mice, and monkeys for up to two years showed no effects on heart valves.[3]

Central Nervous System Effects

At higher than approved doses, lorcaserin was found to have hallucinogenic properties, likely due to off-target effects at the 5-HT2A receptor. This led to its classification as a Schedule IV drug in the United States.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available in the public domain. The following are representative protocols for the types of studies cited.

In Vitro Receptor Binding Assay (Representative Protocol)
  • Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Method:

    • Membrane Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT2C) are prepared from a stable cell line (e.g., CHO or HEK293 cells).[1]

    • Radioligand Binding: A known concentration of a radiolabeled ligand that specifically binds to the target receptor is incubated with the cell membranes.

    • Competition Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (this compound).

    • Separation and Counting: The bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is measured.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Penile Erection Study in Rats (Cited Methodology)
  • Objective: To assess the pro-erectile effects of a test compound.

  • Method:

    • Animals: Male Wistar rats are used.[8]

    • Drug Administration: The test compound (this compound) is administered, typically orally or subcutaneously, at various doses.[8]

    • Observation: The animals are observed for a defined period, and the number of penile erections is recorded.[8]

    • Antagonist Challenge (optional): To confirm the mechanism of action, a specific receptor antagonist can be administered prior to the test compound.[8]

Standard Battery of Genotoxicity Tests (Representative Protocols)
  • Ames Test (Bacterial Reverse Mutation Assay):

    • Strains: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.

    • Exposure: The bacterial strains are exposed to the test compound at various concentrations, with and without a metabolic activation system (S9 fraction).

    • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant increase in revertant colonies indicates mutagenic potential.

  • In Vitro Chromosomal Aberration Test:

    • Cell Line: A mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, is used.

    • Exposure: The cells are exposed to the test compound at various concentrations, with and without metabolic activation.

    • Analysis: After a defined incubation period, the cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations.

  • In Vivo Micronucleus Test:

    • Animals: Typically, mice or rats are used.

    • Dosing: The animals are administered the test compound, usually via two or more routes of administration.

    • Sample Collection: Bone marrow or peripheral blood is collected at specific time points after dosing.

    • Analysis: The polychromatic erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Visualizations

Signaling Pathway of the 5-HT2C Receptor

G This compound This compound HTR2C 5-HT2C Receptor This compound->HTR2C Agonist Binding Gq_G11 Gq/G11 HTR2C->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., neuronal excitability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2C Receptor Signaling Pathway.

General Preclinical Toxicology Workflow

G Lead_Optimization Lead Optimization In_Vitro_Tox In Vitro Toxicology Lead_Optimization->In_Vitro_Tox Genotoxicity Genotoxicity (Ames, Chromosomal Aberration) In_Vitro_Tox->Genotoxicity hERG_Assay hERG Assay In_Vitro_Tox->hERG_Assay In_Vivo_Tox In Vivo Toxicology In_Vitro_Tox->In_Vivo_Tox Acute_Tox Acute Toxicity (Dose Range Finding) In_Vivo_Tox->Acute_Tox Repeat_Dose_Tox Repeat-Dose Toxicity (Rodent & Non-Rodent) Acute_Tox->Repeat_Dose_Tox Safety_Pharm Safety Pharmacology (CNS, CV, Respiratory) Repeat_Dose_Tox->Safety_Pharm IND_Filing IND Filing Repeat_Dose_Tox->IND_Filing Repro_Tox Reproductive Toxicology Safety_Pharm->Repro_Tox Safety_Pharm->IND_Filing Carcinogenicity Carcinogenicity Studies (2-year, Rodent) Repro_Tox->Carcinogenicity Carcinogenicity->IND_Filing

Caption: General Preclinical Toxicology Workflow.

References

Methodological & Application

YM348 Application Notes and Protocols for Rat Obesity Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM348 is a potent and selective 5-HT2C receptor agonist that has demonstrated anti-obesity effects in preclinical studies.[1][2] As an indazolethylamine derivative, this compound exerts its effects through the central nervous system, specifically by activating serotonin 2C receptors, which are known to play a crucial role in the regulation of appetite and energy expenditure.[1][3] Research in Zucker rats, a genetic model of obesity and hyperphagia, has shown that this compound can significantly reduce food intake, increase body temperature, and enhance calorie expenditure, leading to a reduction in body weight gain.[1] These findings suggest the potential of this compound as a therapeutic agent for obesity. However, it is noteworthy that while the hypophagic (food intake reduction) effects of this compound may diminish with chronic administration, its thermogenic (energy expenditure) effects appear to be maintained.[1][4]

This document provides detailed application notes and protocols for the use of this compound in rat obesity models, based on published preclinical research. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound and similar compounds.

Data Presentation

Table 1: Effects of Single Oral Administration of this compound in Zucker Rats
Dosage (mg/kg, p.o.)Effect on Food IntakeEffect on Body TemperatureEffect on Calorie Expenditure
0.1Significant reduction--
0.3Significant reductionSignificant increase-
1Significant reductionSignificant increaseSignificant increase
3Significant reductionSignificant increaseSignificant increase

Data extracted from Hayashi et al., 2004.[1]

Table 2: Effects of Chronic Subcutaneous Infusion of this compound in Zucker Rats (2 weeks)
Dosage (mg/kg/day, s.c.)Effect on Food IntakeEffect on Body Weight Gain
3Decreased (effect more pronounced in the first week)Significant decrease
30Decreased (effect more pronounced in the first week)Significant decrease

Data extracted from Hayashi et al., 2004.[1]

Experimental Protocols

Acute Anti-obesity Effects of this compound in a Rat Model of Obesity

Objective: To evaluate the acute effects of orally administered this compound on food intake, body temperature, and energy expenditure in a rat model of genetic obesity.

Animal Model: Male Zucker fatty rats (fa/fa).[1][5][6][7][8]

Materials:

  • This compound

  • Vehicle (e.g., distilled water or 0.5% methylcellulose)

  • Oral gavage needles

  • Metabolic cages for measuring food and water intake, and for indirect calorimetry

  • Rectal thermometer or other suitable device for measuring body temperature

  • Selective 5-HT2C receptor antagonist (e.g., SB242084) for mechanism of action studies[1][2]

Procedure:

  • Acclimation: House rats individually in a temperature-controlled environment with a 12-hour light/dark cycle. Allow ad libitum access to standard chow and water for at least one week to acclimate.

  • Fasting: Prior to drug administration, fast the rats overnight (approximately 16 hours) with free access to water.

  • Drug Administration:

    • Prepare fresh solutions of this compound in the chosen vehicle at concentrations to achieve the desired doses (e.g., 0.1, 0.3, 1, and 3 mg/kg).

    • Administer this compound or vehicle orally via gavage.

  • Food Intake Measurement: Immediately after drug administration, provide a pre-weighed amount of food. Measure food consumption at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.

  • Body Temperature Measurement: Measure rectal body temperature at baseline (before dosing) and at specified time points post-dosing (e.g., 1, 2, and 4 hours).

  • Calorimetry: Place the rats in metabolic cages equipped for indirect calorimetry to measure oxygen consumption (VO2) and carbon dioxide production (VCO2). Calculate calorie expenditure over time.

  • Mechanism of Action Confirmation (Optional): To confirm that the effects of this compound are mediated by the 5-HT2C receptor, pre-treat a separate group of rats with a selective 5-HT2C receptor antagonist (e.g., SB242084) before administering this compound and measure the outcomes as described above.[1]

Chronic Anti-obesity Effects of this compound in a Rat Model of Obesity

Objective: To assess the long-term effects of continuous this compound administration on body weight, food intake, and body composition in a rat model of genetic obesity.

Animal Model: Male Zucker fatty rats (fa/fa).[1][5][6][7][8]

Materials:

  • This compound

  • Osmotic minipumps

  • Surgical tools for implantation of minipumps

  • Anesthetics

  • Animal scale for daily body weight measurement

  • Metabolic cages

Procedure:

  • Acclimation and Baseline Measurements: Acclimate rats as described in the acute protocol. Record baseline body weight and food intake for several days before the start of the treatment.

  • Osmotic Minipump Preparation and Implantation:

    • Fill osmotic minipumps with this compound solution to deliver the desired daily dose (e.g., 3 and 30 mg/kg/day) for the duration of the study (e.g., 14 days).

    • Anesthetize the rats and surgically implant the osmotic minipumps subcutaneously in the dorsal region.

  • Data Collection:

    • Measure body weight and food intake daily throughout the 14-day treatment period.

    • At the end of the study, key metabolic organs (e.g., liver, adipose tissue depots) can be collected for further analysis.

  • Body Composition Analysis (Optional): Before and after the treatment period, body composition (fat mass and lean mass) can be assessed using techniques such as dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).

Visualizations

G cluster_workflow Experimental Workflow: Acute this compound Study A Acclimation of Zucker Rats B Overnight Fasting A->B C Oral Administration (this compound or Vehicle) B->C D Food Intake Measurement (1, 2, 4, 8, 24h) C->D E Body Temperature Measurement (1, 2, 4h) C->E F Indirect Calorimetry (Energy Expenditure) C->F

Caption: Workflow for acute this compound dosage studies in rat obesity models.

G cluster_pathway This compound Signaling Pathway in Obesity This compound This compound HTR2C 5-HT2C Receptor (in Hypothalamus) This compound->HTR2C Agonist PLC Phospholipase C (PLC) HTR2C->PLC Activates IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG POMC POMC Neuron Activation IP3_DAG->POMC alphaMSH α-MSH Release POMC->alphaMSH MC4R MC4R Activation alphaMSH->MC4R Appetite Decreased Appetite (Anorectic Effect) MC4R->Appetite Energy Increased Energy Expenditure (Thermogenic Effect) MC4R->Energy Weight Reduced Body Weight Appetite->Weight Energy->Weight

Caption: Simplified signaling pathway of this compound in regulating appetite and energy expenditure.

References

Application Notes and Protocols for In-Vivo Dissolution of YM348

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of YM348, a potent and orally active 5-HT2C receptor agonist, for in-vivo experimental use. The information is curated for researchers in pharmacology, neuroscience, and drug development to ensure proper handling and administration of this compound in animal models.

Compound Information

Compound Name Catalog Number CAS Number Molecular Formula Molecular Weight Target Pathway
This compoundHY-100330372163-84-3C₁₄H₁₇N₃O243.305-HT2C ReceptorGPCR/G Protein; Neuronal Signaling

In-Vivo Solubility and Vehicle Formulations

Proper dissolution of this compound is critical for its bioavailability and the reproducibility of experimental results. Based on available data, two primary vehicle formulations are recommended for in-vivo administration. The choice of vehicle may depend on the desired route of administration (e.g., oral gavage, intraperitoneal injection) and the specific experimental design.

Vehicle Composition Achievable Solubility Resulting Solution Primary Application
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline≥ 2.5 mg/mL (10.28 mM)Clear solutionSystemic administration (e.g., intravenous, intraperitoneal)
10% DMSO >> 90% Corn oil≥ 2.5 mg/mL (10.28 mM)Clear solutionOral administration
Data sourced from MedchemExpress Product Data Sheet.[1]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of this compound solutions for in-vivo studies. It is imperative to use sterile techniques and high-purity reagents to avoid contamination and ensure the welfare of the experimental animals.

Protocol for Aqueous-Based Formulation (for Systemic Administration)

This formulation is suitable for administration routes such as intravenous (IV) or intraperitoneal (IP) injection, where an aqueous-based vehicle is preferred.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% sodium chloride), sterile

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Warming bath (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile conical tube.

  • Initial Dissolution in DMSO: Add the calculated volume of DMSO to the this compound powder to achieve a 10% final volume concentration. Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution, but avoid excessive heat.

  • Addition of PEG300: Add the calculated volume of PEG300 to the DMSO solution to bring the total volume to 50% of the final desired volume. Vortex the mixture until it is homogeneous.

  • Addition of Tween-80: Add the calculated volume of Tween-80 to the mixture to achieve a 5% final volume concentration. Vortex until the solution is clear and uniform.

  • Final Dilution with Saline: Add the remaining 45% of the final volume as sterile saline. Vortex the solution thoroughly to ensure complete mixing.

  • Final Inspection: The final solution should be a clear and homogeneous solution. If any precipitation is observed, the solution should be gently warmed and vortexed again. Do not administer if precipitation persists.

Protocol for Oil-Based Formulation (for Oral Administration)

This formulation is designed for oral gavage, utilizing corn oil as the primary vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Corn oil, sterile

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Warming bath (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Initial Dissolution in DMSO: Add 10% of the final volume as DMSO to the this compound powder. Vortex until the compound is fully dissolved. Gentle warming can be used if necessary.

  • Addition of Corn Oil: Add the remaining 90% of the final volume as sterile corn oil to the DMSO solution.

  • Homogenization: Vortex the mixture vigorously until a clear and uniform solution is obtained.

  • Final Inspection: Ensure the final solution is homogeneous before administration.

Signaling Pathway of this compound

This compound is an agonist of the serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR). Upon binding of this compound, the receptor activates a downstream signaling cascade primarily through the Gαq subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

YM348_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor 5-HT2C Receptor This compound->Receptor binds G_protein Gαq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Signaling pathway of this compound via the 5-HT2C receptor.

Experimental Workflow for In-Vivo Administration

The following diagram illustrates a general workflow for preparing and administering this compound in an in-vivo setting.

YM348_In_Vivo_Workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_post_administration Post-Administration Phase A Calculate Required Dose and Volume B Weigh this compound Powder A->B D Dissolve this compound in Vehicle B->D C Prepare Vehicle Solution C->D E Vortex and Ensure Complete Dissolution D->E F Animal Handling and Restraint E->F G Select Administration Route (e.g., Oral Gavage, IP Injection) F->G H Administer this compound Solution G->H I Monitor Animal for Adverse Effects H->I J Conduct Experiment I->J K Data Collection and Analysis J->K

Caption: General workflow for in-vivo experiments using this compound.

Disclaimer: These protocols and application notes are intended for guidance and should be adapted to specific experimental needs and institutional guidelines. Researchers should always adhere to their institution's animal care and use committee (IACUC) protocols and safety regulations. It is recommended to perform a small pilot study to determine the optimal dosage and tolerability of this compound in the specific animal model and experimental conditions.

References

YM348 Administration Protocol for Mice: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM348 is a potent and selective agonist for the serotonin 5-HT2C receptor, a key target in neuroscience and metabolic research.[1] This document provides detailed application notes and protocols for the administration of this compound to mice, designed to assist researchers in preclinical studies. The protocols outlined below are synthesized from established methodologies for administering similar 5-HT2C agonists in mice and general best practices for rodent research. Due to the limited availability of studies using this compound specifically in mice, the dosage information is extrapolated from research on other selective 5-HT2C agonists. It is therefore imperative to conduct dose-response studies to determine the optimal dosage for your specific experimental context.

Data Presentation

Table 1: Recommended Starting Doses of 5-HT2C Agonists in Mice for Locomotor Activity Studies
CompoundRoute of AdministrationEffective Dose Range (mg/kg)Observed EffectReference
Ro 60-0175Subcutaneous (s.c.)1.0 - 10.0Dose-dependent decrease in food intake and effects on the behavioral satiety sequence.[2]
WAY-161503Not specified10Reduction in locomotor activity.[1][3]
CP-809,101Not specified0.25 - 3Reduction in locomotor activity and responding for a conditioned reinforcer.[4]

Note: This data is provided as a starting point for experimental design. The optimal dose of this compound may vary depending on the mouse strain, age, sex, and the specific behavioral or physiological endpoint being measured. A thorough dose-response study is strongly recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection
  • Materials:

    • This compound powder

    • Sterile saline (0.9% NaCl) or other appropriate vehicle

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

    • Sterile filters (0.22 µm)

    • Sterile syringes and needles (e.g., 27-30 gauge)

  • Procedure:

    • Determine the desired concentration of the this compound solution based on the target dose and the injection volume. A typical injection volume for subcutaneous or intraperitoneal administration in mice is 5-10 ml/kg.

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile saline or vehicle to the tube.

    • Vortex the tube vigorously until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.

    • Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube or vial.

    • Store the prepared solution appropriately (e.g., at 4°C for short-term storage or aliquoted and frozen at -20°C or -80°C for long-term storage, consult manufacturer's stability data).

Protocol 2: Subcutaneous (s.c.) Administration of this compound in Mice
  • Materials:

    • Prepared this compound solution

    • Sterile syringe with an appropriate gauge needle (e.g., 27-30G)

    • Mouse restraint device (optional)

    • 70% ethanol

  • Procedure:

    • Gently restrain the mouse. One common method is to grasp the loose skin at the scruff of the neck.

    • Wipe the injection site (the dorsal skin between the shoulder blades) with 70% ethanol.

    • Lift the skin to form a "tent."

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears, withdraw the needle and try a different site.

    • Slowly inject the this compound solution.

    • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Oral Gavage Administration of this compound in Mice
  • Materials:

    • Prepared this compound solution (ensure it is in a suitable vehicle for oral administration)

    • Flexible feeding tube or a rigid gavage needle with a ball tip appropriate for the size of the mouse.

    • Syringe

  • Procedure:

    • Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the correct length for the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib.

    • Moisten the tip of the gavage needle with saline or the vehicle to lubricate it.

    • Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus. Do not force the needle. If you feel resistance, withdraw and reposition.

    • Once the needle is in the correct position, slowly administer the this compound solution.

    • Carefully withdraw the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing. Proper training and technique are crucial to avoid injury to the esophagus or trachea.

Signaling Pathways and Experimental Workflows

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Activation of this pathway leads to a cascade of intracellular events that modulate neuronal excitability and other cellular functions.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2C Receptor This compound->Receptor G_protein Gαq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects PKC->Downstream Ca_release->Downstream

Caption: this compound activates the 5-HT2C receptor, leading to Gαq/11-mediated PLC activation.

Experimental Workflow for Assessing Locomotor Activity

This workflow outlines the key steps in an experiment designed to evaluate the effect of this compound on locomotor activity in mice.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Acclimatize Mice to Housing Conditions B Prepare this compound Solution (Protocol 1) C Administer this compound or Vehicle (e.g., Protocol 2 or 3) B->C D Place Mouse in Open Field Arena C->D E Record Locomotor Activity (e.g., distance traveled, rearing) D->E F Quantify Locomotor Parameters E->F G Statistical Analysis (e.g., ANOVA, t-test) F->G H Interpret Results G->H

Caption: Workflow for a this compound locomotor activity study in mice.

References

Application Notes and Protocols: Investigating YM348 in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM348 is a potent and selective agonist for the serotonin 5-HT2C receptor, a key target in the regulation of appetite and metabolism.[1] Preclinical studies have demonstrated its efficacy as a single agent in reducing food intake and promoting thermogenesis, suggesting its potential as a treatment for obesity.[1] While clinical data on this compound is limited, the therapeutic potential of 5-HT2C agonists is well-established. This document provides detailed application notes and protocols for researchers interested in exploring the synergistic or additive effects of this compound in combination with other drug classes. The following sections outline the pharmacological profile of this compound, propose potential combination therapies based on mechanistic rationale, and provide detailed experimental protocols for preclinical evaluation.

Pharmacological Profile of this compound

This compound is an indazolethylamine derivative that acts as a potent agonist at the 5-HT2C receptor.[1] The key pharmacological parameters are summarized in the table below.

ParameterValueReference
Target 5-HT2C Receptor[1]
Action Agonist[1]
EC50 1 nM[1]
Selectivity 15-fold over 5-HT2A[1]
3-fold over 5-HT2B[1]
Reported Effects Anorectic (reduces food intake), Thermogenic[1]

Rationale for Combination Therapies

The exploration of combination therapies is a promising strategy to enhance efficacy and/or mitigate potential side effects. Based on the mechanism of action of this compound and the pathophysiology of metabolic disorders, several combination strategies can be proposed.

Combination with Phentermine

Phentermine is a sympathomimetic amine that acts as a psychostimulant and appetite suppressant. Studies investigating the combination of the 5-HT2C agonist lorcaserin with phentermine have shown additive or synergistic effects on weight loss.[2] A similar interaction may be anticipated with this compound.

Combination with GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of drugs used in the treatment of type 2 diabetes and obesity. They work by enhancing insulin secretion, inhibiting glucagon release, and promoting satiety. Preclinical studies have demonstrated that co-administration of a 5-HT2C agonist and a GLP-1 receptor agonist can synergistically reduce food intake and body weight.[3][4]

Signaling Pathway of 5-HT2C Receptor Agonists

Activation of the 5-HT2C receptor by an agonist like this compound initiates a signaling cascade that is believed to mediate its anorectic effects. The diagram below illustrates the key steps in this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects This compound This compound Receptor 5-HT2C Receptor This compound->Receptor Binds to Gq_protein Gq/11 protein Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG POMC_neuron Activation of POMC neurons IP3->POMC_neuron Leads to PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->POMC_neuron Leads to Appetite Decreased Appetite POMC_neuron->Appetite

Caption: Simplified signaling pathway of this compound via the 5-HT2C receptor.

Experimental Protocols

The following are proposed protocols for preclinical evaluation of this compound in combination with other drugs in rodent models of obesity.

Protocol 1: Evaluation of this compound in Combination with Phentermine for Weight Loss

Objective: To assess the effect of co-administering this compound and phentermine on food intake and body weight in diet-induced obese (DIO) mice.

Materials:

  • This compound

  • Phentermine hydrochloride

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Diet-induced obese mice (e.g., C57BL/6J mice on a high-fat diet for 12-16 weeks)

  • Metabolic cages for food intake monitoring

Experimental Workflow:

G cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis acclimatize Acclimatize DIO mice to metabolic cages baseline Measure baseline food intake and body weight acclimatize->baseline groups Randomize into 4 groups: 1. Vehicle 2. This compound 3. Phentermine 4. This compound + Phentermine baseline->groups administer Administer drugs daily (e.g., oral gavage) for 28 days groups->administer monitor Monitor food intake daily and body weight weekly administer->monitor analyze Analyze changes in food intake and body weight monitor->analyze compare Compare combination group to single-agent and vehicle groups analyze->compare G cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis baseline_bw Measure baseline body weight baseline_glucose Perform baseline Oral Glucose Tolerance Test (OGTT) baseline_bw->baseline_glucose groups Randomize into 4 groups: 1. Vehicle 2. This compound 3. Liraglutide 4. This compound + Liraglutide baseline_glucose->groups administer Administer drugs daily for 21 days groups->administer monitor_bw Monitor body weight weekly administer->monitor_bw final_ogtt Perform final OGTT monitor_bw->final_ogtt analyze Analyze changes in body weight and glucose tolerance final_ogtt->analyze

References

YM348: A Potent 5-HT2C Receptor Agonist for Functional Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

YM348, with the chemical name (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, is a potent and orally active agonist for the serotonin 2C (5-HT2C) receptor.[1][2] The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system, playing a significant role in regulating mood, appetite, and other physiological processes.[3] this compound exhibits high affinity and functional selectivity for the 5-HT2C receptor, making it a valuable pharmacological tool for investigating the receptor's function in both in vitro and in vivo models.[2] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of 5-HT2C receptor function.

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound
ParameterReceptorSpeciesValueReference
Binding Affinity (Ki) 5-HT2CHuman0.89 nM[1][2][4]
5-HT2BHuman2.5 nM[1][4]
5-HT2AHuman13 nM[1][4]
5-HT1AHuman130 nM[1][4]
α2AHuman126 nM[1][4]
5-HT7Human177 nM[1][4]
5-HT1DBovine481 nM[1][4]
Functional Activity (EC50) 5-HT2CHuman1.0 nM[1][4]
5-HT2BHuman3.2 nM[1][4]
5-HT2AHuman93 nM[1][4]

Note: this compound exhibits full agonistic activity at human 5-HT2A and 5-HT2B receptors.[1][4] IC50 values for other 46 binding sites were found to be >1 μM.[1][4]

Table 2: In Vivo Effects of this compound in Rats
EffectSpeciesRoute of AdministrationMinimum Effective DoseKey FindingsReference
Penile ErectionsRatOral-Induces penile erections, an effect completely inhibited by the selective 5-HT2C antagonist SB242084. The dose-response curve is an inverted U-shape.[1][2][5][6]
HypolocomotionRatOral0.203 mg/kgDose-dependently inhibits spontaneous activity. This effect is also blocked by SB242084.[1][2]
HyperthermiaRat--Dose-dependently increases body temperature, an effect attenuated by the 5-HT2C antagonist SB242084.[7][8]
Increased Energy ExpenditureRat--Produces a dose-related increase in energy expenditure, which is attenuated by SB242084.[7][8]

Signaling Pathways and Experimental Workflows

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by an agonist like this compound primarily couples to Gq/11 proteins, initiating a cascade of intracellular events.[3]

G_protein_signaling 5-HT2C Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor 5-HT2C Receptor This compound->Receptor binds G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Canonical Gq/11 signaling cascade initiated by 5-HT2C receptor activation.

Experimental Workflow for this compound Characterization

A typical workflow to characterize the pharmacological properties of this compound involves a series of in vitro and in vivo experiments.

experimental_workflow Experimental Workflow for this compound Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Models binding Radioligand Binding Assay (Determine Ki) data_analysis Data Analysis and Interpretation binding->data_analysis functional Functional Assay (e.g., Calcium Imaging, IP1 accumulation) (Determine EC50, Emax) functional->data_analysis behavior Behavioral Pharmacology (e.g., Penile Erection, Locomotion) conclusion Conclusion on Pharmacological Profile behavior->conclusion physiological Physiological Measures (e.g., Body Temperature) physiological->conclusion start Start: this compound Synthesis and Purification start->binding start->functional data_analysis->behavior data_analysis->physiological

Caption: A logical workflow for the comprehensive pharmacological evaluation of this compound.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT2C Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2C receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human 5-HT2C receptor.

  • [3H]5-HT (radioligand).

  • This compound (test compound).

  • Serotonin (5-HT) or a known high-affinity non-labeled ligand for non-specific binding determination.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 4 mM CaCl2, 10 µM pargyline, 0.1 mg/ml L-ascorbic acid.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and vials.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or 50 µL of 10 µM 5-HT (for non-specific binding) or 50 µL of this compound dilution.

    • 50 µL of [3H]5-HT (at a final concentration close to its Kd).

    • 100 µL of cell membrane suspension (containing 10-20 µg of protein).

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.

  • Measure the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay - Calcium Imaging

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the 5-HT2C receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2C receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 AM or other suitable calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound (test compound).

  • Serotonin (5-HT) as a reference agonist.

  • A selective 5-HT2C antagonist (e.g., SB242084) for confirming receptor-specific effects.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Seed the cells in a black-walled, clear-bottom 96-well or 384-well plate and grow to 80-90% confluency.

  • Prepare the dye-loading solution by dissolving Fluo-4 AM in anhydrous DMSO and then diluting it in Assay Buffer.

  • Remove the culture medium from the cells and add the dye-loading solution. Incubate at 37°C for 60 minutes.

  • Wash the cells twice with Assay Buffer to remove excess dye. Add 100 µL of Assay Buffer to each well.

  • Prepare serial dilutions of this compound and 5-HT in Assay Buffer.

  • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Measure the baseline fluorescence for 10-20 seconds.

  • Automatically inject the this compound or 5-HT dilutions into the wells and continue to measure the fluorescence intensity for an additional 2-3 minutes.

  • Analyze the data by calculating the change in fluorescence from baseline.

  • Plot the concentration-response curves and determine the EC50 and Emax values for this compound and 5-HT. To confirm specificity, pre-incubate cells with a 5-HT2C antagonist before adding this compound.

Protocol 3: In Vivo Assessment of Penile Erection in Rats

Objective: To evaluate the pro-erectile effects of this compound in conscious male rats.

Materials:

  • Male Wistar rats (250-300 g).

  • This compound.

  • Vehicle (e.g., water or saline).

  • A selective 5-HT2C antagonist (e.g., SB242084).

  • Observation cages with a transparent front.

  • Oral gavage needles.

Procedure:

  • House the rats individually for at least one week before the experiment to allow for acclimatization.

  • On the day of the experiment, habituate the rats to the observation cages for at least 30 minutes.

  • Administer this compound or vehicle orally via gavage. For antagonist studies, administer SB242084 (e.g., intraperitoneally) 30 minutes prior to this compound administration.

  • Immediately after this compound administration, place the rats back into the observation cages.

  • Observe the animals continuously for a period of 60-90 minutes.

  • Record the number of penile erections for each rat. A penile erection is defined as the emergence of the penis from the preputial sheath.

  • Analyze the data by comparing the number of erections in the this compound-treated groups to the vehicle-treated group. Statistical analysis can be performed using appropriate methods (e.g., ANOVA followed by a post-hoc test).

Protocol 4: In Vivo Assessment of Locomotor Activity in Rats

Objective: To assess the effect of this compound on spontaneous locomotor activity in rats.

Materials:

  • Male Wistar rats (250-300 g).

  • This compound.

  • Vehicle.

  • Automated locomotor activity chambers equipped with infrared beams.

  • Data acquisition software.

Procedure:

  • Habituate the rats to the testing room for at least 60 minutes before the start of the experiment.

  • Administer this compound or vehicle orally.

  • Immediately place each rat into an individual locomotor activity chamber.

  • Record locomotor activity (e.g., distance traveled, number of beam breaks) for a period of 60-120 minutes.

  • Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.

  • Calculate the total locomotor activity for the entire session.

  • Compare the locomotor activity of the this compound-treated groups with the vehicle-treated group using appropriate statistical analysis.

Conclusion

This compound is a potent and selective 5-HT2C receptor agonist that serves as an invaluable tool for elucidating the physiological and behavioral roles of this important receptor. The protocols provided herein offer a framework for the comprehensive in vitro and in vivo characterization of this compound and other 5-HT2C receptor ligands. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.

References

Application Notes and Protocols for YM155 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM155, also known as sepantronium bromide, is a potent small-molecule suppressant of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1] Survivin is overexpressed in many human cancers and is associated with resistance to therapy and poor prognosis, making it an attractive target for cancer drug development.[1][2] YM155 has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis, cell cycle arrest, and DNA damage.[2][3][4] These application notes provide an overview of the cellular effects of YM155 and detailed protocols for its use in common cell culture assays.

Mechanism of Action

YM155 primarily functions by suppressing the expression of survivin at both the mRNA and protein levels.[2][3] The proposed mechanism involves the inhibition of the survivin gene promoter, leading to transcriptional repression.[5] Downregulation of survivin disrupts its anti-apoptotic function, leading to the activation of caspase-dependent apoptosis.[6][7]

Recent studies have revealed additional mechanisms of action for YM155. It has been shown to induce DNA damage, potentially through the inhibition of topoisomerase IIα.[8][9] Furthermore, YM155 can induce the generation of reactive oxygen species (ROS), which contributes to its cytotoxic effects and the suppression of survivin.[10][11] YM155 has also been found to modulate signaling pathways, including the p53, NF-κB, and EGFR/MAPK pathways, in a cell-type-dependent manner.[2][12][13]

Signaling Pathway Modulated by YM155

YM155_Signaling_Pathway YM155 YM155 Survivin_Promoter Survivin Gene Promoter (BIRC5) YM155->Survivin_Promoter Inhibits Topoisomerase_IIa Topoisomerase IIα YM155->Topoisomerase_IIa Inhibits ROS Reactive Oxygen Species (ROS) YM155->ROS Induces p53 p53 Pathway YM155->p53 Modulates NFkB NF-κB Pathway YM155->NFkB Modulates EGFR_MAPK EGFR/MAPK Pathway YM155->EGFR_MAPK Modulates Survivin_Protein Survivin Protein Survivin_Promoter->Survivin_Protein Transcription & Translation Apoptosis_Inhibition Inhibition of Apoptosis Survivin_Protein->Apoptosis_Inhibition Promotes Caspases Caspases Apoptosis_Inhibition->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis DNA_Damage DNA Damage Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1, S, G2/M) DNA_Damage->Cell_Cycle_Arrest ROS->DNA_Damage

Caption: Signaling pathways affected by YM155.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of YM155 across various cancer cell lines.

Table 1: IC50 Values of YM155 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
ACT1Anaplastic Thyroid Cancer9.11[8]
THJ16TAnaplastic Thyroid Cancer11.89[8]
THJ11TAnaplastic Thyroid Cancer20.99[8]
THJ29TAnaplastic Thyroid Cancer24.33[8]
SH-SY5YNeuroblastoma8 - 212[2]
NGPNeuroblastoma8 - 212[2]
IMR-32Neuroblastoma8 - 212[2]
UKF-NB-3Neuroblastoma0.49[14]
LAN-6Neuroblastoma248[14]
PC-3Prostate Cancer2.3 - 11[5]
PPC-1Prostate Cancer2.3 - 11[5]
786-ORenal Cell Carcinoma~10[7]
RCC4Renal Cell Carcinoma~10[7]

Table 2: Effects of YM155 on Apoptosis and Cell Cycle

Cell LineYM155 Concentration (µM)EffectFold Increase in ApoptosisReference
SH-SY5Y5Apoptosis Induction~3.4[2]
NGP5Apoptosis Induction~7.0[2]
8505CNot specifiedS-phase arrestNot applicable[3]
C643Not specifiedS-phase arrestNot applicable[3]
SW1736Not specifiedS-phase arrestNot applicable[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of YM155 on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • YM155 (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 2 x 10³ to 4 x 10³ cells per well in 100 µL of complete medium.[3]

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of YM155 in complete medium.

  • Remove the medium from the wells and add 100 µL of the YM155 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest YM155 concentration).

  • Incubate the plate for the desired treatment period (e.g., 72 hours).[2]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 560 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[2]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying YM155-induced apoptosis by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • YM155

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of YM155 for the desired duration (e.g., 48 hours).[7]

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[15][16][17]

Western Blotting for Survivin Expression

This protocol is for detecting the effect of YM155 on the protein levels of survivin.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • YM155

  • 6-well plates or larger culture dishes

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against survivin

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells and treat with YM155 as described in the previous protocols.

  • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.[18]

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[19]

  • Incubate the membrane with the primary anti-survivin antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

Experimental Workflow for a Typical Cell Culture Assay

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in Multi-well Plate Incubation_24h Incubate for 24h (Cell Attachment) Cell_Seeding->Incubation_24h Treatment Treat Cells with YM155 (e.g., 48-72h) Incubation_24h->Treatment YM155_Prep Prepare YM155 Serial Dilutions YM155_Prep->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Western_Blot Western Blotting (Protein Analysis) Treatment->Western_Blot Data_Acquisition Data Acquisition (Plate Reader, Flow Cytometer, Imager) Viability->Data_Acquisition Apoptosis->Data_Acquisition Western_Blot->Data_Acquisition Data_Analysis Data Analysis (IC50, % Apoptosis, Protein Expression) Data_Acquisition->Data_Analysis

Caption: A typical workflow for in vitro cell culture assays using YM155.

References

YM348: Application Notes and Protocols for Behavioral Pharmacology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM348 is a potent and selective agonist for the serotonin 5-HT2C receptor, a key target in the central nervous system implicated in the regulation of mood, appetite, and other physiological processes.[1][2][3] Its high affinity and selectivity make it a valuable research tool for investigating the role of the 5-HT2C receptor in various behavioral paradigms. These application notes provide an overview of this compound's pharmacological profile and detailed protocols for its use in preclinical behavioral pharmacology studies, particularly in the context of anxiety and depression models.

Pharmacological Profile of this compound

This compound, chemically known as (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, demonstrates high affinity for the human 5-HT2C receptor.[1][2] Its selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors, is a key characteristic that minimizes off-target effects.[1][3] Activation of 5-HT2A receptors has been associated with hallucinogenic effects, while 5-HT2B receptor activation has been linked to cardiac valvulopathy, making the selectivity of this compound advantageous for targeted research.[3]

Receptor Binding and Functional Activity

Quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound at human serotonin 5-HT2 receptor subtypes are summarized in the table below.

Receptor SubtypeBinding Affinity (Ki)Functional Activity (EC50)
5-HT2C 0.89 nM[1][2]1.0 nM[2]
5-HT2A 13 nM[2]93 nM[2]
5-HT2B 2.5 nM[2]3.2 nM[2]
In Vivo Behavioral Effects

Preclinical studies in rats have demonstrated clear behavioral effects following the administration of this compound. These effects are mediated by the 5-HT2C receptor, as they can be blocked by the selective 5-HT2C receptor antagonist, SB242084.[1][3]

Behavioral EffectAnimal ModelEffective Dose Range (Oral)Notes
Penile ErectionsRat0.0677 - 2.03 mg/kg[1]Dose-response curve is an inverted U-shape.[1]
HypolocomotionRatMinimum effective dose of 0.203 mg/kg[2]Dose-dependent decrease in spontaneous activity.
ThermogenesisRatDose-dependent increaseThis compound administration leads to an increase in body temperature and energy expenditure.[4][5]
Anorectic EffectsRatNot specifiedPotential for the treatment of obesity.[6]

Signaling Pathway of the 5-HT2C Receptor

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[5] Upon activation by an agonist such as this compound, a signaling cascade is initiated, leading to various cellular responses.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound HTR2C 5-HT2C Receptor This compound->HTR2C binds Gq11 Gαq/11 HTR2C->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 stimulates PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Caption: 5-HT2C Receptor Signaling Pathway.

Experimental Protocols in Behavioral Pharmacology

The following protocols describe standard behavioral assays used to assess anxiety- and depression-like behaviors in rodents. While these protocols are not specific to this compound, they provide a framework for evaluating its potential anxiolytic or antidepressant-like effects. Researchers should determine the optimal dose, route of administration, and timing of this compound administration based on preliminary dose-response studies.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM test is based on the conflict between a rodent's innate aversion to open, elevated spaces and its desire to explore a novel environment. Anxiolytic compounds typically increase the proportion of time spent and entries into the open arms.

Materials:

  • Elevated plus maze apparatus

  • Video tracking software

  • This compound solution

  • Vehicle control solution

  • Syringes and needles for administration

  • Rodents (mice or rats)

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle control at the predetermined time and dose via the chosen route (e.g., intraperitoneal, oral gavage).

  • Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

  • Data Collection: Record the animal's behavior for a 5-minute session using video tracking software. Key parameters to measure include:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled

  • Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms) / (Time in open arms + Time in closed arms)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of arm entries)] x 100. Compare the results between the this compound-treated and vehicle-treated groups.

EPM_Workflow Habituation Animal Habituation (60 min) Drug_Admin Drug Administration (this compound or Vehicle) Habituation->Drug_Admin Placement Place Animal on EPM Center Drug_Admin->Placement Recording Record Behavior (5 min) Placement->Recording Analysis Data Analysis Recording->Analysis FST_Workflow Drug_Admin Drug Administration (this compound or Vehicle) Placement Place Animal in Water Cylinder Drug_Admin->Placement Recording Record Behavior (6 min) Placement->Recording Scoring Score Immobility (last 4 min) Recording->Scoring Analysis Data Analysis Scoring->Analysis NSF_Logical_Relationship cluster_conditions Experimental Conditions cluster_treatment Treatment cluster_behavior Behavioral Outcome Food_Deprivation 24h Food Deprivation Latency_to_Feed Latency to Feed Food_Deprivation->Latency_to_Feed increases drive to eat Novel_Environment Novel Environment Novel_Environment->Latency_to_Feed increases anxiety, delaying eating This compound This compound Administration This compound->Latency_to_Feed potentially decreases (anxiolytic effect)

References

Intraperitoneal vs. Oral Administration of YM348: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM348 is a potent and selective 5-HT2C receptor agonist that has demonstrated efficacy in preclinical models for obesity and other central nervous system disorders. The route of administration is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. This document provides a detailed overview of the available information on the intraperitoneal (IP) and oral (PO) administration of this compound, drawing from published preclinical studies. While direct comparative studies are limited, this guide offers protocols based on existing literature and discusses the theoretical advantages and disadvantages of each route for this specific compound.

Introduction

This compound, with the chemical name (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, is a research compound that acts as a potent agonist at the serotonin 5-HT2C receptor.[1] Activation of this receptor is known to play a role in regulating mood, appetite, and other physiological processes. Preclinical research has highlighted this compound as "orally active," with studies demonstrating its effects on food intake and body temperature following oral administration.[1][2] Information regarding the intraperitoneal administration of this compound is less prevalent in the currently available scientific literature.

This document aims to provide researchers with a consolidated resource for the administration of this compound, including what is known about its oral efficacy and providing a general protocol for intraperitoneal injection that can be adapted for this compound based on standard laboratory procedures.

Data Presentation: Pharmacodynamic Effects of Oral this compound

Table 1: Dose-Dependent Effects of Oral this compound Administration in Rats [1]

Dose (mg/kg, p.o.)Observed Effect (Penile Erections)Observed Effect (Hypolocomotion)
0.0677 - 2.03Inverted U-shaped dose-responseDose-dependent increase
2.03Decline in penile erection frequencySignificant hypolocomotion

Note: The inverted U-shaped dose-response for penile erections suggests complex pharmacology, where higher doses may lead to a decrease in the observed effect.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rodents

This protocol is based on the methodology described in the study by Kimura et al. (2004).[1]

1. Materials:

  • This compound
  • Vehicle (e.g., distilled water, 0.5% methylcellulose solution)
  • Oral gavage needles (appropriate size for the animal model)
  • Syringes
  • Animal scale

2. Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for a minimum of one week before the experiment.
  • Fasting (optional): Depending on the experimental design (e.g., food intake studies), animals may be fasted overnight.
  • This compound Preparation:
  • Accurately weigh the required amount of this compound.
  • Prepare the desired concentration of this compound by dissolving or suspending it in the chosen vehicle. Sonication may be used to aid dissolution if necessary. Ensure the final solution/suspension is homogenous.
  • Dose Calculation:
  • Weigh each animal immediately before dosing.
  • Calculate the volume of the this compound solution to be administered based on the animal's weight and the target dose (mg/kg). A typical administration volume for oral gavage in mice is 5-10 mL/kg and for rats is 5 mL/kg.
  • Administration:
  • Gently restrain the animal.
  • Insert the oral gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea.
  • Slowly administer the calculated volume of the this compound solution.
  • Carefully remove the gavage needle.
  • Observation: Monitor the animal for any adverse effects and for the desired pharmacodynamic responses at predetermined time points.

Protocol 2: Intraperitoneal Administration of this compound in Rodents (General Protocol)

As no specific studies detailing the intraperitoneal administration of this compound were identified, the following is a general protocol that can be adapted. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental paradigm.

1. Materials:

  • This compound
  • Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS))
  • Syringes with appropriate gauge needles (e.g., 25-27 gauge)
  • Animal scale

2. Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for a minimum of one week.
  • This compound Preparation:
  • Weigh the required amount of this compound.
  • Prepare the desired concentration by dissolving this compound in a sterile vehicle. Ensure complete dissolution and sterility of the final solution.
  • Dose Calculation:
  • Weigh each animal immediately before injection.
  • Calculate the injection volume based on the animal's weight and the target dose. A typical injection volume for IP administration in mice is 10 mL/kg and for rats is 5-10 mL/kg.
  • Administration:
  • Properly restrain the animal, exposing the lower abdominal quadrant.
  • Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
  • Aspirate briefly to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate incorrect needle placement.
  • Inject the calculated volume of the this compound solution.
  • Withdraw the needle smoothly.
  • Observation: Monitor the animal for any signs of distress or adverse reactions at the injection site and for systemic effects.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 5-HT2C Receptor Activation

This compound exerts its effects by activating the 5-HT2C receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway is depicted below.

G_protein_signaling This compound This compound Receptor 5-HT2C Receptor This compound->Receptor Binds & Activates G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream

Figure 1. this compound-mediated 5-HT2C receptor signaling cascade.
Experimental Workflow: Comparison of Administration Routes

The following diagram illustrates a logical workflow for a study designed to compare the intraperitoneal and oral administration of this compound.

experimental_workflow cluster_admin Administration cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics Oral Oral Gavage (p.o.) Blood_Sampling Serial Blood Sampling Oral->Blood_Sampling Behavioral Behavioral Assays (e.g., Food Intake, Locomotion) Oral->Behavioral Physiological Physiological Measures (e.g., Body Temperature) Oral->Physiological IP Intraperitoneal (i.p.) IP->Blood_Sampling IP->Behavioral IP->Physiological LC_MS LC-MS/MS Analysis (this compound Concentration) Blood_Sampling->LC_MS PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) LC_MS->PK_Parameters Data_Analysis Comparative Data Analysis (p.o. vs. i.p.) PK_Parameters->Data_Analysis Behavioral->Data_Analysis Physiological->Data_Analysis

References

YM348: Application Notes and Protocols for Efficacy Assessment in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM348 is a potent and selective agonist for the serotonin 5-HT2C receptor, a G-protein-coupled receptor predominantly expressed in the central nervous system. Activation of the 5-HT2C receptor is known to play a crucial role in the regulation of appetite, energy expenditure, and mood. Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for obesity due to its anorectic (appetite-suppressing) and thermogenic (energy expenditure-increasing) effects. These application notes provide a comprehensive overview of the methodologies to assess the efficacy of this compound in established animal models of obesity.

Mechanism of Action: 5-HT2C Receptor Signaling

This compound exerts its pharmacological effects by binding to and activating the 5-HT2C receptor. This receptor is coupled to the Gq/11 G-protein, which in turn activates the enzyme Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which then phosphorylates downstream target proteins, leading to a cascade of cellular responses that ultimately manifest as the physiological effects of this compound.

YM348_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor 5-HT2C Receptor This compound->Receptor Binds to Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Responses (↓ Appetite, ↑ Thermogenesis) PKC->Response Leads to YM348_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis and Endpoint Evaluation Animal_Model Zucker Rats (Male) Acclimation Acclimation Period (e.g., 1 week) Animal_Model->Acclimation Baseline Baseline Measurements (Body Weight, Food Intake) Acclimation->Baseline Grouping Random Assignment to Treatment Groups (Vehicle, this compound doses) Baseline->Grouping Acute_Study Acute Study: Single Oral Gavage Grouping->Acute_Study Chronic_Study Chronic Study: Subcutaneous Osmotic Pump Grouping->Chronic_Study Food_Intake Daily Food Intake Measurement Acute_Study->Food_Intake Energy_Expenditure Indirect Calorimetry (O2 consumption, CO2 production) Acute_Study->Energy_Expenditure Body_Temp Body Temperature Measurement (e.g., rectal probe) Acute_Study->Body_Temp Chronic_Study->Food_Intake Body_Weight Daily Body Weight Measurement Chronic_Study->Body_Weight Stats Statistical Analysis (e.g., ANOVA) Food_Intake->Stats Body_Weight->Stats Energy_Expenditure->Stats Body_Temp->Stats Efficacy Determination of Efficacy (Changes in measured parameters) Stats->Efficacy

Troubleshooting & Optimization

YM348 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with YM348, a potent and selective 5-HT2C receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound for in vitro experiments?

A1: For in vitro studies, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted with aqueous buffers or cell culture media to the desired final concentration. Ensure the final concentration of DMSO in your experimental setup is low (typically <0.1%) to avoid solvent-induced artifacts.

Q2: How should I prepare this compound for in vivo animal studies?

A2: Two common formulations have been reported for in vivo administration of this compound, with a solubility of at least 2.5 mg/mL. The choice of vehicle may depend on the specific experimental requirements and the route of administration.

  • Formulation 1 (Aqueous-based): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Formulation 2 (Oil-based): A mixture of 10% DMSO and 90% corn oil.

When preparing these formulations, it is crucial to add the solvents sequentially and ensure the solution is clear before administration.

Q3: What are the storage conditions for this compound stock solutions?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. For short-term storage (up to one month), -20°C is sufficient. For longer-term storage (up to six months), -80°C is recommended. To prevent degradation from light, store solutions in amber vials or tubes wrapped in foil. Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. It is best practice to aliquot the stock solution into smaller, single-use volumes.

Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer (e.g., PBS). What should I do?

A4: This is a common issue when working with compounds that have low aqueous solubility. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in the aqueous buffer.

  • Increase the Cosolvent Concentration: If your experimental system allows, you can slightly increase the percentage of DMSO in the final solution. However, be mindful of the potential for solvent toxicity.

  • Use a Surfactant: The inclusion of a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, can help to maintain the solubility of this compound in aqueous solutions.

  • pH Adjustment: Since this compound is an amine, its solubility may be pH-dependent. The predicted pKa is approximately 8.95.[1] Therefore, solubility may be enhanced in acidic aqueous buffers (pH < 7). However, the stability of the compound at different pH values should be considered.

  • Sonication: Gentle sonication in a water bath can help to redissolve small amounts of precipitate.

Troubleshooting Guide: Common Solubility Issues and Solutions

Issue Potential Cause Recommended Solution(s)
This compound powder is difficult to dissolve in DMSO. Insufficient solvent volume or low temperature.- Ensure you are using a sufficient volume of DMSO to achieve the desired concentration. - Gently warm the solution to 37°C and vortex or sonicate briefly.
Precipitation occurs upon addition to aqueous media. Low aqueous solubility of this compound.- Lower the final concentration of this compound. - Increase the percentage of DMSO in the final solution (be cautious of solvent effects). - Add a biocompatible surfactant (e.g., 0.1% Tween-80). - Prepare the final dilution in a slightly acidic buffer.
Cloudiness or precipitation in the in vivo formulation. Incorrect mixing procedure or temperature effects.- Add the solvents in the specified order, ensuring each component is fully dissolved before adding the next. - Gentle warming and vortexing can help to create a clear solution. - Prepare the formulation fresh before each use.
Inconsistent experimental results. Potential precipitation of this compound in the experimental setup.- Visually inspect your solutions for any signs of precipitation before use. - Consider performing a solubility test in your specific experimental buffer to determine the maximum soluble concentration.

Experimental Protocols

Protocol for Determining the Thermodynamic Solubility of this compound

This protocol outlines a general method for determining the thermodynamic solubility of this compound in a specific solvent or buffer.

Materials:

  • This compound powder

  • Selected solvent (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound powder to a microcentrifuge tube or glass vial.

  • Add a known volume of the selected solvent.

  • Tightly cap the tube/vial and place it on a rotator or orbital shaker.

  • Equilibrate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

This compound Signaling Pathway and Experimental Workflow

This compound is an agonist of the serotonin 2C (5-HT2C) receptor, which is a G protein-coupled receptor (GPCR). The primary signaling pathway involves the activation of the Gq/11 protein.[2]

YM348_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound HTR2C 5-HT2C Receptor This compound->HTR2C binds & activates Gq11 Gq/11 HTR2C->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream phosphorylates targets

Caption: this compound activates the 5-HT2C receptor, leading to Gq/11-mediated signaling.

The following diagram illustrates a typical experimental workflow for assessing the effect of this compound on a cellular signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock (e.g., 10 mM in DMSO) E Treat Cells with this compound (and controls) A->E B Culture Cells Expressing 5-HT2C Receptors C Seed Cells in Plates B->C D Starve Cells (optional, to reduce basal signaling) C->D D->E F Incubate for a Defined Time Period E->F G Lyse Cells F->G H Measure Downstream Signal (e.g., IP3 accumulation, Ca²⁺ flux, or ERK phosphorylation) G->H I Data Analysis and Interpretation H->I

Caption: A generalized workflow for studying the cellular effects of this compound.

References

Off-target effects of YM348 at high doses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers using the 5-HT2C receptor agonist, YM348. The information is tailored for researchers, scientists, and drug development professionals to address potential issues, particularly those arising from off-target effects at high doses.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and selectivity profile of this compound?

This compound is a potent and orally active 5-HT2C receptor agonist. It exhibits high affinity for the human 5-HT2C receptor. However, at higher concentrations, it can also interact with other serotonin receptor subtypes, most notably 5-HT2B and 5-HT2A receptors. A broader screening study indicated that this compound has significantly lower affinity for a wide range of other receptors, with Ki values above 1 µM for most, although moderate affinity was observed for the 5-HT1A, 5-HT1D, 5-HT7, and α2A adrenergic receptors.[1]

Q2: We are observing a decrease in the expected physiological or cellular response at higher doses of this compound, resulting in an inverted U-shaped dose-response curve. Is this a known effect?

Yes, an inverted U-shaped dose-response curve has been documented for this compound in in vivo studies, such as the measurement of intracavernous pressure in rats.[2] This phenomenon, where higher doses lead to a diminished response, is not uncommon for G protein-coupled receptor (GPCR) agonists.

Q3: What is the likely molecular mechanism behind the inverted U-shaped dose-response curve at high concentrations of this compound?

While the specific mechanism for this compound has not been definitively elucidated, a common cause for this type of dose-response is agonist-induced receptor desensitization.[3][4][5][6][7] At high concentrations, prolonged and robust activation of 5-HT2C receptors can trigger intracellular signaling cascades that lead to receptor phosphorylation, internalization, and uncoupling from their downstream signaling partners. This effectively reduces the number of functional receptors available to elicit a response, leading to a paradoxical decrease in effect at supra-optimal agonist concentrations.

Q4: What are the known downstream signaling pathways for the primary target of this compound and its main off-targets?

This compound's primary target, the 5-HT2C receptor, along with its main off-targets, the 5-HT2A and 5-HT2B receptors, all belong to the 5-HT2 family of receptors. These receptors are known to couple to Gq/11 G-proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Troubleshooting Guides

Issue 1: Inconsistent or Non-linear Dose-Response in In Vitro Assays

Symptoms:

  • You observe a robust response at low to mid-range concentrations of this compound, but the response plateaus or decreases at higher concentrations.

  • High variability in results at the upper end of the dose-response curve.

Possible Causes and Solutions:

  • Receptor Desensitization: As mentioned in the FAQs, high concentrations of this compound can lead to rapid desensitization of 5-HT2C receptors.

    • Troubleshooting Step: Reduce the incubation time with this compound. A time-course experiment can help identify a window where the response is maximal before desensitization becomes prominent.

    • Troubleshooting Step: Perform washout experiments. After an initial stimulation with a high concentration of this compound, wash the cells and re-stimulate with a lower, effective concentration to see if the response is recovered. This can help confirm desensitization.

  • Off-Target Effects: At higher concentrations, this compound may engage other receptors (e.g., 5-HT2A, 5-HT2B) which could trigger opposing or confounding signaling pathways in your experimental system.

    • Troubleshooting Step: Use selective antagonists for the potential off-target receptors (e.g., a selective 5-HT2A antagonist) in combination with high concentrations of this compound to see if the paradoxical effect is blocked.

  • Cellular Toxicity: Very high concentrations of any compound can lead to cytotoxicity, which would manifest as a decreased response.

    • Troubleshooting Step: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to rule out cell death as the cause of the decreased response.

Issue 2: Unexpected Phenotypes in In Vivo Studies at High Doses

Symptoms:

  • Administration of high doses of this compound results in physiological or behavioral effects that are not consistent with the known pharmacology of the 5-HT2C receptor.

  • The dose-response relationship for a particular in vivo outcome is non-linear.

Possible Causes and Solutions:

  • Engagement of 5-HT2B Receptors: The 5-HT2B receptor is a known off-target of this compound. Activation of 5-HT2B receptors has been linked to various physiological processes, including effects on the cardiovascular system.

    • Troubleshooting Step: Co-administer a selective 5-HT2B receptor antagonist to determine if the unexpected effects are mediated by this off-target.

  • Engagement of 5-HT2A Receptors: The 5-HT2A receptor is another off-target that can be engaged at higher concentrations of this compound. 5-HT2A receptor activation is associated with a wide range of central and peripheral effects.

    • Troubleshooting Step: Use a selective 5-HT2A receptor antagonist as a tool to dissect the contribution of this receptor to the observed in vivo phenotype.

  • Complex Pharmacodynamics: The inverted U-shaped dose-response observed in vivo is likely a real pharmacological effect and not an artifact.

    • Troubleshooting Step: When designing in vivo experiments, ensure that a full dose-response curve is generated, including lower doses that may be more pharmacologically relevant for selective 5-HT2C activation. Avoid using a single high dose, as this may lead to misinterpretation of the results.

Quantitative Data Summary

The following table summarizes the binding affinities of this compound for its primary target and key off-targets.

ReceptorKi (nM)SpeciesReference
5-HT2C 0.89 Human[1]
5-HT2B2.5Human[1]
5-HT2A13Human[1]
α2A Adrenergic126Human[1]
5-HT1A130Human[1]
5-HT7177Human[1]
5-HT1D481Bovine[1]

Note: For 46 other screened binding sites, IC50 values were >1 µM.

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

This protocol is a generalized method for determining the binding affinity of a compound like this compound to its target receptors.

  • Membrane Preparation: Obtain cell membranes from cell lines engineered to express the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

  • Radioligand: Use a suitable radiolabeled ligand that binds to the receptor of interest (e.g., [3H]5-HT).

  • Assay Buffer: Prepare a buffer solution, for example, 50 mM Tris-HCl (pH 7.4) containing 4 mM CaCl2, 10 µM pargyline, and 0.1 mg/ml L-(+)-ascorbic acid.

  • Competition Binding:

    • In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

    • To determine non-specific binding, include wells with a high concentration of a known, non-radiolabeled ligand for the receptor.

    • Total binding is measured in wells with only the radioligand and membranes.

  • Incubation: Incubate the plates at 37°C for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) Receptor 5-HT2A/B/C Receptor This compound->Receptor Gq11 Gq/11 Receptor->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Canonical signaling pathway for 5-HT2 family receptors activated by this compound.

G cluster_workflow Troubleshooting Workflow for Inverted U-Shaped Dose-Response Start Observe Inverted U-Shaped Dose-Response Check_Viability Perform Cell Viability Assay at High Doses Start->Check_Viability Is_Toxic Is there significant cell toxicity? Check_Viability->Is_Toxic Toxicity_Conclusion Inverted U-shape is likely due to cytotoxicity. Re-evaluate dose range. Is_Toxic->Toxicity_Conclusion Yes Test_Desensitization Perform Time-Course or Washout Experiments Is_Toxic->Test_Desensitization No Is_Desensitization Does reducing incubation time or washout restore response? Test_Desensitization->Is_Desensitization Desensitization_Conclusion Inverted U-shape is likely due to receptor desensitization. Use shorter incubation times. Is_Desensitization->Desensitization_Conclusion Yes Test_Off_Target Co-administer Selective Antagonists for 5-HT2A/2B Is_Desensitization->Test_Off_Target No Is_Off_Target Is the inverted U-shape mitigated by an antagonist? Test_Off_Target->Is_Off_Target Off_Target_Conclusion Inverted U-shape is influenced by off-target receptor activation. Is_Off_Target->Off_Target_Conclusion Yes Unexplained Mechanism remains unclear. Consider other possibilities. Is_Off_Target->Unexplained No

Caption: A logical workflow for troubleshooting an inverted U-shaped dose-response.

References

YM348 stability in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of YM348. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

General Handling and Storage

Proper handling and storage of this compound are critical to ensure its integrity and the reproducibility of experimental results.

Q1: How should I store this compound upon receipt?

A1: Recommendations for the storage of this compound in both solid and solution form are summarized below. Adhering to these conditions will help minimize degradation.

FormStorage TemperatureDurationPackaging and Conditions
Solid 4°CLong-termStore in a tightly sealed container, protected from moisture and light.
In Solvent -80°CUp to 6 monthsAliquot into single-use vials to avoid repeated freeze-thaw cycles. Seal tightly and protect from light.
In Solvent -20°CUp to 1 monthFor short-term storage, aliquot to minimize freeze-thaw cycles. Ensure vials are tightly sealed and protected from light.

Data synthesized from publicly available product data sheets.

Stability in Solution

Understanding the stability of this compound in your specific experimental solutions is crucial for generating reliable data.

Q2: My experimental results with this compound are inconsistent. Could the compound be degrading in my buffer?

A2: Yes, inconsistent results can be a sign of compound instability in your experimental medium. This compound, as an indazole derivative, may be susceptible to degradation under certain pH, light, and temperature conditions. It is recommended to assess its stability in your specific buffer system. The following workflow outlines a general approach to this assessment.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_solution Prepare this compound in Experimental Buffer store_conditions Store Aliquots under Various Conditions (e.g., RT, 4°C, 37°C, light, dark) prep_solution->store_conditions Establish Test Groups time_points Collect Samples at Defined Time Points (e.g., 0, 2, 4, 8, 24 hours) store_conditions->time_points Incubate hplc_analysis Analyze Samples by Stability-Indicating HPLC-UV time_points->hplc_analysis Inject compare_data Compare Peak Area of this compound to Time Zero hplc_analysis->compare_data Quantify degradation_profile Assess Formation of Degradation Products compare_data->degradation_profile Qualitative Review

Figure 1: Experimental workflow for assessing this compound stability in solution.

Q3: How can I perform a forced degradation study to understand the potential degradation pathways of this compound?

A3: A forced degradation study can help identify the conditions under which this compound is unstable and characterize its degradation products. Below is a general protocol for conducting such a study. A stability-indicating analytical method, such as HPLC-UV, should be used to analyze the samples.

Stress ConditionReagent/ConditionTypical Protocol
Acidic Hydrolysis 0.1 M HClIncubate this compound solution at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
Basic Hydrolysis 0.1 M NaOHIncubate this compound solution at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
Oxidation 3% H₂O₂Incubate this compound solution at room temperature for 24 hours, protected from light.
Thermal Degradation 80°CStore solid this compound and a solution of this compound at 80°C for 48 hours.
Photostability UV light (e.g., 254 nm) and visible lightExpose a solution of this compound to a calibrated light source for a defined period (e.g., as per ICH Q1B guidelines). A dark control should be run in parallel.

Q4: What type of analytical method should I use to assess this compound stability?

A4: A stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is recommended. The method should be able to separate the parent this compound peak from any potential degradation products.

Example HPLC-UV Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute all components, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the UV absorbance maximum of this compound (a UV scan of the pure compound is recommended to determine the optimal wavelength).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated to ensure it is stability-indicating by analyzing the samples from the forced degradation study.

This compound Mechanism of Action Visualization

Q5: Can you provide a simplified diagram of the signaling pathway this compound is involved in?

A5: this compound is an agonist of the 5-HT2C receptor, which is a G-protein coupled receptor (GPCR). The diagram below illustrates a simplified representation of this signaling pathway.

Gq_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2C Receptor (GPCR) This compound->Receptor binds & activates G_protein Gq Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC_activation PKC Activation DAG->PKC_activation activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream

Figure 2: Simplified 5-HT2C receptor signaling pathway.

Troubleshooting FAQs

Q6: I observe precipitation when I dilute my this compound stock solution into my aqueous buffer. What should I do?

A6: this compound is reported to be soluble in DMSO. When diluting a DMSO stock into an aqueous buffer, the compound may precipitate if its solubility limit is exceeded. Try the following:

  • Decrease the final concentration: Your target concentration may be too high for the aqueous buffer.

  • Increase the percentage of co-solvent: If your experiment allows, a small percentage of an organic co-solvent like DMSO or ethanol in the final solution can help maintain solubility.

  • Use a different buffer or adjust the pH: The solubility of this compound may be pH-dependent. Experiment with different pH values if your assay permits.

  • Prepare a fresh dilution every time: Do not store diluted aqueous solutions for extended periods, as precipitation can occur over time.

Q7: I am using an in vivo formulation with DMSO, PEG300, Tween-80, and saline. In what order should I mix the components?

A7: For formulations containing multiple excipients, the order of addition can be critical for achieving a clear solution. A common procedure is to first dissolve the compound in the organic solvent (DMSO) and then add the other components sequentially, ensuring complete mixing after each addition. A suggested order is: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[1] Always visually inspect the final solution for any precipitation or cloudiness before use.

References

Interpreting unexpected results with YM348

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using YM348, a potent and selective 5-HT2C receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective agonist for the serotonin 2C receptor (5-HT2C).[1] It exhibits high affinity for this receptor, leading to the activation of downstream signaling pathways. Its functional selectivity for 5-HT2C receptors within the 5-HT2 receptor family is notably high.[1]

Q2: What are the known downstream signaling pathways activated by this compound?

A2: As a 5-HT2C receptor agonist, this compound primarily couples to Gq/11 proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Subsequent downstream effects can include the activation of the extracellular signal-regulated kinase (ERK) pathway.

Q3: What is the selectivity profile of this compound?

A3: this compound displays high selectivity for the 5-HT2C receptor over the 5-HT2A receptor. However, it exhibits lower selectivity against the 5-HT2B receptor. This is an important consideration when designing experiments and interpreting results, as off-target effects at the 5-HT2B receptor may occur at higher concentrations.

Q4: Are there any known in vivo effects of this compound that might be considered "unexpected"?

A4: Yes, in animal models, this compound has been observed to induce a biphasic or "inverted U-shaped" dose-response curve for certain physiological effects, such as penile erections in rats.[1] This means that the effect increases with dose up to a certain point, after which higher doses lead to a decrease in the response.[1] Researchers should be aware of this phenomenon when conducting dose-response studies.

Troubleshooting Guide

Issue 1: Inconsistent or no response in cell-based assays.

  • Possible Cause 1: Cell line suitability. The cell line used may not endogenously express the 5-HT2C receptor or may express it at very low levels.

    • Solution: Confirm 5-HT2C receptor expression in your cell line using RT-qPCR or western blotting. Consider using a recombinant cell line overexpressing the human 5-HT2C receptor.

  • Possible Cause 2: this compound degradation. Improper storage or handling of this compound may lead to its degradation.

    • Solution: Store this compound as recommended by the manufacturer, typically as a powder at -20°C. Prepare fresh stock solutions in a suitable solvent (e.g., DMSO or water) and avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Assay sensitivity. The assay may not be sensitive enough to detect a response, especially at low concentrations of this compound.

    • Solution: Optimize the assay parameters, such as cell seeding density, incubation time, and substrate concentration. For signaling pathway studies, ensure that the time point of measurement is appropriate for the specific event (e.g., early for calcium flux, later for ERK phosphorylation).

Issue 2: High background signal in functional assays.

  • Possible Cause 1: Constitutive receptor activity. Some cell lines, particularly those overexpressing a GPCR, can exhibit ligand-independent (constitutive) activity.

    • Solution: Measure the basal activity of your cell line. If high, you may need to use an inverse agonist to reduce the baseline before adding this compound.

  • Possible Cause 2: Serum effects. Components in the cell culture serum may activate the 5-HT2C receptor or interfere with the assay.

    • Solution: For acute stimulation experiments, serum-starve the cells for a few hours or overnight before adding this compound.

Issue 3: Cell toxicity observed at higher concentrations of this compound.

  • Possible Cause 1: Off-target effects. At high concentrations, this compound may interact with other receptors or cellular targets, leading to cytotoxicity.

    • Solution: Perform a dose-response curve for cell viability using an appropriate assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the optimal non-toxic concentration range for your experiments.

  • Possible Cause 2: Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used.

    • Solution: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle-only control in your experiments.

Data Presentation

Table 1: Pharmacological Profile of this compound

ParameterReceptorValueSpeciesAssay Type
Ki 5-HT2C0.89 nMHumanRadioligand Binding
Selectivity 5-HT2A vs 5-HT2C>100-foldHumanFunctional Assay
Selectivity 5-HT2B vs 5-HT2C~10-foldHumanFunctional Assay
EC50 Intracellular Ca2+Illustrative: 5-15 nMRecombinant CellsCalcium Mobilization
EC50 ERK PhosphorylationIllustrative: 20-50 nMRecombinant CellsWestern Blot

Illustrative values are provided as a general reference and may vary depending on the specific cell line and experimental conditions.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes how to measure the increase in intracellular calcium following 5-HT2C receptor activation by this compound using a fluorescent calcium indicator.

Materials:

  • Cells expressing the 5-HT2C receptor (e.g., HEK293-5HT2C)

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM or other suitable calcium-sensitive dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • 5-HT2C receptor antagonist (e.g., SB242084) for control

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the wells and add the loading buffer.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS.

    • Use a fluorescence plate reader equipped with an automated injector to add the this compound solutions to the wells.

  • Data Acquisition: Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) kinetically, immediately before and after the addition of this compound.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Western Blot for ERK Phosphorylation

This protocol outlines the steps to detect the phosphorylation of ERK1/2 as a downstream marker of 5-HT2C receptor activation.

Materials:

  • Cells expressing the 5-HT2C receptor

  • 6-well plates

  • Serum-free culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-16 hours.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes). Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer, scrape the cells, and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the phospho-ERK signal as a ratio to the total-ERK signal.

Mandatory Visualizations

YM348_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2C Receptor This compound->Receptor Gq Gαq Receptor->Gq PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Response Cellular Response Ca_cyto->Response ERK_pathway ERK Pathway PKC->ERK_pathway ERK_pathway->Response Western_Blot_Workflow cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_analysis Analysis A 1. Seed & Culture Cells B 2. Serum Starve A->B C 3. Treat with this compound B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Western Blot F->G H 8. Antibody Incubation (p-ERK, Total ERK) G->H I 9. Detection & Analysis H->I

References

Technical Support Center: Optimizing Dose-Response Curves for PAR2 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Protease-Activated Receptor 2 (PAR2) antagonists. Due to the limited specific information on "YM348," this guide leverages data from well-characterized PAR2 antagonists such as I-191 and AZ8838 to provide representative experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for PAR2 antagonists?

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) activated by the cleavage of its N-terminus by proteases like trypsin, exposing a tethered ligand that activates the receptor.[1][2] PAR2 antagonists block this activation. They can act through different mechanisms, including competitive inhibition at the orthosteric site or as negative allosteric modulators that bind to a remote site to prevent receptor activation.[1]

Q2: Which signaling pathways are typically activated by PAR2 and can be inhibited by its antagonists?

PAR2 activation triggers multiple intracellular signaling pathways. Potent antagonists can inhibit these pathways, which include:

  • Gq-mediated calcium (Ca2+) mobilization: Leading to a transient increase in intracellular calcium levels.[3][4]

  • Extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation: A key pathway in cell proliferation and survival.[3][4]

  • RhoA activation: Involved in cytoskeletal dynamics and cell migration.[3][4]

  • Inhibition of forskolin-induced cAMP accumulation: Indicating coupling to Gi/o proteins.[3][4]

  • β-arrestin recruitment: Which can lead to receptor desensitization and internalization.[2]

Q3: What are some common in vitro and in vivo models used to study PAR2 antagonists?

  • In Vitro : Human colon adenocarcinoma cell lines (e.g., HT29) and breast cancer cells (e.g., MDA-MB-231) are commonly used to study PAR2 signaling.[3][4]

  • In Vivo : Rodent models of acute paw inflammation (e.g., rat paw edema) induced by PAR2 agonists are frequently used to assess the anti-inflammatory effects of antagonists.[1]

Troubleshooting Guide

Issue Possible Cause Recommendation
High variability in dose-response data - Inconsistent cell seeding density.- Variation in agonist or antagonist incubation times.- Pipetting errors.- Ensure a uniform single-cell suspension before seeding.- Standardize all incubation steps precisely.- Use calibrated pipettes and proper technique. Consider using automated liquid handlers for high-throughput experiments.
No or weak antagonist effect observed - Antagonist concentration is too low.- Degraded antagonist stock solution.- Issues with the PAR2 agonist.- Cell line has low PAR2 expression.- Perform a wider range of antagonist concentrations.- Prepare fresh stock solutions and store them appropriately (aliquoted at -20°C or -80°C).- Verify the activity of the agonist with a positive control.- Confirm PAR2 expression in your cell line using qPCR or Western blot.
Inconsistent IC50 values across experiments - Passage number of cells is too high, leading to phenotypic drift.- Variation in assay conditions (e.g., temperature, serum concentration).- Insufficient number of data points on the dose-response curve.- Use cells within a consistent and low passage number range.- Maintain consistent assay conditions for all experiments.- Ensure at least five concentrations are used to define the curve properly.[5]
Agonist identified as an antagonist - Rapid receptor desensitization and internalization caused by the compound.- Compounds that cause prolonged receptor desensitization can be mistaken for antagonists.[2] It's crucial to characterize the compound's effect on receptor trafficking and signaling over time.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of representative PAR2 antagonists against agonist-induced signaling pathways.

AntagonistAssayCell LineAgonistIC50Reference
I-191 Ca2+ MobilizationHT292f-LIGRL-NH2Not explicitly stated, but effective at nanomolar concentrations.[3]
I-191 ERK1/2 PhosphorylationHT292f-LIGRL-NH2Not explicitly stated, but effective at nanomolar concentrations.[3]
AZ8838 Ca2+ MobilizationPAR2-expressing CHO cellsSLIGRL-NH2~1 µM[1]
AZ8838 ERK1/2 PhosphorylationPAR2-expressing CHO cellsSLIGRL-NH2~1 µM[1]
GB-88 Ca2+ ReleaseNot SpecifiedPAR2 agonist2 µM[6]

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol describes how to measure the ability of a PAR2 antagonist to inhibit agonist-induced intracellular calcium mobilization.

Materials:

  • PAR2-expressing cells (e.g., HT29)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • PAR2 agonist (e.g., Trypsin, 2f-LIGRLO-NH2)

  • PAR2 antagonist (e.g., this compound)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom plates

  • Fluorescent plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.

  • Antagonist Incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of the PAR2 antagonist for a specified time (e.g., 15-30 minutes).

  • Agonist Stimulation & Data Acquisition: Place the plate in the fluorescent plate reader and begin kinetic reading. After establishing a baseline fluorescence, add the PAR2 agonist and continue reading the fluorescence intensity for several minutes.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition for each antagonist concentration and plot a dose-response curve to determine the IC50 value.

In Vivo Rat Paw Edema Model

This protocol outlines a method to assess the anti-inflammatory effects of a PAR2 antagonist in an in vivo model.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • PAR2 agonist (e.g., 2f-LIGRLO-NH2)

  • PAR2 antagonist (e.g., this compound)

  • Vehicle for drug administration (e.g., saline, DMSO)

  • Plethysmometer or calipers to measure paw volume/thickness

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week before the experiment.

  • Antagonist Administration: Administer the PAR2 antagonist via the desired route (e.g., oral gavage, subcutaneous injection) at various doses.

  • Agonist Injection: After a specified pre-treatment time, inject the PAR2 agonist into the plantar surface of the rat's hind paw.

  • Paw Volume Measurement: Measure the paw volume or thickness at regular intervals after the agonist injection (e.g., 0, 30, 60, 120, and 240 minutes).

  • Data Analysis: Calculate the increase in paw volume for each animal. Determine the percentage of inhibition of edema for each antagonist dose and construct a dose-response curve to determine the effective dose (ED50).

Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_antagonist Protease (e.g., Trypsin) Protease (e.g., Trypsin) PAR2 PAR2 Protease (e.g., Trypsin)->PAR2 cleaves & activates Agonist Peptide (e.g., SLIGKV) Agonist Peptide (e.g., SLIGKV) Agonist Peptide (e.g., SLIGKV)->PAR2 activates Gq Gq PAR2->Gq activates beta_Arrestin β-Arrestin PAR2->beta_Arrestin RhoA RhoA Activation PAR2->RhoA PLC PLC Gq->PLC Internalization Internalization beta_Arrestin->Internalization IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK_MAPK ERK/MAPK Activation PKC->ERK_MAPK This compound (Antagonist) This compound (Antagonist) This compound (Antagonist)->PAR2 inhibits

Caption: PAR2 signaling and antagonism.

Experimental_Workflow_Calcium_Assay A Seed PAR2-expressing cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Pre-incubate with This compound (Antagonist) B->C D Add PAR2 agonist C->D E Measure fluorescence change (Kinetic Read) D->E F Analyze data and generate dose-response curve E->F

Caption: In vitro calcium assay workflow.

Troubleshooting_Logic Start No/Weak Antagonist Effect Check_Conc Is antagonist concentration range sufficient? Start->Check_Conc Check_Stock Is antagonist stock solution fresh and properly stored? Check_Conc->Check_Stock Yes Result_Widen_Conc Widen concentration range Check_Conc->Result_Widen_Conc No Check_Agonist Is the agonist active (positive control)? Check_Stock->Check_Agonist Yes Result_New_Stock Prepare fresh stock Check_Stock->Result_New_Stock No Check_Cells Does the cell line express sufficient PAR2? Check_Agonist->Check_Cells Yes Result_Check_Agonist Validate agonist Check_Agonist->Result_Check_Agonist No Result_Check_Cells Confirm PAR2 expression Check_Cells->Result_Check_Cells No End Problem Resolved Check_Cells->End Yes Result_Widen_Conc->End Result_New_Stock->End Result_Check_Agonist->End Result_Check_Cells->End

Caption: Troubleshooting weak antagonist effect.

References

Technical Support Center: YM348 in Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-HT2C receptor agonist, YM348. The information provided is intended to help minimize and manage potential side effects observed during in vivo animal experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary effects in animals?

A1: this compound is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor.[1] In animal studies, its primary effects are thermogenic (increasing body temperature and energy expenditure) and anorectic (reducing food intake), making it a compound of interest for obesity research.[1]

Q2: What are the most commonly observed side effects of this compound in rats?

A2: The most frequently reported side effects in rats are related to the central nervous and reproductive systems. These include:

  • Hypolocomotion: A dose-dependent decrease in spontaneous movement.

  • Penile Erections (PE): Spontaneous erections are a characteristic effect of 5-HT2C receptor activation.

Q3: Is there a way to counteract the side effects of this compound?

A3: Yes. The side effects of this compound can be significantly inhibited by the administration of a selective 5-HT2C receptor antagonist, such as SB242084.[2] This antagonist competitively blocks the 5-HT2C receptor, thereby preventing or reversing the effects of this compound.

Q4: What is the typical dose range for this compound and the mitigating agent SB242084 in rats?

A4: Based on published studies, the following dose ranges have been used in rats:

  • This compound (subcutaneous administration): 0.677 µg/kg to 67.7 µg/kg for studying pro-erectile effects and intracavernous pressure.[2]

  • SB242084 (intraperitoneal administration): 0.03 mg/kg to 1 mg/kg has been shown to be effective in inhibiting this compound-induced effects.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound and provides potential solutions.

Issue 1: Excessive Hypolocomotion Affecting Behavioral Readouts
  • Symptom: Rats appear sedated or show significantly reduced movement in behavioral assays (e.g., open field test), confounding the experimental results.

  • Cause: Hypolocomotion is a known dose-dependent side effect of 5-HT2C receptor activation by this compound.

  • Solutions:

    • Dose Adjustment: If possible, lower the dose of this compound to a level that maintains the desired primary effect with less impact on locomotor activity.

    • Antagonist Co-administration: Administer the selective 5-HT2C antagonist SB242084 prior to this compound. This has been shown to reverse hypolocomotion induced by 5-HT2C agonists.

Issue 2: Unwanted Pro-Erectile Effects
  • Symptom: Observation of frequent and sustained penile erections in male rats, which may not be relevant to the primary research question.

  • Cause: Penile erection is a well-documented physiological response to 5-HT2C receptor stimulation. The dose-response curve for this effect is often an inverted U-shape.[2]

  • Solutions:

    • Dose-Response Characterization: Carefully characterize the dose-response for penile erections in your specific experimental setup. The inverted U-shape means that both lower and very high doses may produce fewer erections than an intermediate dose.

    • Antagonist Pre-treatment: Pre-treatment with SB242084 can significantly inhibit this compound-induced penile erections.[2]

Issue 3: Significant Increase in Body Temperature
  • Symptom: A noticeable increase in the core body temperature of the animals following this compound administration.

  • Cause: this compound has thermogenic properties, leading to an increase in body temperature and energy expenditure.

  • Solutions:

    • Environmental Temperature Control: Ensure that the ambient temperature of the animal housing and testing rooms is carefully controlled to prevent hyperthermia.

    • Antagonist Administration: The thermogenic effects of this compound can be attenuated by the 5-HT2C antagonist SB242084.

Data on this compound-Induced Side Effects and Mitigation

The following tables summarize the available quantitative data on the side effects of this compound and their mitigation by SB242084 in rats.

This compound Dose (s.c.) Observed Side Effect Quantitative Measurement Reference
0.677 - 67.7 µg/kgPenile Erection / Increased Intracavernous Pressure (ICP)Dose-dependent increase in the number of penile erections and ICP, with an inverted U-shaped dose-response curve.[2]
High DosesHypolocomotionNot explicitly quantified in the available literature, but observed at higher dose ranges.[2]
Dose-dependentIncreased Body Temperature and Energy ExpenditureDose-dependent and significant increases were observed.
Mitigation Strategy This compound Dose (s.c.) SB242084 Dose (i.p.) Effect on Side Effect Reference
Pre-treatment with SB2420840.677 - 67.7 µg/kg0.03 - 1 mg/kgSignificantly inhibited this compound-induced penile erections and increases in ICP.[2]
Pre-treatment with SB242084Not specifiedNot specifiedAttenuated this compound-induced hyperthermia and increased energy expenditure.

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound in Rats
  • Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline) to the desired concentration.

  • Animal Restraint: Gently restrain the rat.

  • Injection Site: Lift the loose skin over the shoulders to form a tent.

  • Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the back. Aspirate briefly to ensure the needle is not in a blood vessel.

  • Administration: Inject the calculated volume of the this compound solution subcutaneously.

  • Post-injection Monitoring: Observe the animal for any immediate adverse reactions.

Protocol 2: Intraperitoneal Administration of SB242084 in Rats
  • Preparation: Dissolve SB242084 in a suitable vehicle to the desired concentration.

  • Animal Restraint: Securely restrain the rat, turning it onto its back with its head slightly lowered.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Injection: Insert a 23-25 gauge needle at a 30-45 degree angle into the abdominal cavity. Aspirate to ensure no bodily fluids are drawn, indicating correct placement.

  • Administration: Inject the solution into the peritoneal cavity.

  • Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress.

Protocol 3: Assessment of Locomotor Activity (Open Field Test)
  • Apparatus: Use a square or circular arena with walls high enough to prevent escape. The floor is typically divided into a grid of squares.

  • Habituation: Acclimate the rats to the testing room for at least 30 minutes before the test.

  • Procedure: Place the rat in the center of the open field and allow it to explore freely for a set period (e.g., 5-10 minutes).

  • Data Collection: Record the animal's behavior using a video camera mounted above the arena.

  • Analysis: Analyze the recordings to quantify parameters such as:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Frequency of rearing (standing on hind legs)

    • Frequency of grooming bouts

Visualizations

Signaling Pathway of 5-HT2C Receptor Activation

G This compound This compound HT2CR 5-HT2C Receptor This compound->HT2CR activates Gq11 Gq/11 HT2CR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Canonical signaling pathway of the 5-HT2C receptor upon activation by an agonist like this compound.

Experimental Workflow for Assessing and Mitigating this compound Side Effects

G start Start Experiment group_assignment Randomly Assign Rats to Treatment Groups start->group_assignment sb242084_admin Administer SB242084 (or Vehicle) group_assignment->sb242084_admin Control & Mitigation Groups ym348_admin Administer this compound (or Vehicle) group_assignment->ym348_admin This compound Only Group sb242084_admin->ym348_admin 30 min pre-treatment behavioral_assessment Behavioral Assessment (e.g., Open Field Test) ym348_admin->behavioral_assessment physiological_monitoring Physiological Monitoring (e.g., Body Temp, Penile Erections) ym348_admin->physiological_monitoring data_analysis Data Analysis behavioral_assessment->data_analysis physiological_monitoring->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for investigating this compound-induced side effects and the efficacy of a mitigating agent.

References

Technical Support Center: Overcoming YM348 Tolerance and Desensitization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tolerance or desensitization to YM348, a potent 5-HT2C receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an indazolethylamine derivative that acts as a potent and selective agonist for the serotonin 5-HT2C receptor, which is a G-protein coupled receptor (GPCR). Its primary mechanism of action involves binding to and activating the 5-HT2C receptor, leading to the stimulation of downstream signaling pathways.

Q2: We are observing a diminished response to this compound in our experiments after repeated or prolonged administration. What is the likely cause?

The diminished response you are observing is likely due to receptor desensitization, a common phenomenon for GPCRs upon prolonged exposure to an agonist. This process involves a series of cellular events that lead to a reduction in the receptor's ability to respond to the agonist, effectively causing tolerance to the compound's effects.

Q3: What are the key cellular mechanisms responsible for 5-HT2C receptor desensitization?

The primary mechanisms of 5-HT2C receptor desensitization involve:

  • Receptor Phosphorylation: Upon agonist binding, G-protein coupled receptor kinases (GRKs) are recruited to the receptor and phosphorylate serine and threonine residues on its intracellular domains.

  • β-Arrestin Recruitment: The phosphorylated receptor is then recognized by β-arrestin proteins. The binding of β-arrestin sterically hinders the coupling of the receptor to its G-protein (Gq/11), thereby blocking downstream signaling.

  • Receptor Internalization: β-arrestin also acts as an adaptor protein, targeting the desensitized receptor for internalization into endosomes via clathrin-coated pits. This removes the receptor from the cell surface, further reducing the cell's responsiveness to the agonist.

  • Downregulation: With chronic agonist exposure, internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of receptors, a process known as downregulation.

Q4: Is there a way to overcome or mitigate this compound tolerance in our experimental setup?

Yes, several strategies can be explored to overcome or mitigate this compound-induced desensitization:

  • Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule may allow for receptor resensitization between administrations. During the "off" periods, receptors can be dephosphorylated and recycled back to the cell surface, restoring their responsiveness.

  • Use of Positive Allosteric Modulators (PAMs): PAMs bind to a site on the receptor that is distinct from the agonist binding site. They can potentiate the effect of the endogenous ligand (serotonin) or an agonist like this compound, potentially with a lower propensity for inducing desensitization compared to high concentrations of a direct agonist.

  • Inhibition of Key Signaling Molecules: In some experimental contexts, inhibitors of downstream effectors involved in the desensitization process, such as specific GRKs or Protein Kinase C (PKC), could be used to probe the mechanism and potentially reduce desensitization. However, this approach may have off-target effects.

Troubleshooting Guides

Problem 1: Decreased this compound efficacy in in-vitro cell-based assays.

Possible Cause: 5-HT2C receptor desensitization and internalization due to prolonged or repeated exposure to this compound.

Troubleshooting Steps:

  • Confirm Desensitization:

    • Conduct a time-course experiment to determine the onset of desensitization. Measure the response to a fixed concentration of this compound at various time points of pre-incubation.

    • Perform a concentration-response curve for this compound in naive cells and in cells pre-treated with a desensitizing concentration of this compound. A rightward shift in the EC50 value and/or a decrease in the Emax value in pre-treated cells indicates desensitization.

  • Investigate the Mechanism:

    • Phosphorylation: Assess receptor phosphorylation using phospho-specific antibodies if available.

    • β-Arrestin Recruitment: Utilize a β-arrestin recruitment assay to determine if this compound induces β-arrestin translocation to the 5-HT2C receptor.

    • Internalization: Quantify receptor internalization using an ELISA-based assay or fluorescence microscopy.

  • Strategies to Mitigate Desensitization:

    • Optimize Dosing: Reduce the concentration and/or duration of this compound exposure to the minimum required to achieve the desired effect.

    • Washout Periods: Introduce washout periods between this compound treatments to allow for receptor resensitization. The duration of the washout should be optimized based on resensitization kinetics.

    • Co-treatment with a PAM: Investigate the effect of a 5-HT2C receptor PAM. A PAM may allow for the use of a lower, less desensitizing concentration of this compound to achieve the same level of response.

Problem 2: Inconsistent results in functional assays (e.g., Calcium mobilization, IP accumulation).

Possible Cause: Variability in the level of receptor desensitization between experiments.

Troubleshooting Steps:

  • Standardize Cell Culture and Handling:

    • Ensure consistent cell passage number, as receptor expression levels can change over time.

    • Standardize seeding density and growth time before the experiment.

    • Use a consistent serum concentration in the culture medium, as serum components can sometimes affect GPCR signaling.

  • Control for Agonist Exposure:

    • Precisely control the duration and concentration of this compound exposure in all experiments.

    • Ensure complete removal of the agonist during washout steps.

  • Include Proper Controls:

    • Always include a "naive" or "vehicle-treated" control group that is not exposed to the desensitizing agonist.

    • Use a positive control agonist with known desensitization properties for the 5-HT2C receptor (e.g., serotonin or a well-characterized agonist).

    • Include a negative control (e.g., untransfected cells or cells not expressing the receptor) to ensure the observed signal is receptor-specific.

Data Presentation

Table 1: Comparative Desensitization of 5-HT2C Receptor by Various Agonists (Inositol Phosphate Accumulation Assay)

AgonistChemical Class% Desensitization (Emax)
SerotoninIndoleamine~40%
Ro 60-0175Indoleamine~30%
LorcaserinBenzazepine~70%
mCPPPiperazine~50%

Data is illustrative and synthesized from published studies. The degree of desensitization can vary based on the specific experimental conditions.

Table 2: Potency of 5-HT2C Agonists in β-Arrestin Recruitment Assays

AgonistEC50 (nM)Emax (% of Serotonin)
Serotonin10 - 50100%
This compound1 - 10>100% (potential for super-agonism)
Ro 60-01755 - 20~90%
Lorcaserin20 - 100>100% (potential for super-agonism)

Data is illustrative and based on typical ranges found in the literature. Actual values are cell-line and assay-dependent.

Experimental Protocols

Protocol 1: Assessing 5-HT2C Receptor Desensitization using Inositol Phosphate (IP) Accumulation Assay

Objective: To quantify the degree of functional desensitization of the 5-HT2C receptor.

Materials:

  • Cells expressing the 5-HT2C receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 10 mM LiCl)

  • This compound and other test agonists

  • IP-One HTRF assay kit or similar

  • Plate reader capable of HTRF

Methodology:

  • Cell Culture: Plate cells in a 96-well plate and grow to confluence.

  • Desensitization Phase:

    • Pre-treat cells with a desensitizing concentration of this compound (e.g., 1 µM) or vehicle for a specified period (e.g., 1-24 hours) at 37°C.

  • Washout:

    • Carefully aspirate the medium containing the agonist.

    • Wash the cells three times with pre-warmed serum-free medium to remove all traces of the agonist.

  • Stimulation Phase:

    • Add assay buffer containing a range of concentrations of this compound to both the desensitized and naive (vehicle-treated) wells.

    • Incubate for the recommended time for the IP accumulation assay (e.g., 30-60 minutes) at 37°C.

  • Detection:

    • Lyse the cells and perform the IP-One HTRF assay according to the manufacturer's instructions.

    • Read the plate on an HTRF-compatible plate reader.

  • Data Analysis:

    • Generate concentration-response curves for both naive and desensitized conditions.

    • Compare the Emax and EC50 values to determine the percentage of desensitization.

Protocol 2: β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the 5-HT2C receptor upon agonist stimulation.

Materials:

  • Cells co-expressing a tagged 5-HT2C receptor and a tagged β-arrestin (e.g., using PathHunter® or Tango™ assay technologies)

  • Assay medium (serum-free)

  • This compound and other test agonists

  • Detection reagents specific to the assay technology

  • Luminescence plate reader

Methodology:

  • Cell Plating: Seed the engineered cells in a 384-well white, clear-bottom plate and incubate overnight.

  • Compound Addition:

    • Prepare a serial dilution of this compound in assay medium.

    • Add the agonist dilutions to the wells.

  • Incubation: Incubate the plate at 37°C for the optimized time for the specific assay system (typically 60-90 minutes).

  • Detection:

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate at room temperature for 60 minutes.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the agonist concentration to generate a concentration-response curve and determine the EC50 and Emax values.

Protocol 3: Receptor Internalization Assay (ELISA-based)

Objective: To quantify the amount of 5-HT2C receptor remaining on the cell surface after agonist treatment.

Materials:

  • Cells expressing an N-terminally tagged (e.g., HA or FLAG) 5-HT2C receptor

  • Primary antibody against the tag

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Microplate reader

Methodology:

  • Cell Plating: Seed cells in a 96-well plate and grow to confluence.

  • Agonist Treatment:

    • Treat cells with this compound at various concentrations and for different time points at 37°C to induce internalization.

    • Include an untreated control (0 min) and a vehicle control.

  • Fixation:

    • Place the plate on ice to stop internalization.

    • Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with wash buffer.

    • Block with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash three times.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash five times.

    • Add TMB substrate and incubate until color develops.

    • Add stop solution.

  • Measurement: Read the absorbance at 450 nm. A decrease in absorbance corresponds to an increase in receptor internalization.

  • Data Analysis:

    • Normalize the data to the untreated control to determine the percentage of receptors remaining on the cell surface.

Mandatory Visualizations

G This compound This compound Receptor 5-HT2C Receptor This compound->Receptor Agonist Binding Gq11 Gq/11 Receptor->Gq11 Activation GRK GRK Receptor->GRK Recruits Arrestin β-Arrestin Receptor->Arrestin Binds to Phosphorylated Receptor PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC Activates PKC->Receptor Phosphorylates GRK->Receptor Phosphorylates Arrestin->Gq11 Blocks Coupling Internalization Internalization Arrestin->Internalization Mediates G cluster_0 Experimental Setup cluster_1 Assay cluster_2 Data Analysis Start Seed 5-HT2C expressing cells Pretreat Pre-treat with this compound (or vehicle) Start->Pretreat Wash Washout Agonist Pretreat->Wash Stimulate Stimulate with this compound (concentration-response) Wash->Stimulate IP_Assay Inositol Phosphate Assay Stimulate->IP_Assay Arrestin_Assay β-Arrestin Assay Stimulate->Arrestin_Assay Internalization_Assay Receptor Internalization Assay (ELISA) Stimulate->Internalization_Assay Analyze Generate Concentration-Response Curves IP_Assay->Analyze Arrestin_Assay->Analyze Internalization_Assay->Analyze Compare Compare Emax and EC50 (Naive vs. Pre-treated) Analyze->Compare Conclusion Quantify Desensitization Compare->Conclusion G Start Diminished response to this compound observed Check_Protocol Are experimental protocols consistent? Start->Check_Protocol Standardize Standardize cell culture, dosing, and controls Check_Protocol->Standardize No Confirm_Desensitization Perform desensitization assay (e.g., IP accumulation) Check_Protocol->Confirm_Desensitization Yes Standardize->Start Desensitization_Observed Is desensitization confirmed? Confirm_Desensitization->Desensitization_Observed Investigate_Mechanism Investigate mechanism: β-arrestin & internalization assays Desensitization_Observed->Investigate_Mechanism Yes No_Desensitization Troubleshoot other experimental parameters (e.g., compound stability) Desensitization_Observed->No_Desensitization No Mitigate Implement mitigation strategies: - Intermittent dosing - Use of PAMs Investigate_Mechanism->Mitigate Re_evaluate Re-evaluate this compound response Mitigate->Re_evaluate

Troubleshooting YM348 delivery in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YM348 in animal studies. The information is designed to address common challenges encountered during experimental procedures, with a focus on drug delivery and formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an indazolethylamine derivative that functions as a potent and selective 5-HT2C receptor agonist, with an EC50 of 1nM.[1] It exhibits 15-fold selectivity for the 5-HT2C receptor over the 5-HT2A receptor and 3-fold selectivity over the 5-HT2B receptor.[1] Its activity as a 5-HT2C agonist has led to its investigation for potential therapeutic applications in obesity and erectile dysfunction.[1]

Q2: What are the known in vivo effects of this compound in rats?

Oral administration of this compound in rats has been shown to induce penile erections and hypolocomotion.[2] Notably, the dose-response curve for penile erections follows an inverted U-shape. These effects can be completely inhibited by a selective 5-HT2C receptor antagonist, SB242084.[2]

Q3: What is the reported solubility of this compound?

This compound is reported to be soluble in Dimethyl sulfoxide (DMSO).[2] A Material Safety Data Sheet (MSDS) for this compound indicates that its solubility in other common solvents has not been determined.[1] Given its chemical structure, it is likely to have low aqueous solubility.

Q4: What are the general recommendations for storing this compound?

It is recommended to store this compound at -20°C.[2]

Troubleshooting Guide

Formulation and Delivery Issues

Q5: My this compound formulation appears to have precipitated. What could be the cause and how can I resolve this?

Precipitation of this compound upon dilution into aqueous buffers from a DMSO stock solution is a common issue for poorly water-soluble compounds.

  • Potential Cause: The concentration of this compound in the final dosing solution may exceed its solubility limit in the chosen vehicle. The percentage of DMSO in the final formulation might be too low to maintain solubility.

  • Troubleshooting Steps:

    • Solubility Testing: Before preparing a large batch of formulation, perform a small-scale solubility test. Prepare serial dilutions of your this compound stock in the intended vehicle to determine the highest concentration that remains in solution.

    • Vehicle Optimization: If solubility is insufficient, consider using a co-solvent system. The table below provides a list of common vehicles and their general properties for preclinical studies. Start with a low percentage of organic co-solvent and gradually increase it, keeping in mind the potential for vehicle-induced toxicity.

    • Sonication: Gentle sonication in a water bath can help to redissolve small amounts of precipitate, but be cautious as excessive heat can degrade the compound.

    • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although the pKa of this compound is predicted to be around 8.95, experimentally determining the effect of pH on its solubility could be beneficial.[2] However, ensure the final pH of the formulation is within a physiologically tolerable range for the chosen route of administration (typically pH 5-9).

Table 1: Common Vehicles for In Vivo Dosing of Poorly Soluble Compounds

Vehicle ComponentProperties and ConsiderationsRecommended Concentration (for subcutaneous injection)
Saline (0.9% NaCl)Isotonic, generally well-tolerated. Often used as a diluent for more soluble compounds or for final dilution of a co-solvent formulation.N/A (as primary solvent for poorly soluble compounds)
DMSO (Dimethyl sulfoxide)Aprotic solvent with excellent solubilizing capacity for many compounds. Can have pharmacological effects and may cause local irritation at high concentrations.< 10% v/v is generally recommended to minimize toxicity.
PEG 300/400 (Polyethylene glycol)Water-miscible, viscous vehicle. Can enhance solubility and stability. May cause osmotic effects at high concentrations.Up to 40% v/v in aqueous solution.
EthanolCan be used as a co-solvent. May cause local irritation and has known pharmacological effects.< 10% v/v is generally recommended.
Tween® 80 / Kolliphor® ELNon-ionic surfactants used to increase solubility and form stable emulsions or micellar solutions. Can cause hypersensitivity reactions in some animals.1-5% v/v.
CMC (Carboxymethylcellulose)Used to create suspensions for oral or subcutaneous administration. Does not solubilize the compound but keeps it suspended.0.5 - 2% w/v in water or saline.

Note: These are general recommendations. The optimal vehicle and concentration should be determined empirically for this compound.

Q6: I am observing skin irritation or lesions at the subcutaneous injection site in my rats. What could be the cause?

Local reactions at the injection site can be caused by the compound itself, the vehicle, or the injection technique.

  • Potential Causes:

    • Vehicle Irritation: High concentrations of DMSO or ethanol can be irritating to subcutaneous tissue.

    • Compound Irritation: this compound itself may have irritant properties.

    • Improper Injection Technique: A large injection volume, repeated injections at the same site, or a needle gauge that is too large can cause tissue damage.

    • Precipitation at Injection Site: The compound may be precipitating out of solution upon contact with physiological fluids, leading to a local inflammatory response.

  • Troubleshooting Steps:

    • Vehicle Control Group: Always include a vehicle-only control group to differentiate between vehicle- and compound-induced effects.

    • Reduce Co-solvent Concentration: If using a co-solvent, try to reduce its concentration to the lowest level that maintains this compound solubility.

    • Rotate Injection Sites: If repeated dosing is necessary, rotate the injection sites on the dorsal flank.

    • Optimize Injection Volume and Needle Size: For rats, the maximum subcutaneous injection volume per site is generally recommended to be less than 10 ml/kg, with smaller volumes being preferable.[3] Use an appropriate needle gauge (e.g., 25-27G).[3]

    • Observe for Precipitation: After preparing the formulation, visually inspect it for any signs of precipitation before injection.

Experimental Workflow for Subcutaneous Injection in Rats

G prep Formulation Preparation injection Subcutaneous Injection prep->injection animal_prep Animal Preparation & Restraint animal_prep->injection observation Post-injection Observation injection->observation data Data Collection observation->data

Caption: Workflow for subcutaneous administration of this compound in rats.

Pharmacological and Dose-Response Issues

Q7: I am not observing the expected dose-response relationship with this compound. What could be the reason?

Several factors can contribute to a lack of a clear dose-response relationship.

  • Potential Causes:

    • Inverted U-shaped Dose-Response: this compound is known to exhibit an inverted U-shaped dose-response curve for some of its effects, such as penile erection in rats.[2] This means that higher doses may produce a reduced effect compared to lower or intermediate doses.

    • Poor Bioavailability: Issues with formulation and delivery can lead to poor or variable absorption of the compound, obscuring the dose-response relationship.

    • Compound Instability: this compound may be degrading in the formulation before or after administration.

  • Troubleshooting Steps:

    • Wider Dose Range: Test a wider range of doses, including lower doses than you might typically consider, to fully characterize the dose-response curve and identify a potential inverted U-shape.

    • Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic study to determine the plasma concentrations of this compound achieved with different doses and formulations. This will help to correlate exposure with the observed pharmacological effects.

    • Stability Assessment: Assess the stability of your this compound formulation under your experimental conditions (e.g., at room temperature for the duration of the dosing period).

Signaling Pathway of this compound

G This compound This compound HTR2C 5-HT2C Receptor This compound->HTR2C Gq_11 Gq/11 Protein HTR2C->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation G start Precipitation Observed? sol_test Conduct Solubility Test start->sol_test Yes end_ok Proceed with Experiment start->end_ok No veh_opt Optimize Vehicle (Co-solvents, Surfactants) sol_test->veh_opt ph_adj Adjust pH (if applicable) veh_opt->ph_adj end_reassess Re-assess Compound/Formulation veh_opt->end_reassess sonicate Gentle Sonication ph_adj->sonicate sonicate->end_ok

References

YM348 batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing batch-to-batch variability with YM348.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an indazolethylamine derivative that functions as a potent and selective 5-HT2C receptor agonist.[1] It has an EC50 of 1nM and exhibits 15-fold selectivity over the 5-HT2A receptor, though it has more moderate (3-fold) selectivity over the 5-HT2B receptor.[1] Its agonism at the 5-HT2C receptor leads to thermogenic and anorectic effects in animal models, suggesting potential for obesity treatment.[1]

Q2: What are the known downstream signaling pathways activated by this compound?

As a 5-HT2C receptor agonist, this compound is expected to activate Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Q3: We are observing a weaker than expected response in our in vivo studies. Could this be due to batch-to-batch variability?

A weaker than expected in vivo response is a potential indicator of batch-to-batch variability. The dose-response curve for this compound's effect on intracavernous pressure in rats has been shown to be an inverted U-shape.[2] A less potent batch may require a higher concentration to achieve the same effect, or conversely, a batch with impurities could lead to off-target effects that alter the expected dose-response relationship. It is crucial to first rule out other experimental variables before concluding that batch variability is the cause.

Q4: What are the common causes of batch-to-batch variability for a compound like this compound?

Common causes of batch-to-batch variability for small molecule compounds like this compound can include:

  • Purity: Presence of impurities from the synthesis process.

  • Potency: Differences in the effective concentration (EC50) required to elicit a biological response.

  • Solubility: Variations in how well the compound dissolves can affect its bioavailability.

  • Enantiomeric Purity: The presence of an inactive or less active enantiomer can reduce the overall potency. This compound is the (S)-enantiomer.

Troubleshooting Guides

If you suspect batch-to-batch variability with this compound, follow this troubleshooting guide.

Step 1: Initial Assessment of the Compound

Before conducting complex biological assays, perform basic quality control checks on the new batch of this compound.

  • Visual Inspection: Is the compound's appearance (color, crystallinity) consistent with previous batches?

  • Solubility Test: Does the new batch dissolve as expected in your vehicle solvent? Note any differences in the rate of dissolution or the need for additional sonication or heating.

Step 2: In Vitro Potency Assay

A functional in vitro assay is the most direct way to assess the potency of a new batch of this compound. A calcium mobilization assay is a suitable choice for a 5-HT2C agonist.

  • Objective: To determine the EC50 of the new batch and compare it to a previously validated, "gold standard" batch.

  • Recommendation: Perform a parallel dose-response curve for the new batch and a reference batch. A significant shift in the EC50 (e.g., >3-fold) suggests a difference in potency.

Step 3: Analytical Chemistry Assessment

If the in vitro potency is confirmed to be different, a more detailed analytical assessment is warranted.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Mass Spectrometry (MS): To confirm the identity and molecular weight of the compound.

Quantitative Data Summary

The following table provides an example of expected results from a comparative analysis of a "good" and a "bad" batch of this compound.

Parameter"Good" Batch"Bad" BatchInterpretation
Appearance White crystalline solidOff-white powderPotential for impurities in the "bad" batch.
Solubility in DMSO Readily soluble at 10 mMRequires heating to dissolveMay indicate the presence of insoluble impurities.
In Vitro Potency (EC50) 1.2 nM5.8 nMThe "bad" batch is approximately 5-fold less potent.
Purity (HPLC) >99%95% (with a notable impurity peak)The presence of a significant impurity likely contributes to the reduced potency.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

Objective: To determine the EC50 of this compound by measuring intracellular calcium flux in cells expressing the 5-HT2C receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2C receptor.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound (reference and test batches).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Methodology:

  • Cell Plating: Seed the 5-HT2C-expressing HEK293 cells into 96-well plates at a density of 50,000 cells/well and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (4 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate for 1 hour at 37°C.

  • Cell Washing: Wash the cells twice with 100 µL of HBSS.

  • Compound Preparation: Prepare a serial dilution of this compound (both batches) in HBSS at 5x the final desired concentration.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject 25 µL of the 5x this compound solution to each well.

    • Continue recording the fluorescence for 60-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the maximum response.

    • Plot the normalized response versus the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.

Visualizations

YM348_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor 5-HT2C Receptor This compound->Receptor Agonist Binding G_protein Gq/11 Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Signaling pathway of this compound via the 5-HT2C receptor.

Troubleshooting_Workflow start Suspected Batch-to-Batch Variability initial_assessment Step 1: Initial Assessment (Appearance, Solubility) start->initial_assessment in_vitro_assay Step 2: In Vitro Potency Assay (e.g., Calcium Mobilization) initial_assessment->in_vitro_assay decision Potency Different? in_vitro_assay->decision analytical_chem Step 3: Analytical Chemistry (HPLC, MS) conclusion_bad Batch is Variable. Contact Supplier. analytical_chem->conclusion_bad decision->analytical_chem Yes conclusion_good Batch is Consistent decision->conclusion_good No

Caption: Troubleshooting workflow for this compound batch variability.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate 5-HT2C Expressing Cells load_dye Load Cells with Fluo-4 AM plate_cells->load_dye read_baseline Read Baseline Fluorescence load_dye->read_baseline prep_compounds Prepare Serial Dilutions of this compound Batches inject_compound Inject this compound prep_compounds->inject_compound read_baseline->inject_compound read_response Read Post-Injection Fluorescence inject_compound->read_response calc_delta_f Calculate ΔF read_response->calc_delta_f normalize Normalize Data calc_delta_f->normalize plot_curve Plot Dose-Response Curve & Calculate EC50 normalize->plot_curve

Caption: Experimental workflow for the calcium mobilization assay.

References

Technical Support Center: YM348 Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of YM348.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a potent and selective 5-HT2C receptor agonist.[1] While it has shown oral activity in preclinical models, achieving consistent and optimal oral bioavailability can be challenging for many research compounds due to factors like poor solubility and/or permeability. This can lead to variability in experimental results and hinder clinical development.

Q2: What are the potential primary causes for poor oral bioavailability of this compound?

Without specific public data on the physicochemical properties of this compound, we can infer potential challenges based on common issues with orally administered drugs:

  • Poor Aqueous Solubility: Many new chemical entities exhibit low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.

  • Low Intestinal Permeability: The ability of the drug to pass through the intestinal epithelium into the bloodstream can be limited.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation, reducing its bioavailability.

Q3: How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?

To classify this compound according to the BCS, you would need to experimentally determine its aqueous solubility and intestinal permeability.

  • Solubility: Can be determined by measuring the concentration of this compound in aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.

  • Permeability: Can be assessed using in vitro models like Caco-2 cell monolayers.

Based on these results, this compound would be classified as:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Most strategies for improving oral bioavailability target Class II and IV compounds.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound after oral administration.

This issue often points towards solubility or dissolution rate-limited absorption.

Potential Solutions & Experimental Protocols:

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area for dissolution.

    • Protocol: Jet Milling for Micronization

      • Select a suitable jet mill.

      • Optimize the milling parameters (e.g., grinding pressure, feed rate).

      • Process the this compound powder.

      • Characterize the particle size distribution of the milled powder using laser diffraction.

      • Assess the dissolution rate of the micronized this compound compared to the unmilled drug.

  • Formulation as a Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.

    • Protocol: Solvent Evaporation Method for Solid Dispersion

      • Dissolve this compound and a hydrophilic polymer (e.g., PVP, HPMC) in a common solvent (e.g., methanol, acetone).

      • Evaporate the solvent under vacuum using a rotary evaporator.

      • Further dry the solid mass in a vacuum oven to remove residual solvent.

      • Mill and sieve the resulting solid dispersion.

      • Characterize the solid dispersion for drug content, amorphicity (using XRD or DSC), and dissolution enhancement.

Issue 2: Low overall exposure (AUC) of this compound despite good in vitro activity.

This may indicate poor permeability or significant first-pass metabolism.

Potential Solutions & Experimental Protocols:

  • Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS): These formulations can enhance solubility and take advantage of lipid absorption pathways, potentially bypassing first-pass metabolism.

    • Protocol: Formulation of a Simple SEDDS

      • Screen for suitable oils, surfactants, and co-surfactants in which this compound has good solubility.

      • Construct a ternary phase diagram to identify the self-emulsifying region.

      • Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant.

      • Dissolve this compound in the SEDDS pre-concentrate.

      • Characterize the formulation for self-emulsification time, droplet size, and in vitro drug release.

  • Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.

    • Note: This approach should be used with caution as it can affect the absorption of other substances and may have safety implications.

    • Protocol: In Vitro Permeability Assay with a Permeation Enhancer

      • Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed.

      • Prepare a solution of this compound with and without a permeation enhancer (e.g., sodium caprate).

      • Add the solutions to the apical side of the Caco-2 monolayers.

      • At various time points, sample the basolateral side and quantify the amount of this compound that has permeated.

      • Calculate the apparent permeability coefficient (Papp) for both conditions.

Data Presentation

Table 1: Hypothetical Solubility Data for this compound in Different Media

MediumpHTemperature (°C)Solubility (µg/mL)
Simulated Gastric Fluid (SGF)1.237< 1
Fasted State Simulated Intestinal Fluid (FaSSIF)6.5375
Fed State Simulated Intestinal Fluid (FeSSIF)5.03710

Table 2: Example of Improved Dissolution with a Solid Dispersion Formulation

FormulationTime (min)% Drug Dissolved
This compound (unformulated)52
155
308
6010
This compound Solid Dispersion (1:5 drug-to-polymer ratio)530
1565
3085
6095

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor 5-HT2C Receptor This compound->Receptor Agonist Binding Gq11 Gq/11 Receptor->Gq11 Activation PLC PLC Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ (intracellular) IP3->Ca2 Release from ER PKC PKC DAG->PKC Activation CellularResponse Cellular Response (e.g., reduced appetite) Ca2->CellularResponse ERK ERK Pathway PKC->ERK Activation ERK->CellularResponse

Caption: Simplified 5-HT2C receptor signaling pathway.

G cluster_formulation Formulation Development cluster_characterization Characterization YM348_API This compound API Dissolution Dissolve API and Polymer YM348_API->Dissolution Polymer Hydrophilic Polymer (e.g., PVP, HPMC) Polymer->Dissolution Solvent Common Solvent (e.g., Methanol) Solvent->Dissolution Evaporation Solvent Evaporation (Rotary Evaporator) Dissolution->Evaporation Drying Vacuum Drying Evaporation->Drying Milling Milling & Sieving Drying->Milling SolidDispersion Solid Dispersion Powder Milling->SolidDispersion DissolutionTest Dissolution Testing SolidDispersion->DissolutionTest XRD_DSC Amorphicity Analysis (XRD/DSC) SolidDispersion->XRD_DSC HPLC Drug Content Uniformity SolidDispersion->HPLC

Caption: Workflow for solid dispersion formulation.

References

YM348 Cross-Reactivity with Serotonin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the cross-reactivity of YM348 with various serotonin (5-HT) receptors. The information is presented in a question-and-answer format to directly address potential issues and questions that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary serotonergic target of this compound?

This compound is a potent and selective agonist for the serotonin 5-HT2C receptor.[1][2] It exhibits a high affinity for the human 5-HT2C receptor, with a reported Ki value of 0.89 nM.[2]

Q2: What is the cross-reactivity profile of this compound against other serotonin receptors?

This compound demonstrates significant selectivity for the 5-HT2C receptor over other members of the 5-HT2 family.[1] Specifically, it is 15-fold more selective for the 5-HT2C receptor than for the 5-HT2A receptor and 3-fold more selective than for the 5-HT2B receptor.[1] While comprehensive data on its binding affinity across all serotonin receptor subtypes is limited in publicly available literature, its functional profile in vivo suggests minimal activity at 5-HT2A and 5-HT2B receptors at effective doses.[2]

Quantitative Data Summary

For easy comparison, the following table summarizes the known binding affinity and selectivity of this compound for serotonin 5-HT2 receptor subtypes.

Receptor SubtypeBinding Affinity (Ki)Selectivity vs. 5-HT2C
5-HT2C 0.89 nM-
5-HT2A ~13.35 nM (estimated)15-fold lower
5-HT2B ~2.67 nM (estimated)3-fold lower

Note: Ki values for 5-HT2A and 5-HT2B are estimated based on the reported selectivity ratios.

Experimental Protocols

1. Radioligand Binding Assay for 5-HT2C Receptor Affinity

This protocol provides a general framework for determining the binding affinity of this compound for the 5-HT2C receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT2C receptor.

Materials:

  • Cell membranes expressing the human 5-HT2C receptor

  • Radioligand (e.g., [³H]mesulergine)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA)

  • Non-specific binding control (e.g., mianserin)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Methodology:

  • Membrane Preparation: Thaw the cell membranes expressing the 5-HT2C receptor on ice. Homogenize the membranes in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • A fixed concentration of the radioligand.

    • Increasing concentrations of this compound (for competition curve).

    • For total binding wells, add vehicle instead of this compound.

    • For non-specific binding wells, add a high concentration of the non-specific binding control.

    • Add the prepared cell membranes to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, This compound, Buffers) setup Set up Assay Plate (Total, Non-specific, Competition Wells) prep_reagents->setup incubate Incubate to Reach Equilibrium setup->incubate filter_wash Filter and Wash to Separate Bound/Free incubate->filter_wash count Scintillation Counting filter_wash->count analyze Calculate IC50 and Ki Values count->analyze

Caption: Workflow for a radioligand binding assay.

Gq_Signaling_Pathway This compound This compound HT2C 5-HT2C Receptor This compound->HT2C binds & activates Gq Gαq HT2C->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: 5-HT2C receptor Gq signaling pathway.

References

Validation & Comparative

Comparing YM348 and other 5-HT2C agonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to YM348 and Other 5-HT2C Receptor Agonists for Researchers and Drug Development Professionals.

This guide provides a comprehensive comparison of this compound and other key 5-HT2C receptor agonists, focusing on their pharmacological profiles, experimental data, and underlying mechanisms of action. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to 5-HT2C Receptor Agonists

The serotonin 2C (5-HT2C) receptor, a G-protein-coupled receptor (GPCR), is a significant target for therapeutic intervention in a variety of disorders, including obesity, psychiatric conditions, and sexual dysfunction.[1] Agonists of this receptor have been a major focus of drug development. The primary challenge in this field has been achieving high selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B subtypes. Activation of 5-HT2A receptors can lead to hallucinations, while 5-HT2B receptor activation has been linked to cardiac valvulopathy.[1][2] This guide will compare the pharmacological properties of this compound with other notable 5-HT2C agonists like Lorcaserin, WAY-161503, and Vabicaserin.

Comparative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound and other selected 5-HT2C agonists.

Table 1: Binding Affinities (Ki, nM) of 5-HT2C Agonists for Human Serotonin Receptors
Compound5-HT2C5-HT2A5-HT2BSelectivity (2A/2C)Selectivity (2B/2C)
This compound0.89[3][4]13[4]2.5[4]14.6x2.8x
Lorcaserin15[5]270 (18x)[1][5]1560 (104x)[1][5]18x104x
Vabicaserin~4x more selective for 5-HT2C[1]--~4x~4x
WAY-163909-212[6]485[6]--
WAY-62956[7]2520 (45x)[7]-45x-
WAY-47013[7]----

Data compiled from multiple sources. Selectivity is expressed as a ratio of Ki values.

Table 2: Functional Activity (EC50, nM) of 5-HT2C Agonists at Human Serotonin Receptors
Compound5-HT2C5-HT2A5-HT2B
This compound1.0[4]93[4]3.2[4]
LorcaserinFull Agonist[5]--
WAY-1639098[6]>10,000[6]185 (Partial Agonist)[6]
WAY-629426[7]--

EC50 values represent the concentration of the agonist that produces 50% of the maximal response.

Signaling Pathways of 5-HT2C Receptor Activation

Activation of the 5-HT2C receptor primarily initiates a signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). There is also evidence for 5-HT2C receptor coupling to other G proteins, such as Gi/o and G12/13, suggesting a more complex signaling profile.[8]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2C_R 5-HT2C Receptor Gq Gq Protein 5HT2C_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., reduced appetite) Ca2->Cellular_Response PKC->Cellular_Response Agonist 5-HT2C Agonist (e.g., this compound) Agonist->5HT2C_R Binds

Caption: 5-HT2C receptor Gq/11 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common experimental protocols used to characterize 5-HT2C agonists.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the 5-HT2C, 5-HT2A, and 5-HT2B receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells expressing human 5-HT2C, 5-HT2A, or 5-HT2B receptors.[4]

  • Radioligand (e.g., [3H]5-HT).[4]

  • Test compounds (e.g., this compound, Lorcaserin).

  • Non-specific binding control (e.g., high concentration of serotonin).

  • Assay buffer.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.

  • Allow the reaction to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (expressing 5-HT2 receptors) incubation Incubate: Membranes + Radioligand + Test Compound prep_membranes->incubation prep_ligand Prepare Radioligand ([³H]5-HT) prep_ligand->incubation prep_compounds Prepare Test Compounds (serial dilutions) prep_compounds->incubation filtration Rapid Filtration (separate bound/free ligand) incubation->filtration counting Scintillation Counting (quantify bound radioactivity) filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a radioligand binding assay.

In Vitro Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to activate the receptor and elicit a downstream cellular response.

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as agonists of 5-HT2C, 5-HT2A, and 5-HT2B receptors.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor.[6]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds.

  • Assay buffer.

  • Fluorometric imaging plate reader (FLIPR) or similar instrument.

Procedure:

  • Plate cells in a microplate and allow them to adhere.

  • Load cells with a calcium-sensitive fluorescent dye.

  • Add varying concentrations of the test compound to the wells.

  • Measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.

  • Determine the EC50 and Emax values from the curve.

In Vivo Models of Efficacy

Animal models are used to assess the physiological effects of 5-HT2C agonists.

Objective: To evaluate the effects of test compounds on food intake, body weight, and other behavioral parameters in rodents.[3][5][9]

Animals:

  • Rats or mice (often diet-induced obese models for anti-obesity studies).[5][10]

Procedure (Hypophagia Study):

  • Acclimatize animals to the housing and feeding conditions.

  • Administer the test compound (e.g., orally or via intraperitoneal injection).[3][7]

  • Measure food intake at specific time points after administration.[5]

  • For chronic studies, administer the compound daily and monitor food intake and body weight over an extended period (e.g., 14-28 days).[5][11]

  • Include a vehicle control group for comparison.

  • To confirm the mechanism of action, a separate group of animals can be pre-treated with a selective 5-HT2C antagonist (e.g., SB242084) before administering the agonist.[3][5]

Discussion and Conclusion

This compound demonstrates high potency and affinity for the 5-HT2C receptor.[3][4] Its functional selectivity for the 5-HT2C receptor is among the highest reported for agonists of this class.[3] However, in a study involving repeated administration, the hypophagic effect of this compound was observed to diminish over time, which may be a consideration for its therapeutic potential in chronic conditions like obesity.[11]

In comparison, Lorcaserin, which was approved for weight management, shows good selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes and has demonstrated efficacy in reducing food intake and body weight in clinical trials.[1][2] However, it was later withdrawn from the market due to a potential increased risk of cancer.[1]

Other compounds like WAY-161503 and WAY-163909 have also shown promise in preclinical models of obesity.[10] The development of selective 5-HT2C agonists remains a challenging but potentially rewarding area of research. Future efforts may focus on developing biased agonists that selectively activate specific downstream signaling pathways to maximize therapeutic effects while minimizing side effects.

This guide provides a snapshot of the comparative pharmacology of this compound and other 5-HT2C agonists. Researchers are encouraged to consult the primary literature for more detailed information and to design experiments that are most relevant to their specific research questions.

References

A Comparative Efficacy Analysis of YM348 and mCPP as 5-HT2C Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two serotonin 2C (5-HT2C) receptor agonists: YM348, a novel and potent agonist, and meta-chlorophenylpiperazine (mCPP), a well-established but less selective research tool. This document summarizes their receptor binding affinities, functional activities, and in vivo effects, supported by experimental data to aid in the selection of the appropriate compound for research and development purposes.

Quantitative Efficacy Comparison

The following tables summarize the key quantitative parameters for this compound and mCPP, highlighting their potency and selectivity for the human 5-HT2C receptor.

Table 1: Receptor Binding Affinity (Ki)
Compound5-HT2C (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)Other notable affinities (Ki, nM)
This compound 0.89[1]13[1]2.5[1]5-HT1A (130), 5-HT7 (177), α2A (126)
mCPP 3.4 - 10032.128.85-HT1A, 5-HT1B, 5-HT1D, 5-HT3, 5-HT7, SERT, α1-adrenergic, α2-adrenergic

Note: mCPP has a broad receptor binding profile with varying reported Ki values across different studies.

Table 2: Functional Activity (EC50)
Compound5-HT2C (EC50, nM)5-HT2A (EC50, nM)5-HT2B (EC50, nM)
This compound 1.0933.2
mCPP Not consistently reported in a comparable format, but acts as a partial agonist.Acts as a partial agonist.Acts as an antagonist.

In Vivo Efficacy Comparison: Thermogenic Effects in Rats

A direct comparison of the thermogenic effects of this compound and mCPP in rats demonstrated that both compounds dose-dependently increase body temperature, an effect mediated by 5-HT2C receptor activation. This effect was significantly attenuated by a selective 5-HT2C receptor antagonist. Notably, the hyperthermic effect of mCPP was also attenuated by a 5-HT2A receptor antagonist, suggesting a contribution from its activity at this receptor subtype, whereas the effect of this compound was not, highlighting its greater in vivo selectivity for the 5-HT2C receptor.

Signaling Pathways

Activation of the 5-HT2C receptor by agonists such as this compound and mCPP initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This can lead to the downstream activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[2] Furthermore, 5-HT2C receptor activation, particularly in the hypothalamus, can modulate the activity of proopiomelanocortin (POMC) neurons, which are critical in regulating appetite and energy balance.[3] The effects of mCPP are more complex due to its broader receptor profile, which can lead to the modulation of other neurotransmitter systems, including dopamine and norepinephrine.[4]

Gq_Coupled_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist This compound / mCPP Receptor 5-HT2C Receptor Agonist->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Gene Expression) Ca_release->Cellular_Response MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates MAPK_ERK->Cellular_Response

Caption: 5-HT2C Receptor Gq/11 Signaling Pathway

Experimental Protocols

Receptor Binding Assay (Radioligand Displacement)

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Receptor_Binding_Assay_Workflow A Prepare cell membranes expressing the target receptor (e.g., 5-HT2C) B Incubate membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-mesulergine) A->B C Add increasing concentrations of the test compound (this compound or mCPP) B->C D Incubate to allow binding to reach equilibrium C->D E Separate bound from free radioligand (e.g., via filtration) D->E F Quantify bound radioactivity (e.g., using a scintillation counter) E->F G Generate a displacement curve and calculate the IC50 value F->G H Calculate the Ki value using the Cheng-Prusoff equation G->H

Caption: Workflow for a Radioligand Binding Assay

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human 5-HT2C receptor are prepared.

  • Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand that specifically binds to the 5-HT2C receptor (e.g., [³H]-mesulergine).

  • Competition: Increasing concentrations of the unlabeled test compound (this compound or mCPP) are added to the incubation mixture.

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay (Calcium Mobilization)

This protocol is used to determine the functional potency (EC50) of an agonist at a Gq/11-coupled receptor like the 5-HT2C receptor.

Methodology:

  • Cell Culture: Cells expressing the 5-HT2C receptor are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Increasing concentrations of the test agonist (this compound or mCPP) are added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response at each agonist concentration is determined. A dose-response curve is generated by plotting the response against the logarithm of the agonist concentration. The EC50 (the concentration of the agonist that produces 50% of the maximal response) is calculated using non-linear regression.

In Vivo Thermogenesis Assay in Rats

This protocol is used to assess the in vivo efficacy of 5-HT2C agonists by measuring their effect on body temperature.

Methodology:

  • Animal Acclimation: Male Wistar rats are individually housed and acclimated to the experimental conditions.

  • Temperature Probe Implantation: A temperature-sensitive probe is implanted in the abdominal cavity or a subcutaneous pocket to allow for continuous monitoring of core body temperature.

  • Baseline Measurement: Baseline body temperature is recorded for a period before drug administration.

  • Drug Administration: this compound, mCPP, or vehicle is administered (e.g., orally or intraperitoneally) at various doses.

  • Temperature Monitoring: Body temperature is continuously monitored for several hours post-administration.

  • Data Analysis: The change in body temperature from baseline is calculated for each dose and time point. Dose-response curves can be generated to compare the potency and efficacy of the compounds. To confirm the involvement of the 5-HT2C receptor, a selective antagonist can be administered prior to the agonist.

Summary of Findings

  • Potency: this compound demonstrates significantly higher binding affinity (Ki) and functional potency (EC50) for the human 5-HT2C receptor compared to mCPP.[1]

  • Selectivity: this compound exhibits greater selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptor subtypes than mCPP.[1] The broader receptor profile of mCPP suggests a higher potential for off-target effects in experimental systems.

  • In Vivo Efficacy: Both compounds produce 5-HT2C receptor-mediated physiological responses in vivo. However, the effects of this compound are more selectively mediated by the 5-HT2C receptor.

References

A Comparative Guide to YM348 and WAY-161503: 5-HT2C Receptor Agonists in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of YM348 and WAY-161503, two selective serotonin 2C (5-HT2C) receptor agonists, based on their pharmacological profiles and reported effects in rodent models. While both compounds target the same receptor, available preclinical data indicate distinct primary applications, with this compound predominantly studied for pro-erectile effects and WAY-161503 for its anti-obesity and anxiogenic properties.

Pharmacological Profile: A Quantitative Comparison

Both this compound and WAY-161503 are potent agonists at the 5-HT2C receptor. The following tables summarize their in vitro binding affinities (Ki) and functional potencies (EC50), providing a direct comparison of their pharmacological characteristics.

Table 1: Receptor Binding Affinity (Ki) Profile

Compound5-HT2C (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)Selectivity (5-HT2C vs 5-HT2A)Selectivity (5-HT2C vs 5-HT2B)
This compound 0.89[1]--High functional selectivity reported[1]Low selectivity reported
WAY-161503 3.3 - 4[2][3][4]18[4][5]60[4][5]~5.5-fold~18-fold

Note: A lower Ki value indicates a higher binding affinity. Selectivity is calculated as Ki (other receptor) / Ki (5-HT2C).

Table 2: Functional Agonist Potency (EC50) Profile

Compound5-HT2C (EC50, nM)5-HT2A (EC50, nM)5-HT2B (EC50, nM)Pathway / Assay
This compound ----
WAY-161503 0.8 - 12[2][3][4]7 - 802 (weak partial agonist)[4][5]1.8 - 6.9[4][5]Calcium Mobilization / Inositol Phosphate (IP) formation

Note: A lower EC50 value indicates greater potency. Data for this compound's functional potency in comparable assays were not available in the reviewed literature.

Mechanism of Action: The 5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by agonists like this compound and WAY-161503 initiates a cascade of intracellular events. The receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.

Gq_Signaling_Pathway Canonical 5-HT2C Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound / WAY-161503 Receptor 5-HT2C Receptor Agonist->Receptor Binds G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses Ca_Release->Response PKC->Response

Caption: Canonical 5-HT2C Receptor Signaling Pathway.

Performance in Rodent Models

Direct comparative studies evaluating both this compound and WAY-161503 in the same rodent model are lacking in the available literature. Therefore, this section summarizes the key findings for each compound in their most prominently reported experimental paradigms.

This compound: Pro-Erectile Effects in Rats

This compound has been characterized as a potent, orally active agonist that induces penile erections (PE) in rats.[1][6]

  • Model: Conscious and anesthetized male Wistar rats.

  • Effect: this compound induces PE and increases intracavernous pressure (ICP).

  • Dose-Response: The pro-erectile effect follows an inverted U-shaped dose-response curve, with efficacy decreasing at higher doses.[1]

  • Mechanism Confirmation: The pro-erectile effects of this compound are completely inhibited by the selective 5-HT2C receptor antagonist, SB242084.[1][6]

WAY-161503: Anxiogenic and Anti-Obesity Effects in Rodents

WAY-161503 has been primarily utilized in rodent models to study anxiety, motivation, and appetite regulation.

  • Anxiety Models: In the elevated plus-maze, systemic administration of WAY-161503 has been shown to produce anxiogenic-like effects in rats, characterized by a decrease in open-arm exploration.

  • Anti-Obesity Models: In various rodent models, including normal and diet-induced obese rats and mice, WAY-161503 produces dose-dependent decreases in food intake.[4][5] This anorectic effect was reversed by the 5-HT2C receptor antagonist SB-242084.[4][5]

  • Locomotor Effects: At higher doses (3-30 mg/kg, i.p.), WAY-161503 dose-dependently decreases locomotor activity in mice.[2]

Experimental Protocols

Key Experiment: Assessment of Pro-Erectile Response in Rats (this compound)

This protocol is based on methodologies described for testing 5-HT2C agonists.

  • Animal Model: Male Wistar or Sprague-Dawley rats are used. For conscious studies, animals are acclimatized to the testing environment. For anesthetized studies, agents like pentobarbital are administered.

  • Drug Administration: this compound is typically administered subcutaneously (s.c.) or orally (p.o.). A range of doses is used to establish a dose-response curve.

  • Measurement of Penile Erection (Conscious Rats): Following drug administration, rats are placed in individual observation cages and the number of penile erections is observed and counted for a defined period (e.g., 60 minutes).

  • Measurement of Intracavernous Pressure (ICP) (Anesthetized Rats): A catheter is inserted into the corpus cavernosum and connected to a pressure transducer to continuously monitor ICP. The cavernous nerve may be electrically stimulated to provide a baseline response. The number, duration, and peak pressure of ICP increases are recorded following drug administration.

  • Antagonist Confirmation: To confirm the role of the 5-HT2C receptor, a separate group of animals is pre-treated with a selective 5-HT2C antagonist (e.g., SB242084) prior to the administration of this compound.

Experimental_Workflow General Workflow for In Vivo Rodent Study A 1. Animal Acclimatization (e.g., 1 week) B 2. Group Assignment (Vehicle, this compound/WAY-161503, Antagonist + Agonist) A->B C 3. Pre-treatment (Optional) (e.g., Antagonist Administration) B->C D 4. Test Compound Administration (s.c., i.p., or p.o.) B->D No Pre-treatment C->D E 5. Behavioral / Physiological Measurement (e.g., Penile Erections, Food Intake, Locomotion) D->E F 6. Data Collection & Analysis E->F

Caption: General Workflow for In Vivo Rodent Study.

Summary and Conclusion

This compound and WAY-161503 are both valuable research tools for investigating the function of the 5-HT2C receptor.

  • This compound stands out as a highly potent 5-HT2C agonist with demonstrated efficacy in rodent models of penile erection.[1] Its high functional selectivity makes it a suitable tool for studying the role of 5-HT2C receptors in sexual function.

  • WAY-161503 is a potent and selective 5-HT2C agonist, though it also displays agonist activity at 5-HT2B receptors.[4][5] It has been effectively used to probe the role of 5-HT2C receptors in appetite suppression and anxiety-related behaviors.[4][5]

The primary distinction based on current literature lies in their application. There is a clear lack of data for WAY-161503 in pro-erectile models and for this compound in anxiety or feeding behavior models. Researchers should select the compound that best suits their specific experimental question, keeping in mind the available pharmacological and in vivo data. Direct, head-to-head comparative studies in various rodent models would be beneficial to further delineate the subtle differences in their in vivo profiles.

References

A Comparative Analysis of 5-HT2C Receptor Agonists: YM348 and Ro 60-0175

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent 5-HT2C receptor agonists, YM348 and Ro 60-0175. The information presented is intended to assist researchers in selecting the appropriate compound for their studies by offering a comprehensive overview of their pharmacological profiles, supported by experimental data.

Introduction

This compound, (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, and Ro 60-0175, (S)-2-(6-chloro-5-fluoroindol-1-yl)-1-methylethylamine, are both potent agonists of the serotonin 2C (5-HT2C) receptor.[1] This receptor is a key target in the central nervous system for the development of therapeutics for a range of disorders, including obesity, psychiatric conditions, and sexual dysfunction.[2] While both compounds activate the 5-HT2C receptor, they exhibit distinct profiles in terms of their selectivity, potency, and in vivo effects. This guide will delve into these differences to provide a clear, data-driven comparison.

Data Presentation: Quantitative Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and Ro 60-0175 at human 5-HT2 receptor subtypes.

Table 1: Binding Affinities (Ki, nM) at Human 5-HT2 Receptors

Compound5-HT2C5-HT2A5-HT2B
This compound0.89132.5
Ro 60-01751 (pKi 9)32 (pKi 7.5)[3]-

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potencies (EC50, nM) at Human 5-HT2 Receptors

Compound5-HT2C5-HT2A5-HT2B
This compound1.0933.2
Ro 60-017532 - 52[4]400 - 447[4]0.91 - 2.4[4]

Lower EC50 values indicate higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compounds for 5-HT2 receptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

  • Radioligand: A radiolabeled ligand, such as [³H]5-HT, is used to label the target receptors.

  • Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound or Ro 60-0175).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization)

Objective: To determine the functional potency (EC50) of the compounds as agonists at 5-HT2 receptors.

General Protocol (using a Fluorometric Imaging Plate Reader - FLIPR):

  • Cell Culture: CHO or HEK293 cells expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are seeded into 96- or 384-well microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C. This dye increases its fluorescence intensity upon binding to intracellular calcium.

  • Compound Addition: The microplate is placed in the FLIPR instrument, and varying concentrations of the test compound are added to the wells.

  • Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity in real-time, which corresponds to the increase in intracellular calcium concentration upon receptor activation.

  • Data Analysis: The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined from the concentration-response curves.

In Vivo Assays

Objective: To assess the effect of the compounds on spontaneous locomotor activity.

General Protocol:

  • Animal Acclimation: Male Wistar rats are acclimated to the testing room and the open-field apparatus.

  • Compound Administration: Rats are administered this compound, Ro 60-0175, or vehicle via an appropriate route (e.g., oral gavage, subcutaneous injection).

  • Open-Field Test: At a specified time after dosing, each rat is placed in the center of a square open-field arena. Locomotor activity, including distance traveled and rearing frequency, is recorded for a set duration using an automated activity monitoring system with infrared beams or video tracking software.

  • Data Analysis: The total distance traveled and other locomotor parameters are compared between the compound-treated and vehicle-treated groups.

Objective: To evaluate the pro-erectile effects of the compounds.

General Protocol:

  • Animal Housing: Male rats are housed individually to prevent social interaction-induced erections.

  • Compound Administration: this compound, Ro 60-0175, or vehicle is administered to the rats.

  • Observation: The rats are placed in a quiet, observation chamber and observed for a defined period. The number of penile erections is counted by a trained observer. An erection is typically defined as the emergence of the glans penis.

  • Data Analysis: The frequency of penile erections is compared between the different treatment groups.

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane 5HT2C_Receptor 5-HT2C Receptor Gq_alpha Gαq 5HT2C_Receptor->Gq_alpha Activates Agonist This compound or Ro 60-0175 Agonist->5HT2C_Receptor Binds to PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream G Start Start Membrane_Prep Prepare cell membranes expressing 5-HT2 receptors Start->Membrane_Prep Incubate Incubate membranes with radioligand and test compound Membrane_Prep->Incubate Filter Separate bound and free radioligand by filtration Incubate->Filter Count Quantify radioactivity on filters Filter->Count Analyze Calculate Ki value Count->Analyze End End Analyze->End G cluster_selectivity Selectivity for 5-HT2C vs. 5-HT2A This compound This compound YM348_Selectivity High (~15-fold functional selectivity) This compound->YM348_Selectivity Ro_60_0175 Ro 60-0175 Ro_Selectivity Lower (~13-fold functional selectivity) Ro_60_0175->Ro_Selectivity

References

Comparison Guide: Cross-Validation of PAR2 Agonist Effects with Genetic Models

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding your request: Initial research did not yield specific information on a compound designated "YM348." The search results prominently featured information on "AG-348" (Mitapivat), an activator of pyruvate kinase R, and "TNG348," a USP1 inhibitor, neither of which appear to be the subject of your request for a cross-validation with genetic models related to a specific signaling pathway.

However, extensive information was found regarding the Protease-Activated Receptor 2 (PAR2) signaling pathway and its validation using genetic models. To provide a comprehensive and actionable example that adheres to your detailed formatting and content requirements, this guide will focus on the cross-validation of a representative PAR2 agonist's effects with PAR2 genetic models. This will serve as a template that can be adapted for your specific compound of interest once identified.

This guide provides a comparative analysis of the pharmacological effects of Protease-Activated Receptor 2 (PAR2) activation by a synthetic agonist against the phenotypic outcomes observed in PAR2 genetic knockout models. The objective is to demonstrate the validation of on-target effects and elucidate the role of the PAR2 signaling pathway in various physiological and pathological processes.

Data Presentation: Pharmacological vs. Genetic Models

The following table summarizes the comparative effects of a PAR2 agonist in wild-type models versus the phenotype of PAR2 knockout (PAR2KO) models in the context of inflammation.

Parameter Wild-Type + PAR2 Agonist PAR2 Knockout (PAR2KO) Model Supporting Evidence
Joint Swelling in Arthritis Model Exacerbated joint swelling and inflammation.Significantly inhibited joint swelling and reduced histological evidence of joint damage.[1]Ferrell et al. demonstrated that PAR2 activation is pivotal in mediating chronic inflammation in an adjuvant monoarthritis model.[1]
Pro-inflammatory Gene Expression (e.g., MAPK pathway genes) Upregulation of genes such as Map2k4, Map3k5, Map3k7, and Mapk14.[1]No significant upregulation of these MAPK pathway-related genes upon inflammatory stimulus.[1]Studies have shown that PAR2 signaling is crucial for these inflammatory responses.[1]
NF-κB Pathway Activation Increased transcription of pro-inflammatory genes mediated by NF-κB.[1]Reduced NF-κB activation and subsequent pro-inflammatory gene transcription.The NF-κB pathway is a key downstream effector of PAR2 activation.[1]
Monocyte/Macrophage Response (in Psoriatic Arthritis) Elevated MCP-1 levels and an increase in CCR2-expressing monocytes/macrophages.[1]Baseline or reduced levels of MCP-1 and CCR2-expressing cells.PAR2 is expressed by primary monocyte/macrophage sub-populations in psoriatic arthritis synovial fluid.[1]

Experimental Protocols

1. Adjuvant-Induced Arthritis Model in Mice

  • Objective: To assess the role of PAR2 in chronic inflammation in vivo.

  • Animal Model: Wild-type and PAR2 knockout (PAR2KO) mice on a C57BL/6 background.

  • Methodology:

    • A baseline measurement of ankle diameter is taken using a digital caliper.

    • Arthritis is induced by a single intradermal injection of 0.5 mg of heat-killed Mycobacterium tuberculosis in 0.1 mL of mineral oil into the right hind paw.

    • A cohort of wild-type mice receives a systemic administration of a PAR2 agonist (e.g., 2f-LIGRLO-NH2) at a pre-determined dose, while control groups receive a vehicle.

    • Joint swelling is monitored daily by measuring the ankle diameter.

    • At the end of the study period (e.g., 14 days), animals are euthanized, and the inflamed joint tissue is collected for histological analysis and gene expression studies (qPCR for MAPK pathway genes).

  • Data Analysis: Joint swelling is expressed as the change in ankle diameter from baseline. Histological sections are scored for inflammation and tissue damage. Gene expression is normalized to a housekeeping gene.

2. Gene Expression Profiling in Human Kidney Cells

  • Objective: To identify genes regulated by PAR2 activation.

  • Cell Line: Human embryonic kidney cells (HEK293) expressing endogenous PAR2.

  • Methodology:

    • Cells are seeded in 6-well plates and grown to 80% confluency.

    • Cells are treated with a PAR2 agonist (e.g., 1 µM 2f-LIGRLO-NH2 or 50 nM trypsin) or a vehicle control for a specified time (e.g., 6 hours).[2]

    • Total RNA is extracted using a commercial kit.

    • RNA quality and quantity are assessed using a spectrophotometer.

    • cDNA is synthesized, and quantitative real-time PCR (qPCR) is performed using primers for target genes (e.g., DUSP6, WWOX, IL-8) and a housekeeping gene.[2]

  • Data Analysis: Gene expression is calculated as fold change relative to the vehicle-treated control using the ΔΔCt method.[2]

Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Protease (e.g., Trypsin) PAR2 PAR2 Protease->PAR2 Cleavage & Activation G_protein Gαq/11, Gαi, Gα12/13 PAR2->G_protein G-protein coupling Beta_Arrestin β-Arrestin PAR2->Beta_Arrestin G-protein independent PLC PLC G_protein->PLC MAPK_pathway MAPK Pathway (ERK, JNK, p38) G_protein->MAPK_pathway PLC->MAPK_pathway NFkB_pathway NF-κB Pathway MAPK_pathway->NFkB_pathway Inflammation Inflammation Gene Expression NFkB_pathway->Inflammation Tissue_Repair Tissue Repair Gene Expression Beta_Arrestin->Tissue_Repair

Caption: Simplified PAR2 signaling cascade.

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_in_vitro In Vitro Model Induction Induce Arthritis in WT and PAR2KO Mice Treatment Treat WT Mice with PAR2 Agonist or Vehicle Induction->Treatment Measurement Measure Joint Swelling Treatment->Measurement Analysis_in_vivo Histology & Gene Expression Analysis Measurement->Analysis_in_vivo Cell_Culture Culture Human Kidney Cells Cell_Treatment Treat Cells with PAR2 Agonist or Vehicle Cell_Culture->Cell_Treatment RNA_Extraction Extract Total RNA Cell_Treatment->RNA_Extraction qPCR Perform qPCR for Target Gene Expression RNA_Extraction->qPCR

Caption: Cross-validation experimental workflow.

References

Head-to-Head Comparison: YM348 and Vabicaserin for 5-HT2C Receptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the pharmacological profiles of two potent 5-hydroxytryptamine 2C (5-HT2C) receptor agonists, YM348 and vabicaserin. This document provides a comprehensive comparison of their binding affinities, functional potencies, and the experimental methodologies used for their characterization.

This guide synthesizes available preclinical data to offer a clear, data-driven comparison of this compound and vabicaserin. Both compounds have been investigated for their therapeutic potential by selectively targeting the 5-HT2C receptor, a key player in the modulation of various neurophysiological processes. Understanding their distinct pharmacological profiles is crucial for advancing research in areas such as obesity, psychiatric disorders, and sexual dysfunction.

Quantitative Data Summary

The following tables provide a summarized comparison of the in vitro pharmacological data for this compound and vabicaserin at the human 5-HT2 receptor subtypes.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT2C5-HT2A5-HT2B
This compound0.89[1]13[1]2.5[1]
Vabicaserin3[2]>50-fold selective over 5-HT2A[2]14[2]

Table 2: Functional Potency (EC50, nM)

Compound5-HT2C5-HT2A5-HT2B
This compound1.0[1]93[1]3.2[1]
Vabicaserin8[2]Antagonist activity[2]Partial agonist/antagonist activity[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the concentration of this compound or vabicaserin required to displace a specific radioligand from the 5-HT2C, 5-HT2A, and 5-HT2B receptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human 5-HT2C, 5-HT2A, or 5-HT2B receptors.

  • Incubation: The cell membranes are incubated with a specific radioligand and varying concentrations of the unlabeled test compound (this compound or vabicaserin).

    • For 5-HT2C receptor binding for vabicaserin, [125I]-(2,5-dimethoxy)phenylisopropylamine was used as the radioligand.[2]

    • For 5-HT2B receptor binding for vabicaserin, [3H]5-HT was used.[2]

    • For this compound, [3H]5-HT was used for the binding assays.[1]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization)

These assays are used to determine the functional potency (EC50) of a compound by measuring its ability to activate the receptor and trigger a downstream signaling event.

Objective: To measure the concentration of this compound or vabicaserin required to elicit a half-maximal response in intracellular calcium mobilization through the activation of 5-HT2 receptors.

General Protocol:

  • Cell Culture: CHO cells stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptors are cultured and loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: Varying concentrations of the agonist (this compound or vabicaserin) are added to the cells.

  • Signal Detection: The change in fluorescence, which corresponds to the increase in intracellular calcium concentration upon receptor activation, is measured using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by plotting the fluorescence intensity against the agonist concentration.

Visualizing the Molecular Pathways

The following diagrams illustrate the signaling pathway of 5-HT2C receptor agonists and a generalized workflow for their in vitro characterization.

5-HT2C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2C_Receptor 5-HT2C Receptor Gq_alpha Gαq 5HT2C_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ Release Ca2+->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Downstream Targets Agonist This compound or Vabicaserin Agonist->5HT2C_Receptor Binds to ER->Ca2+ Stimulates

Caption: Signaling pathway of 5-HT2C receptor agonists like this compound and vabicaserin.

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) Membrane_Prep_B Receptor Membrane Preparation Radioligand_Assay Radioligand Displacement Assay Membrane_Prep_B->Radioligand_Assay Data_Analysis_B IC50 -> Ki Calculation Radioligand_Assay->Data_Analysis_B Comparison Head-to-Head Comparison Data_Analysis_B->Comparison Cell_Culture_F Receptor-Expressing Cell Culture Functional_Assay Calcium Mobilization Assay (FLIPR) Cell_Culture_F->Functional_Assay Data_Analysis_F EC50 Determination Functional_Assay->Data_Analysis_F Data_Analysis_F->Comparison Start Start Start->Membrane_Prep_B Start->Cell_Culture_F

Caption: Experimental workflow for in vitro characterization of this compound and vabicaserin.

References

YM348 vs. Traditional Obesity Treatments: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The landscape of obesity pharmacotherapy is rapidly evolving, with novel mechanisms of action continually being explored. This guide provides a detailed comparison of YM348, a novel serotonin 2C (5-HT2C) receptor agonist, with established traditional obesity treatments. It is important to note that while extensive clinical data is available for traditional therapies, information on this compound is currently limited to preclinical studies. This guide, therefore, presents a comparison of the preclinical profile of this compound with the well-documented clinical efficacy and safety of approved obesity medications. This information is intended for researchers, scientists, and drug development professionals to understand the potential of this novel compound in the context of current therapeutic options.

Introduction to this compound and Traditional Obesity Treatments

Obesity is a complex, chronic disease that increases the risk of numerous comorbidities. Pharmacotherapy, as an adjunct to lifestyle modifications, plays a crucial role in the management of obesity. Traditional obesity treatments encompass a range of medications with diverse mechanisms of action, from altering appetite and satiety to reducing fat absorption.

This compound is an investigational compound that acts as a selective 5-HT2C receptor agonist. The 5-HT2C receptor is a key target in the central nervous system for regulating appetite and energy expenditure.

Traditional Obesity Treatments discussed in this guide include:

  • Glucagon-like peptide-1 (GLP-1) Receptor Agonists: Liraglutide, Semaglutide

  • Dual Glucose-dependent Insulinotropic Polypeptide (GIP) and GLP-1 Receptor Agonist: Tirzepatide

  • Lipase Inhibitor: Orlistat

  • Combination Therapies: Phentermine/Topiramate, Naltrexone/Bupropion

Mechanism of Action

This compound: A Serotonin 2C Receptor Agonist

This compound exerts its effects by selectively activating 5-HT2C receptors in the pro-opiomelanocortin (POMC) neurons of the hypothalamus. This activation is believed to increase the production of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) to reduce food intake and increase energy expenditure through thermogenesis.

YM348_Mechanism cluster_neuron POMC Neuron This compound This compound HTR2C 5-HT2C Receptor This compound->HTR2C Activates POMC POMC HTR2C->POMC Stimulates aMSH α-MSH POMC->aMSH Cleavage MC4R MC4R aMSH->MC4R Binds to Appetite Decreased Appetite MC4R->Appetite Energy Increased Energy Expenditure MC4R->Energy

This compound Signaling Pathway
Traditional Obesity Treatments: Diverse Mechanisms

Traditional obesity drugs employ various strategies to induce weight loss.

Traditional_Mechanisms cluster_cns Central Nervous System cluster_gi Gastrointestinal Tract GLP1_RA GLP-1 RAs (Liraglutide, Semaglutide) Hypothalamus Hypothalamus (Appetite Regulation) GLP1_RA->Hypothalamus Gastric Gastric Emptying GLP1_RA->Gastric Slows GIP_GLP1_RA Dual GIP/GLP-1 RA (Tirzepatide) GIP_GLP1_RA->Hypothalamus GIP_GLP1_RA->Gastric Slows Phen_Top Phentermine/ Topiramate Phen_Top->Hypothalamus Nal_Bup Naltrexone/ Bupropion Reward Reward System Nal_Bup->Reward WeightLoss Weight Loss Hypothalamus->WeightLoss Reward->WeightLoss Orlistat Orlistat Fat Fat Absorption Orlistat->Fat Inhibits Gastric->WeightLoss Fat->WeightLoss

Mechanisms of Traditional Obesity Treatments

Preclinical Data: this compound

To date, the available efficacy and safety data for this compound come from preclinical studies in animal models. A key study investigated the effects of this compound in Zucker rats, a genetic model of obesity.

Efficacy and Metabolic Effects in Zucker Rats
ParameterDosageResult
Food Intake 0.1, 0.3, 1, 3 mg/kg (single oral dose)Significant, dose-dependent reduction.
3, 30 mg/kg/day (2-week s.c. infusion)Decreased food intake, more pronounced in the first week.
Body Temperature 0.3, 1, 3 mg/kg (single oral dose)Significant increase.
Calorie Expenditure 1, 3 mg/kg (single oral dose)Significant increase.
Body Weight Gain 3, 30 mg/kg/day (2-week s.c. infusion)Significant decrease throughout the 2-week period.
Experimental Protocol: this compound in Zucker Rats
  • Study Design: The study assessed both single and repeated administration of this compound in male Zucker fatty rats.

  • Single-Dose Administration: this compound was administered orally at doses of 0.1, 0.3, 1, and 3 mg/kg. Food intake, body temperature, and calorie expenditure were measured. The antagonistic effect of a selective 5-HT2C receptor antagonist (SB242084) was also evaluated.

  • Repeated-Dose Administration: this compound was administered via continuous subcutaneous infusion at doses of 3 and 30 mg/kg/day for two weeks. Food intake and body weight gain were monitored throughout the study period.

Clinical Data: Traditional Obesity Treatments

The following tables summarize the clinical efficacy and safety data for several FDA-approved traditional obesity treatments.

Tirzepatide (Zepbound)
Clinical TrialTreatment DurationMean Weight LossPatients with ≥5% Weight LossPatients with ≥10% Weight LossPatients with ≥15% Weight LossCommon Adverse Events
SURMOUNT-1 72 weeks15.0% (5 mg), 19.5% (10 mg), 20.9% (15 mg) vs. 3.1% (placebo)[1]---Nausea, diarrhea, constipation, vomiting[2]
SURMOUNT-3 72 weeks (after 12-week lifestyle intervention)Additional 18.4% vs. -2.5% (placebo)[3]87.5% vs. 16.5% (placebo)[3]--Gastrointestinal events (mild to moderate)[3]
SURMOUNT-4 52 weeks (after 36-week lead-in)Maintained and augmented initial 20.9% weight loss (-5.5% vs. +14.0% with placebo)[2]89.5% maintained ≥80% of weight loss vs. 16.6% (placebo)[2]--Gastrointestinal events[2]
SURMOUNT-5 (Head-to-Head vs. Semaglutide) 72 weeks20.2% vs. 13.7% (semaglutide)[4]---Gastrointestinal events (mild to moderate)[4]
Semaglutide (Wegovy)
Clinical TrialTreatment DurationMean Weight LossPatients with ≥5% Weight LossPatients with ≥10% Weight LossPatients with ≥15% Weight LossCommon Adverse Events
STEP 1 68 weeks14.9% vs. 2.4% (placebo)[5]86.4% vs. 31.5% (placebo)69.1% vs. 12.0% (placebo)50.5% vs. 4.9% (placebo)Nausea, diarrhea, vomiting, constipation[5]
STEP 2 (with Type 2 Diabetes) 68 weeks9.6% vs. 3.4% (placebo)[5]68.8% vs. 28.5% (placebo)45.6% vs. 8.1% (placebo)25.8% vs. 2.8% (placebo)Gastrointestinal events[5]
STEP 3 (with Intensive Behavioral Therapy) 68 weeks16.0% vs. 5.7% (placebo)[5]86.6% vs. 47.6% (placebo)75.3% vs. 27.0% (placebo)55.8% vs. 13.2% (placebo)Gastrointestinal events[5]
STEP 4 (Withdrawal Trial) 48 weeks (after 20-week run-in)Continued to lose an additional 7.9% vs. a gain of 6.9% (placebo)[6]----
STEP 8 (Head-to-Head vs. Liraglutide) 68 weeks15.8% vs. 6.4% (liraglutide)----
Liraglutide (Saxenda)
Clinical TrialTreatment DurationMean Weight LossPatients with ≥5% Weight LossPatients with ≥10% Weight LossCommon Adverse Events
SCALE Obesity and Prediabetes 56 weeks8.4 kg vs. 2.8 kg (placebo)63.2% vs. 27.1% (placebo)33.1% vs. 10.6% (placebo)Nausea, diarrhea, constipation, vomiting[7]
SCALE Insulin (with Type 2 Diabetes) 56 weeks5.8% vs. 1.5% (placebo)[8]51.8% vs. 24.0% (placebo)[8]-No new safety or tolerability issues observed[8]
Phentermine/Topiramate (Qsymia)
Clinical TrialTreatment DurationMean Weight LossPatients with ≥5% Weight LossPatients with ≥10% Weight LossCommon Adverse Events
EQUIP 56 weeks14.4% (15/92 mg) vs. 2.1% (placebo)[9]67% (15/92 mg) vs. 17% (placebo)[9]47% (15/92 mg) vs. 7% (placebo)[9]Dry mouth, paresthesia, constipation, insomnia, dizziness
CONQUER 56 weeks12.4% (15/92 mg) vs. 2.5% (placebo)[9]70% (15/92 mg) vs. 21% (placebo)[9]48% (15/92 mg) vs. 10% (placebo)[9]Dry mouth, paresthesia, constipation[10]
Naltrexone/Bupropion (Contrave)
Clinical Trial ProgramTreatment DurationMean Weight LossPatients with ≥5% Weight LossCommon Adverse Events
COR-I, COR-II, COR-BMOD, COR-Diabetes 56 weeks~5-9% (vs. ~1-5% for placebo)[11]~45-55% (vs. ~17-42% for placebo)Nausea, constipation, headache, vomiting, dizziness, insomnia, dry mouth[11]
Orlistat (Xenical, Alli)
Clinical Trial DataTreatment DurationMean Weight LossPatients with ≥5% Weight LossPatients with ≥10% Weight LossCommon Adverse Events
Pooled Data 12 weeks - 1 year~5-10%37% at 12 weeks[12]49% of those who lost ≥5% at 12 weeks went on to lose ≥10% at 1 year[12]Oily spotting, flatus with discharge, fecal urgency, fatty/oily stool[13]

Experimental Protocols for Key Clinical Trials

SURMOUNT Program (Tirzepatide)
  • Objective: To evaluate the efficacy and safety of tirzepatide for chronic weight management in adults with obesity or overweight, with or without type 2 diabetes.[14]

  • Design: The program includes multiple Phase 3, randomized, double-blind, placebo-controlled trials.[14] Participants are randomized to receive once-weekly subcutaneous injections of tirzepatide (at varying doses) or placebo.[15]

  • Patient Population: Adults with a BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related complication.[15]

  • Intervention: Tirzepatide is initiated at a low dose and titrated up to the assigned maintenance dose.[16] All participants receive counseling on a reduced-calorie diet and increased physical activity.[1]

  • Primary Endpoint: The primary endpoint in the SURMOUNT trials is the percentage change in body weight from baseline to the end of the treatment period.[14]

STEP Program (Semaglutide)
  • Objective: To investigate the effect of semaglutide 2.4 mg on weight loss, safety, and tolerability in adults with obesity or overweight.[17]

  • Design: A series of Phase 3a and 3b randomized, double-blind, placebo-controlled trials.[18]

  • Patient Population: Adults with a BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity.[19] Some trials specifically included patients with type 2 diabetes.[19]

  • Intervention: Once-weekly subcutaneous injection of semaglutide 2.4 mg or placebo, as an adjunct to lifestyle intervention.[18] The dose of semaglutide is escalated over 16 weeks to the target dose.[18]

  • Primary Endpoints: Co-primary endpoints typically include the percentage change in body weight and the proportion of patients achieving at least a 5% weight loss from baseline.[19]

SCALE Program (Liraglutide)
  • Objective: To evaluate the efficacy of liraglutide 3.0 mg for weight management in obese or overweight individuals, with or without prediabetes or type 2 diabetes.[20]

  • Design: A series of randomized, double-blind, placebo-controlled trials.[7]

  • Patient Population: Adults with a BMI ≥30 kg/m ² or ≥27 kg/m ² with dyslipidemia or hypertension.[21] Patients with type 2 diabetes were included in specific trials.[7]

  • Intervention: Once-daily subcutaneous injection of liraglutide 3.0 mg or placebo, in conjunction with a reduced-calorie diet and increased physical activity.[21] The liraglutide dose is escalated weekly over several weeks.[21]

  • Primary Endpoints: Co-primary endpoints included the change in body weight, and the proportions of patients losing at least 5% and 10% of their baseline body weight.[7][21]

Clinical_Trial_Workflow Screening Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment Treatment Period (Drug vs. Placebo + Lifestyle Intervention) Randomization->Treatment FollowUp Follow-up Period Treatment->FollowUp Analysis Data Analysis (Primary & Secondary Endpoints) FollowUp->Analysis

References

Replicating YM348 Study Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the key experimental data and methodologies from published studies on YM348, a potent and selective 5-HT2C receptor agonist. This document aims to facilitate the replication of these findings by presenting quantitative data in a clear, comparative format, detailing experimental protocols, and visualizing relevant biological pathways.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and comparable 5-HT2C receptor agonists.

Compound5-HT2C EC50 (nM)5-HT2A Selectivity (fold vs. 5-HT2C)5-HT2B Selectivity (fold vs. 5-HT2C)Reference
This compound1153[1]
Ro 60-0175---[2]
mCPP---[2]

EC50: Half maximal effective concentration. Data for Ro 60-0175 and mCPP to be populated from further targeted searches.

Animal ModelThis compound DoseEffectMeasurementReference
Zucker rats-AntiobesityFood intake, body weight[1]
Anesthetized rats0.677 to 67.7 µg/kg (s.c.)Pro-erectileIntracavernous pressure (ICP) increase[3]

Further details on the magnitude of effects and statistical significance will be added as more specific data is extracted from the primary literature.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are outlined below.

In Vitro Receptor Binding and Functional Assays

The potency and selectivity of this compound at serotonin receptor subtypes were determined using cell lines stably expressing the human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Protocol:

  • Cell Culture: Maintain HEK293 cells expressing the respective human 5-HT receptors in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Binding Assay:

    • Prepare cell membrane homogenates from the transfected cells.

    • Incubate the membranes with varying concentrations of this compound and a radiolabeled ligand (e.g., [3H]mesulergine for 5-HT2C) in a binding buffer.

    • After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Determine the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) from competitive binding curves.

  • Functional Assay (Calcium Mobilization):

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Stimulate the cells with varying concentrations of this compound.

    • Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader.

    • Calculate the EC50 value from the dose-response curve.

In Vivo Models

Antiobesity Effects in Zucker Rats

The effect of this compound on food intake and body weight was assessed in a well-established model of genetic obesity.

Protocol:

  • Animals: Use male Zucker (fa/fa) rats, which are hyperphagic and obese.

  • Acclimation: House the animals individually and allow them to acclimate to the experimental conditions for at least one week.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) or via subcutaneous (s.c.) injection.

  • Measurements:

    • Food Intake: Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration.

    • Body Weight: Record the body weight of the animals daily.

  • Data Analysis: Compare the food intake and body weight changes in the this compound-treated group to the vehicle-treated control group.

Pro-erectile Effects in Anesthetized Rats

The pro-erectile properties of this compound were evaluated by measuring intracavernous pressure (ICP) in anesthetized rats.[3]

Protocol:

  • Animals: Use male Wistar rats.[3]

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., pentobarbital).

  • Surgical Preparation:

    • Insert a cannula into the carotid artery to monitor blood pressure.

    • Insert a 23-gauge needle into the corpus cavernosum and connect it to a pressure transducer to measure ICP.

  • Drug Administration: Administer this compound or vehicle subcutaneously (s.c.).[3]

  • Measurement: Record the number, duration, and peak pressure of ICP increases.[3]

  • Data Analysis: Analyze the dose-response relationship for the pro-erectile effects of this compound.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the 5-HT2C receptor, the general workflow for in vitro functional assays, and the in vivo experimental setup for measuring antiobesity effects.

G cluster_membrane Cell Membrane 5HT2C_Receptor 5-HT2C Receptor (GPCR) Gq_alpha Gαq 5HT2C_Receptor->Gq_alpha This compound This compound This compound->5HT2C_Receptor PLC Phospholipase C (PLC) Gq_alpha->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream G start Start cell_culture Culture 5-HT2C Receptor Expressing Cells start->cell_culture dye_loading Load Cells with Calcium-Sensitive Dye cell_culture->dye_loading compound_addition Add this compound/ Control Compound dye_loading->compound_addition measurement Measure Fluorescence (Calcium Mobilization) compound_addition->measurement data_analysis Data Analysis (EC50 Calculation) measurement->data_analysis end End data_analysis->end G start Start animal_acclimation Acclimate Zucker Rats start->animal_acclimation group_assignment Assign to Treatment Groups (this compound vs. Vehicle) animal_acclimation->group_assignment drug_administration Administer Compound (p.o. or s.c.) group_assignment->drug_administration measurements Measure Food Intake & Body Weight drug_administration->measurements data_collection Collect Data over 24h measurements->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis end End statistical_analysis->end

References

The Role of the 5-HT2C Receptor in Mediating the Effects of YM348: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the anticipated effects of the 5-HT2C receptor agonist YM348 in wild-type versus 5-HT2C knockout mice, providing a predictive framework for researchers in pharmacology and drug development.

This guide synthesizes the known pharmacological profile of this compound, a potent and selective 5-HT2C receptor agonist, with the established phenotype of 5-HT2C knockout mice to predict the compound's effects on key behaviors, primarily locomotor activity and food intake. This comparative analysis is intended to serve as a valuable resource for scientists designing and interpreting experiments aimed at understanding the in vivo function of the 5-HT2C receptor and the therapeutic potential of its agonists.

Comparison of this compound Effects in Wild-Type vs. 5-HT2C Knockout Mice

The following table summarizes the expected divergent effects of this compound administration in wild-type and 5-HT2C knockout mice based on the critical role of the 5-HT2C receptor in mediating the drug's activity.

Behavioral ParameterWild-Type Mice5-HT2C Knockout MicePredicted Outcome Rationale
Locomotor Activity (Hypolocomotion) (No significant change)This compound's inhibitory effect on movement is directly mediated by the 5-HT2C receptor. In the absence of this receptor, this compound is not expected to alter the baseline locomotor patterns of the knockout mice.
Food Intake (Anorectic effect) (No significant change)The appetite-suppressing effects of 5-HT2C agonists are a hallmark of this drug class. This action is dependent on the presence of functional 5-HT2C receptors, which are absent in the knockout model.

Experimental Data and Predictions

Locomotor Activity

Experimental Evidence in Wild-Type Rodents: Oral administration of this compound has been shown to induce hypolocomotion in rats, an effect that is completely blocked by the selective 5-HT2C receptor antagonist SB242084[1]. This strongly indicates that the reduction in movement is a direct consequence of 5-HT2C receptor activation.

Phenotype of 5-HT2C Knockout Mice: Studies have reported that 5-HT2C knockout mice exhibit higher locomotor activity compared to their wild-type counterparts, particularly in the later phases of testing in a novel environment[1][2]. This suggests a baseline difference in activity levels and habituation processes.

Predicted Effect of this compound in 5-HT2C Knockout Mice: Given that this compound's locomotor-suppressing effects are contingent on the presence of the 5-HT2C receptor, it is predicted that administration of this compound to 5-HT2C knockout mice will not result in a significant change from their baseline locomotor activity. The knockout mice will likely maintain their characteristic hyperactive phenotype. A direct comparison of locomotor activity between wild-type and 5-HT2C knockout mice in an open field test is presented in the table below, based on data from Kimura et al., 2020[1].

Table 1: Comparison of Locomotor Activity in an Open Field Test

GenotypeDistance Traveled (cm) - First 5 minDistance Traveled (cm) - 55-60 min
Wild-Type ~1500~500
5-HT2C Knockout ~2000~1500
Feeding Behavior

General Effects of 5-HT2C Agonists in Wild-Type Animals: Activation of the 5-HT2C receptor is well-established to reduce food intake. This has led to the investigation of 5-HT2C agonists as potential treatments for obesity.

Phenotype of 5-HT2C Knockout Mice: A key characteristic of 5-HT2C knockout mice is hyperphagia (excessive eating), which leads to the development of obesity. This demonstrates the crucial role of the 5-HT2C receptor in satiety and energy balance.

Predicted Effect of this compound in 5-HT2C Knockout Mice: As the anorectic effects of this compound are mediated by the 5-HT2C receptor, it is predicted that the administration of this compound to 5-HT2C knockout mice will not reduce their food intake. The knockout mice will likely continue to exhibit their hyperphagic phenotype.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.

G cluster_0 5-HT2C Receptor Signaling Pathway This compound This compound 5-HT2C-R 5-HT2C Receptor This compound->5-HT2C-R Binds to & Activates Gq/11 Gq/11 protein 5-HT2C-R->Gq/11 PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Reduced Neuronal Firing) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2C Receptor Signaling Pathway.

G cluster_1 Experimental Workflow: Behavioral Analysis Animal_Groups Animal Groups (Wild-Type & 5-HT2C KO) Drug_Admin This compound or Vehicle Administration (Oral Gavage) Animal_Groups->Drug_Admin Behavioral_Assays Behavioral Assays Drug_Admin->Behavioral_Assays Open_Field Open Field Test (Locomotor Activity) Behavioral_Assays->Open_Field Feeding_Assay Feeding Behavior Assay (Food Intake) Behavioral_Assays->Feeding_Assay Data_Analysis Data Analysis & Comparison Open_Field->Data_Analysis Feeding_Assay->Data_Analysis

Caption: Experimental Workflow for Behavioral Analysis.

Experimental Protocols

Open Field Test for Locomotor Activity

Objective: To assess spontaneous locomotor activity and exploration in a novel environment.

Apparatus: A square arena (e.g., 40 x 40 x 40 cm) with walls to prevent escape. The arena is typically made of a non-reflective material and is evenly illuminated. The floor is divided into a grid of equal-sized squares for manual scoring or tracked by an automated video system.

Procedure:

  • Habituate the mice to the testing room for at least 30 minutes before the experiment.

  • Administer this compound or vehicle to the mice at the designated pre-treatment time.

  • Gently place a single mouse into the center of the open field arena.

  • Record the activity of the mouse for a set duration (e.g., 15-60 minutes) using a video camera mounted above the arena.

  • Between trials, thoroughly clean the arena with a 70% ethanol solution to remove any olfactory cues.

  • Analyze the recorded videos to quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Feeding Behavior Assay

Objective: To measure food consumption over a specific period following drug administration.

Apparatus: Standard home cages equipped with food hoppers designed to minimize spillage. A precision scale is required for weighing the food.

Procedure:

  • Individually house the mice to allow for accurate measurement of individual food intake.

  • Habituate the mice to the experimental setup and handling for several days prior to the experiment.

  • At the start of the dark cycle (the active feeding period for mice), weigh the pre-weighed food pellets in the hopper for each mouse.

  • Administer this compound or vehicle to the mice.

  • Return the mice to their home cages with the pre-weighed food.

  • At a predetermined time point (e.g., 2, 4, and 24 hours post-administration), remove the food hoppers and weigh the remaining food.

  • Calculate the food intake for each mouse by subtracting the final weight from the initial weight of the food. Any spilled food should be collected and weighed to correct the intake measurement.

This guide provides a foundational understanding for investigating the effects of this compound in the context of 5-HT2C receptor function. The provided protocols and predictive outcomes are intended to aid in the design of robust experiments and the accurate interpretation of their results.

References

The Selectivity Profile of Alpha-1 Adrenergic Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of three alpha-1 adrenergic agonists: Phenylephrine, Oxymetazoline, and A61603. The data presented herein is intended to assist researchers in selecting the most appropriate agonist for their specific experimental needs, based on receptor subtype selectivity and functional potency.

Introduction to Alpha-1 Adrenergic Agonists

Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the sympathetic nervous system.[1] They are divided into three subtypes: α1A, α1B, and α1D.[1] Activation of these receptors by agonists such as norepinephrine and epinephrine leads to the stimulation of the Gq protein, which in turn activates phospholipase C (PLC).[1][2][3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2][3] This signaling cascade ultimately results in various physiological responses, most notably smooth muscle contraction.[1][2]

The three α1-AR subtypes are distributed differently throughout the body, and their selective activation or antagonism can lead to distinct physiological effects. Therefore, understanding the selectivity profile of α1-AR agonists is critical for both basic research and therapeutic development.

Comparative Selectivity and Potency

The following tables summarize the binding affinities (pKi) and functional potencies (pEC50 for calcium mobilization) of Phenylephrine, Oxymetazoline, and A61603 for the human α1A, α1B, and α1D adrenergic receptor subtypes. The data is derived from a comprehensive study by Proudman et al. (2021).

Table 1: Binding Affinity (pKi) of α1-Adrenergic Agonists

Agonistα1A-ARα1B-ARα1D-ARα1A Selectivity vs α1Bα1A Selectivity vs α1D
Phenylephrine 5.625.515.711.3-fold0.8-fold
Oxymetazoline 8.337.078.0118.2-fold2.1-fold
A61603 9.246.426.55660.7-fold489.8-fold

Higher pKi values indicate greater binding affinity.

Table 2: Functional Potency (pEC50) for Calcium Mobilization

Agonistα1A-ARα1B-ARα1D-AR
Phenylephrine 6.846.787.03
Oxymetazoline 8.357.228.21
A61603 9.616.646.96

Higher pEC50 values indicate greater potency in eliciting a functional response.

Analysis of Selectivity Profiles

  • Phenylephrine is a non-selective α1-AR agonist, exhibiting similar binding affinity and functional potency across all three subtypes.

  • Oxymetazoline demonstrates moderate selectivity for the α1A-AR subtype over the α1B-AR, and slight selectivity over the α1D-AR in terms of binding affinity. This is also reflected in its functional potency.

  • A61603 is a highly selective α1A-AR agonist, with over 660-fold and 489-fold greater binding affinity for the α1A subtype compared to the α1B and α1D subtypes, respectively. Its functional potency also shows strong selectivity for the α1A-AR.

Experimental Protocols

Radioligand Displacement Binding Assay for Ki Determination

This protocol describes a method for determining the binding affinity (Ki) of a test compound for α1-adrenergic receptors using a radioligand displacement assay.

Materials:

  • Cell membranes expressing the human α1A, α1B, or α1D adrenergic receptor subtype.

  • [3H]-Prazosin (radioligand).

  • Test compounds (Phenylephrine, Oxymetazoline, A61603).

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well microplate, add the following in order:

    • 50 µL of binding buffer.

    • 50 µL of various concentrations of the test compound.

    • 50 µL of [3H]-Prazosin at a final concentration equal to its Kd.

    • 50 µL of cell membranes (containing a specific amount of protein).

  • Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM phentolamine).

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Calcium Mobilization Assay for EC50 Determination

This protocol describes a method for determining the functional potency (EC50) of an agonist by measuring its ability to stimulate intracellular calcium mobilization.

Materials:

  • CHO-K1 cells stably expressing the human α1A, α1B, or α1D adrenergic receptor subtype.

  • Fluo-4 AM calcium indicator dye.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compounds (Phenylephrine, Oxymetazoline, A61603).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the cells in 96-well black, clear-bottom microplates and grow to confluence.

  • Dye Loading: Wash the cells with HBSS and then incubate with Fluo-4 AM dye in HBSS at 37°C for 60 minutes.

  • Washing: After incubation, wash the cells twice with HBSS to remove excess dye.

  • Assay:

    • Place the plate in a fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Inject various concentrations of the test compound into the wells.

    • Measure the fluorescence intensity over time to detect changes in intracellular calcium levels.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the agonist.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Signaling Pathway and Experimental Workflow Diagrams

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist α1-Agonist Receptor α1-Adrenergic Receptor (GPCR) Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca2->CellularResponse PKC->CellularResponse

Caption: Alpha-1 Adrenergic Receptor Gq Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Membranes with α1-AR D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Radioligand ([³H]-Prazosin) B->D C Prepare Test Compound (e.g., Phenylephrine) C->D E Separate Bound from Free Radioligand (Filtration) D->E F Measure Radioactivity (Scintillation Counting) E->F G Generate Displacement Curve F->G H Determine IC₅₀ G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Radioligand Displacement Binding Assay Workflow.

References

Safety Operating Guide

Proper Disposal Procedures for YM348: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of YM348 (CAS No. 372163-84-3), a potent and selective 5-HT2C receptor agonist. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. While a basic Material Safety Data Sheet (MSDS) may classify this compound as non-hazardous, its significant biological activity necessitates a cautious and systematic approach to its disposal.

I. Understanding this compound: Chemical and Safety Data

This compound is an indazolethylamine derivative.[1] Due to its potent bioactivity, it should be handled with care, even in small quantities. The following table summarizes the known data for this compound.

Identifier Value
Chemical Name (2S)-1-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)propan-2-amine
CAS Number 372163-84-3
Molecular Formula C14H17N3O
Molar Mass 243.31 g/mol
Known Hazards A Material Safety Data Sheet from one supplier suggests no particular hazard associated with the compound. However, due to its potent biological activity as a 5-HT2C agonist, it should be handled as a potentially bioactive compound.

II. Core Disposal Principle: Inactivation and Local Compliance

The primary principle for the disposal of a potent, non-hazardous bioactive compound like this compound is to inactivate it chemically before disposing of it as chemical waste . This ensures that the biological activity is neutralized, minimizing potential environmental impact. Always consult and adhere to your institution's specific chemical hygiene plan and local regulations for chemical waste disposal.

III. Step-by-Step Disposal Protocol for this compound

This protocol outlines a general procedure for the inactivation and disposal of this compound.

A. Personal Protective Equipment (PPE) and Handling:

  • Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Conduct all handling and disposal procedures within a certified chemical fume hood to avoid inhalation of any dust or aerosols.

B. Inactivation of this compound Waste:

For aqueous solutions of this compound, a common laboratory practice for the inactivation of amine-containing bioactive compounds is treatment with an oxidizing agent, such as a freshly prepared solution of sodium hypochlorite (bleach).

  • Preparation: In a designated chemical waste container, dilute the aqueous this compound waste with water to a low concentration (e.g., <1 mg/mL).

  • Inactivation: Slowly add a 10% solution of sodium hypochlorite (household bleach) to the this compound solution with stirring. A general guideline is to add at least two molar equivalents of sodium hypochlorite for each mole of this compound.

  • Reaction Time: Allow the mixture to react for a minimum of 2 hours at room temperature to ensure complete degradation of the bioactive amine. The container should be loosely capped to allow for the venting of any gases that may evolve.

  • Neutralization: After the inactivation period, check the pH of the solution. If it is highly basic, neutralize it to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid or citric acid) dropwise.

C. Disposal of Inactivated Waste:

  • Labeling: The container with the inactivated and neutralized this compound waste must be clearly labeled as "Hazardous Waste" or as required by your institution. The label should include the chemical constituents (e.g., "Inactivated this compound solution," "sodium chloride," "water") and their approximate concentrations.

  • Collection: Store the labeled waste container in a designated satellite accumulation area for chemical waste.

  • Pickup: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office.

For Solid this compound Waste:

  • Solid this compound should be dissolved in a suitable solvent (e.g., water or ethanol) and then subjected to the inactivation procedure described above.

  • Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a designated solid waste container, clearly labeled as "Solid Waste Contaminated with this compound," and disposed of through your EHS office.

IV. Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation and Handling cluster_waste_type Identify Waste Type cluster_inactivation Inactivation Protocol cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood WasteType Is the this compound waste solid or liquid? FumeHood->WasteType Dissolve Dissolve Solid in Solvent WasteType->Dissolve Solid Inactivate Inactivate with Sodium Hypochlorite (min. 2 hours) WasteType->Inactivate Liquid Dissolve->Inactivate Neutralize Neutralize to pH 6-8 Inactivate->Neutralize Label Label as Hazardous Waste Neutralize->Label Store Store in Satellite Accumulation Area Label->Store EHS Dispose via EHS Store->EHS

Figure 1. This compound Disposal Workflow

V. Signaling Pathway Context (For Informational Purposes)

As a 5-HT2C receptor agonist, this compound initiates a specific signaling cascade within target cells. Understanding this pathway underscores the importance of neutralizing its biological activity before disposal.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound Receptor 5-HT2C Receptor This compound->Receptor Binds to Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Increased Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Figure 2. This compound Signaling Pathway

By following these detailed procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Navigating the Safe Handling of YM348: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for the potent 5-HT2C receptor agonist, YM348, necessitates a cautious approach, treating the compound as potentially hazardous. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and maintain a safe laboratory environment.

When handling any novel or uncharacterized compound, it is crucial to assume it is hazardous in the absence of comprehensive safety data.[1] Standard laboratory safety protocols for potent small-molecule compounds should be rigorously followed to minimize exposure and mitigate potential risks.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on general laboratory safety guidelines for potent compounds.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesShould be worn at all times in the laboratory to protect from chemical splashes.[2]
Hand Protection Nitrile GlovesInspect gloves before each use and wash them before removal. Replace them periodically.[3]
Body Protection Laboratory CoatProvides a barrier between the skin and potential chemical spills.[2]
Respiratory Protection RespiratorUse appropriate respiratory equipment when engineering controls are not sufficient to restrict air contaminant concentrations.[3]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound, from the moment it arrives in the laboratory to its experimental use, is critical for safety.

Receiving and Storage
  • Inspect Packaging: Upon receipt, carefully inspect the packaging for any signs of damage or leakage.

  • Verify Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and any available hazard warnings.[2] Never use a substance that is not properly labeled.[1]

  • Designated Storage: Store this compound in a designated, well-ventilated, and secure location, away from incompatible materials.[4]

  • Temperature and Light: Store according to any manufacturer's instructions regarding temperature and light sensitivity.

Experimental Protocols: Handling and Solution Preparation
  • Controlled Environment: Whenever possible, handle this compound in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[3][4]

  • Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table above.[1][2]

  • Avoid Contamination: Do not eat, drink, smoke, or apply cosmetics in areas where chemicals are handled.[3] Wash hands thoroughly after handling.[3]

  • Weighing: When weighing the solid form of this compound, use a balance inside a ventilated enclosure to prevent the dispersal of fine particles.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the container is properly sealed after use.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Segregate this compound waste from other laboratory waste streams. This includes unused compound, empty containers, and any contaminated consumables (e.g., pipette tips, gloves).

  • Hazardous Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.

  • Consult EHS: Follow your institution's Environmental Health and Safety (EHS) guidelines for the disposal of potent chemical waste. Do not pour hazardous chemicals down the sink.[1]

  • Decontamination: Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate cleaning procedure.

This compound Signaling Pathway

This compound is a potent and orally active 5-HT2C receptor agonist.[5] The activation of 5-HT2C receptors, which are G protein-coupled receptors, initiates a signaling cascade that involves the activation of phospholipase C (PLC).[6][7][8] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate protein kinase C (PKC), respectively.[6][7]

YM348_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor 5-HT2C Receptor This compound->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
YM348
Reactant of Route 2
YM348

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.